11-Eicosenoic acid, methyl ester
Description
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Properties
IUPAC Name |
methyl (E)-icos-11-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMRGOHCLRTLZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346307 | |
| Record name | Methyl (11E)-11-eicosenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-09-2, 69119-90-0 | |
| Record name | Methyl cis-icos-11-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (11E)-11-eicosenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cis-icos-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Eicosenoic acid, methyl ester, also known as gondoic acid methyl ester, is a monounsaturated omega-9 fatty acid methyl ester (FAME). It is a compound of interest in various research fields, including lipid biochemistry and as a standard in analytical chemistry.[1] This technical guide provides a comprehensive overview of its physical properties, outlines general experimental protocols for their determination, and illustrates a common analytical workflow where it is utilized.
Core Physical and Chemical Properties
The physical properties of this compound are crucial for its handling, application, and analysis. These properties have been determined through various experimental and predictive methods. It is important to note that properties can vary slightly based on the isomeric form (cis or trans) and purity. The data presented below pertains primarily to the more common cis isomer (CAS No. 2390-09-2), unless otherwise specified.
Data Presentation: Physical Properties
| Property | Value | Units | Notes and Citations |
| Molecular Formula | C21H40O2 | - | [2][3][4][5] |
| Molecular Weight | 324.54 | g/mol | [2][3][4] |
| Physical Form | Liquid | - | At room temperature.[2][6] |
| Color | Colorless | - | [2][6] |
| Melting Point | -34.0 | °C | [2] |
| Boiling Point | 394.3 ± 11.0 | °C | Predicted value at 760 mmHg.[1][2][7] |
| Density | 0.871 ± 0.06 | g/cm³ | Predicted value.[1][2][7] |
| Flash Point | 87.1 - 113 | °C | [1][2][7] |
| Refractive Index | 1.455 | - | [1][7] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | - | Also soluble in ethanol, DMF, and DMSO.[2][5][6] |
| Storage Temperature | -20 | °C | Recommended for maintaining stability.[1][2][6] |
| CAS Number | 2390-09-2 | - | For the cis isomer.[2][5] |
| CAS Number | 69119-90-0 | - | For the trans isomer.[3] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of a specific FAME like this compound are not always published individually. Instead, standardized methods for fats, oils, and FAMEs are employed. Below are summaries of general methodologies applicable for determining the key physical properties listed above.
Melting Point Determination
The melting point of a FAME is typically determined using a capillary melting point apparatus or by differential scanning calorimetry (DSC).
-
Capillary Method:
-
A small, dry sample of the compound is loaded into a capillary tube to a height of 2-3 mm.[8]
-
The tube is placed in a melting point apparatus (e.g., a Mel-Temp).[8]
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[8]
-
Boiling Point Determination by Gas Chromatography
The boiling point of FAMEs can be determined by simulated distillation using gas chromatography (GC), as outlined in standard methods like ASTM D7398. This technique correlates the retention time of the compound with the boiling points of known n-paraffin standards.
-
Simulated Distillation (SimDis) GC Protocol:
-
Calibration: A calibration mixture of n-paraffins with known boiling points is injected into the GC to establish a retention time versus boiling point curve.[6]
-
Sample Preparation: The FAME sample is diluted with a suitable solvent (e.g., hexane).[6]
-
GC Analysis: The diluted sample is injected into a GC equipped with a non-polar capillary column and a flame ionization detector (FID).[6]
-
Temperature Program: The column oven temperature is increased at a reproducible linear rate to elute components in order of their boiling point.[6]
-
Data Analysis: The retention time of the this compound peak is recorded. Its boiling point is then determined by interpolating from the calibration curve of the n-paraffin standards.[6]
-
Density Measurement
The density of liquid FAMEs is commonly measured using an oscillating U-tube densitometer.[9] This method is precise and requires a small sample volume.
-
Oscillating U-tube Densitometry:
-
Calibration: The instrument is calibrated using fluids of known density, such as dry air and degassed, bidistilled water, at the desired temperature.[10]
-
Sample Injection: The liquid FAME sample is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Control: The temperature of the measurement cell is precisely controlled.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample. The density is then calculated and displayed by the instrument's software.[9] Measurements are typically repeated to ensure accuracy.[10]
-
Mandatory Visualization
Analytical Workflow for FAME Profiling
This compound is frequently used as a component in FAME standard mixtures for the identification and quantification of fatty acids in complex biological or industrial samples.[11] The following diagram illustrates a typical workflow for the analysis of fatty acids as their methyl esters by gas chromatography-mass spectrometry (GC-MS).
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 6. kaycantest.com [kaycantest.com]
- 7. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
A Technical Guide to the Natural Sources of cis-11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of cis-11-eicosenoic acid, methyl ester, a monounsaturated omega-9 fatty acid methyl ester. The document details its presence in various biological systems, presents quantitative data, outlines experimental protocols for its extraction and analysis, and situates it within the broader context of lipid signaling pathways.
Natural Occurrence and Quantitative Data
cis-11-Eicosenoic acid, methyl ester, has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. Quantitative analysis reveals significant concentrations in specific species, making them viable targets for extraction and research.
Jojoba (Simmondsia chinensis) oil is a well-documented and rich source of this compound.[1][2][3] The seed oil of Cardiospermum halicacabum also contains a notable amount of cis-11-eicosenoic acid.[4][5][6] Furthermore, the fungus Mortierella chlamydospora has been identified as a potent microbial producer of cis-11-eicosenoic acid.[7][8] The compound has also been reported in Pringlea antiscorbutica and as a component of bee venom.[9][10]
Below is a summary of the quantitative data available for the principal natural sources of cis-11-eicosenoic acid and its corresponding free fatty acid.
| Natural Source | Organism | Common Name | Compound | Concentration | Reference |
| Seed Oil | Simmondsia chinensis | Jojoba | cis-11-Eicosenoic acid | 59.5% - 80.0% of total fatty acids | [2][11] |
| Seed Oil | Cardiospermum halicacabum | Balloon Vine | cis-11-Eicosenoic acid | 42% of total long-chain fatty acids | [4][5] |
| Fungal Biomass | Mortierella chlamydospora | - | cis-11-Eicosenoic acid | 36.3 mg/g of dried cells | [7][8] |
Experimental Protocols
The extraction, identification, and quantification of cis-11-eicosenoic acid, methyl ester from natural sources typically involve lipid extraction followed by transesterification to convert fatty acids and their esters into fatty acid methyl esters (FAMEs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Extraction and Transesterification of Fatty Acids from Plant Seeds
This protocol is adapted for the analysis of fatty acids from plant seeds such as Jojoba and Cardiospermum halicacabum.[12]
1. Materials and Reagents:
-
Intact seeds
-
Sulfuric acid in methanol (B129727) (5%, v/v)
-
Internal standard (e.g., nonadecanoic acid, C19:0)
-
Glass tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
2. Procedure:
-
Weigh approximately 10 mg of intact seeds into a glass tube.
-
Add 1 mL of 5% sulfuric acid in methanol and a known amount of internal standard.
-
Vortex the mixture to ensure the seeds are fully submerged.
-
Heat the mixture at 85°C for 2 hours to facilitate simultaneous extraction and transesterification.
-
Cool the tube to room temperature.
-
Add 800 µL of hexane to extract the FAMEs and vortex for 30 seconds.
-
Centrifuge at a low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Protocol 2: Lipid Extraction and Direct Transesterification from Fungal Biomass
This protocol is suitable for the analysis of fatty acids from oleaginous fungi like Mortierella chlamydospora.[13][14]
1. Materials and Reagents:
-
Lyophilized (freeze-dried) fungal mycelium
-
Methanol:Chloroform:Sulfuric acid mixture
-
Hexane
-
Internal standard (e.g., pentadecanoic acid, C15:0)
-
Glass reaction tubes
-
Water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Procedure:
-
Weigh approximately 100 mg of ground, dried mycelial mat into a glass reaction tube.
-
Add a known amount of internal standard.
-
Add 30 mL of a methanol:chloroform:sulfuric acid solvent mixture. The ratio of the solvents should be optimized for the specific fungal strain.
-
Incubate the mixture in a water bath at 90°C for 5 hours to perform direct transesterification.
-
After cooling, add deionized water and hexane to the tube and vortex to extract the FAMEs into the hexane layer.
-
Centrifuge to achieve phase separation.
-
Collect the upper hexane phase for GC-MS analysis.
Signaling Pathways and Biological Context
cis-11-Eicosenoic acid is a 20-carbon monounsaturated fatty acid. While it is not as extensively studied as arachidonic acid, its structural similarity suggests potential involvement in eicosanoid signaling pathways, which regulate inflammation, immunity, and other physiological processes.[15][16][17] Eicosanoids are signaling molecules derived from 20-carbon fatty acids.[17]
Studies have shown that cis-11-eicosenoic acid and its derivatives can modulate immune responses. For instance, in the human monocyte cell line THP-1, cis-11-eicosenoic acid has been observed to promote the production of pro-inflammatory cytokines IL-1β and IL-6, while inhibiting the anti-inflammatory cytokine IL-10.[10] This suggests a role in stimulating the immune system.[10][18]
The biosynthesis of eicosanoids is initiated by the release of 20-carbon fatty acids from membrane phospholipids (B1166683) by phospholipase A2. These fatty acids are then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce various signaling molecules.[19][20]
Experimental Workflow
The general workflow for the isolation, identification, and quantification of cis-11-eicosenoic acid, methyl ester from a natural source is depicted below. This process is fundamental for both basic research and for the development of applications in various fields, including pharmaceuticals and nutraceuticals.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A short-chain ester from the seed oil of Cardiospermum halicacabum L. (1968) | C. Y. Hopkins | 15 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. skinident.world [skinident.world]
- 12. tandfonline.com [tandfonline.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. en.wikipedia.org [en.wikipedia.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. studysmarter.co.uk [studysmarter.co.uk]
An In-depth Technical Guide to the Biosynthesis of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 11-eicosenoic acid, also known as gondoic acid, and its corresponding methyl ester. It delves into the enzymatic pathways, regulatory mechanisms, and key experimental methodologies relevant to the study of this long-chain monounsaturated fatty acid. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development professionals exploring fatty acid pathways as therapeutic targets, and scientists interested in the production of specialty chemicals.
Introduction to 11-Eicosenoic Acid
11-Eicosenoic acid (20:1n-9) is a monounsaturated omega-9 fatty acid found in various plant oils, with a particularly high concentration in jojoba oil.[1] It is a precursor to other long-chain fatty acids, such as erucic acid, and has applications in the cosmetic industry as a moisturizing agent and as a raw material for medical supplies.[2][3] Understanding its biosynthesis is crucial for harnessing its potential in various biotechnological and pharmaceutical applications.
Biosynthesis of 11-Eicosenoic Acid
The primary pathway for the synthesis of 11-eicosenoic acid is through the elongation of oleic acid (18:1n-9). This process is a part of the very-long-chain fatty acid (VLCFA) elongation system, which occurs in the endoplasmic reticulum.[4]
The elongation of an acyl-CoA substrate involves a four-step cycle catalyzed by a multi-enzyme complex:
-
Condensation: This is the initial and rate-limiting step, where a two-carbon unit from malonyl-CoA is added to the acyl-CoA substrate. This reaction is catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL).[5] For the synthesis of 11-eicosenoic acid, the substrate is oleoyl-CoA.
-
Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.
-
Dehydration: A molecule of water is removed from 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA, a reaction catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR), also using NADPH, to yield an acyl-CoA that is two carbons longer than the original substrate. In this case, the product is 11-eicosenoyl-CoA.
This newly synthesized 11-eicosenoyl-CoA can then be hydrolyzed to release the free fatty acid, 11-eicosenoic acid, or be incorporated into various lipids such as triacylglycerols and phospholipids.
Key Enzymes and Substrates
| Step | Enzyme | Substrate(s) | Product |
| Condensation | β-ketoacyl-CoA synthase (KCS) / Fatty Acid Elongase (ELOVL) | Oleoyl-CoA (18:1-CoA), Malonyl-CoA | 3-Keto-eicosenoyl-CoA |
| First Reduction | β-ketoacyl-CoA reductase (KCR) | 3-Keto-eicosenoyl-CoA, NADPH | 3-Hydroxy-eicosenoyl-CoA |
| Dehydration | β-hydroxyacyl-CoA dehydratase (HCD) | 3-Hydroxy-eicosenoyl-CoA | trans-2,3-Eicosenoyl-CoA |
| Second Reduction | Enoyl-CoA reductase (ECR) | trans-2,3-Eicosenoyl-CoA, NADPH | 11-Eicosenoyl-CoA (20:1-CoA) |
Quantitative Data on Biosynthesis
One study on the fungus Mortierella chlamydospora reported the production of a high amount of 11-eicosenoic acid, reaching 36.3 mg per gram of dried cells.[3] In this organism, the majority of the synthesized 11-eicosenoic acid was found to be incorporated into triacylglycerols.[3]
Biosynthesis of 11-Eicosenoic Acid, Methyl Ester
The methyl ester of 11-eicosenoic acid is not a primary product of endogenous biosynthesis in most organisms. Instead, it is typically synthesized for analytical purposes or as a component of biodiesel through a process called transesterification.[6]
Transesterification is a chemical reaction where the acyl group of an ester is exchanged with an alcohol. In this case, 11-eicosenoic acid, often in the form of a triglyceride, reacts with methanol (B129727) to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol (B35011) as a byproduct. This reaction can be catalyzed by acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide, potassium hydroxide), or enzymes (lipases).[7] Base-catalyzed transesterification is common due to its faster reaction times at lower temperatures.[7]
Regulatory Signaling Pathways
The biosynthesis of 11-eicosenoic acid is regulated at the level of the VLCFA elongation pathway, primarily through the transcriptional control of the elongase genes. Several transcription factors have been identified as key regulators.
SREBP-1c Pathway
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that regulates the expression of genes involved in fatty acid synthesis.[7] The SREBP-1c pathway is activated by insulin (B600854) and liver X receptor (LXR) agonists.[6][8] Upon activation, SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including fatty acid elongases like ELOVL5 and ELOVL6, thereby upregulating their expression.[7][8]
SP1 Pathway
Specificity protein 1 (SP1) is a transcription factor that can also regulate genes involved in fatty acid metabolism.[9] The promoters of many genes related to fatty acid synthesis, including fatty acid synthase (FAS), contain GC-rich regions that are binding sites for SP1.[10][11] SP1 can act independently or in concert with other factors like SREBPs to modulate the expression of these genes.[12]
MYB30 Pathway in Plants
In plants, the transcription factor MYB30 has been shown to regulate the biosynthesis of VLCFAs.[13][14] MYB30 can be activated in response to various stimuli, including reactive oxygen species (ROS) and pathogens.[4][15] Activated MYB30 directly binds to the promoters of genes encoding the four enzymes of the acyl-CoA elongase complex, leading to their coordinated upregulation and an increase in VLCFA synthesis.[13]
Experimental Protocols
Functional Characterization of Fatty Acid Elongase in Saccharomyces cerevisiae
This protocol describes a general workflow for expressing a candidate elongase gene in yeast to determine its substrate specificity.
1. Gene Cloning and Vector Construction:
- Isolate the full-length open reading frame (ORF) of the candidate elongase gene from the source organism via RT-PCR.
- Clone the ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
- Verify the construct by DNA sequencing.
2. Yeast Transformation:
- Transform the expression vector into a suitable S. cerevisiae strain (e.g., one that does not produce the fatty acid of interest).
- Select for transformed colonies on appropriate selective media.
3. Heterologous Expression and Fatty Acid Feeding:
- Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).
- Inoculate a larger culture with the starter culture in media containing an inducing carbon source (e.g., galactose).
- Supplement the culture with the precursor fatty acid (e.g., oleic acid) to a final concentration of 25-50 µM.
- Incubate the culture with shaking for 24-48 hours.
4. Lipid Extraction and FAME Analysis:
- Harvest the yeast cells by centrifugation.
- Extract total lipids from the cell pellet using a suitable method (e.g., Bligh-Dyer).
- Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) (see protocol 5.2).
- Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated fatty acid products.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol outlines a common method for the acid-catalyzed transesterification of lipid samples.
1. Reagent Preparation:
- Prepare a 1.25 M solution of HCl in methanol by carefully adding acetyl chloride to anhydrous methanol.
2. Transesterification Reaction:
- Place the dried lipid extract in a screw-cap glass tube.
- Add 2 mL of the methanolic HCl solution.
- Add 1 mL of toluene.
- Flush the tube with nitrogen, cap tightly, and heat at 80°C for 2 hours.
3. Extraction of FAMEs:
- Allow the reaction mixture to cool to room temperature.
- Add 2 mL of hexane (B92381) and 0.5 mL of water.
- Vortex the mixture thoroughly.
- Centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This provides a general set of parameters for the analysis of FAMEs, which should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or SP-2560).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Identification: Compare retention times and mass spectra to authentic standards of this compound.
-
Quantification: Use an internal standard (e.g., heptadecanoic acid methyl ester) and generate a calibration curve with known concentrations of the standard.
Visualizations
Biosynthetic Pathway of 11-Eicosenoic Acid
Caption: Biosynthesis of 11-eicosenoic acid from oleoyl-CoA.
Transesterification to this compound
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYB30 links ROS signaling, root cell elongation, and plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 8. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity protein 1 regulates gene expression related to fatty acid metabolism in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Sp1 and Sp3 in the transcriptional regulation of the fatty acid synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The general transcription factor Sp1 plays an important role in the regulation of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sp1 coordinately regulates de novo lipogenesis and proliferation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A MYB transcription factor regulates very-long-chain fatty acid biosynthesis for activation of the hypersensitive cell death response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
An In-depth Technical Guide to Gondoic Acid Methyl Ester: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gondoic acid methyl ester, a monounsaturated fatty acid methyl ester of growing interest in various scientific fields. This document covers its historical discovery, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectral data, and an exploration of its biological significance and potential roles in cellular signaling.
Discovery and History
Gondoic acid ((11Z)-11-eicosenoic acid), the parent carboxylic acid of gondoic acid methyl ester, was first identified in the early 20th century. Its presence was noted in parsley seed oil in 1909 and later in the seeds of ivy.[1] As a naturally occurring omega-9 fatty acid, it is found in various plant oils, with a notable abundance in jojoba oil.[2][3]
The development of gondoic acid methyl ester is intrinsically linked to the advancement of analytical chemistry, particularly gas chromatography (GC). The conversion of fatty acids to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs) became a standard procedure for their analysis by GC. Consequently, gondoic acid methyl ester has been widely used as an analytical standard for the identification and quantification of gondoic acid in complex lipid mixtures.[4] Its use in ion-trap mass spectrometry to help locate double bonds in polyunsaturated fatty acids is also a key application.[2]
Physicochemical and Spectroscopic Data
Gondoic acid methyl ester, also known as methyl (11Z)-11-icosenoate or methyl cis-11-eicosenoate, is a C21 fatty acid methyl ester.[2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₀O₂ | [2] |
| Molecular Weight | 324.54 g/mol | [2] |
| CAS Number | 2390-09-2 | [2] |
| Appearance | Liquid | [5] |
| Density | 0.871 g/cm³ | [2] |
| Boiling Point | 394.3 °C at 760 mmHg | [2] |
| Flash Point | 87.1 °C | [2] |
| Refractive Index | 1.455 | [2] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Data:
-
¹H NMR: Spectra are available in public databases such as PubChem.[6] Key signals would include those for the methyl ester protons, the olefinic protons of the cis double bond, and the aliphatic chain protons.
-
¹³C NMR: Spectra are available in public databases such as PubChem.[6] Characteristic signals would be observed for the carbonyl carbon of the ester, the olefinic carbons, the methoxy (B1213986) carbon, and the carbons of the alkyl chain.
-
Mass Spectrometry (MS): The mass spectrum of methyl gondoate (B1240343) has been reported.[1] The molecular ion peak ([M]⁺) would be observed at m/z 324. Fragmentation patterns are characteristic of fatty acid methyl esters, with cleavage at the ester group and along the alkyl chain.[7][8][9]
-
Infrared (IR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, the C-O stretch, and the =C-H stretch of the cis-alkene.[6][10]
Experimental Protocols
Two common methods for the synthesis of gondoic acid methyl ester are the Fischer esterification of gondoic acid and the Wittig reaction.
Fischer Esterification of Gondoic Acid
This method involves the acid-catalyzed esterification of gondoic acid with methanol (B129727).
Materials:
-
Gondoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and purification
Procedure:
-
In a round-bottom flask, dissolve gondoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[11]
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[12][13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gondoic acid methyl ester.[11]
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Wittig Reaction
This method allows for the stereoselective synthesis of the cis-alkene and involves the reaction of a phosphonium (B103445) ylide with an aldehyde.
Materials:
-
A strong base (e.g., n-butyllithium)
-
Methyl 11-oxoundecanoate (aldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere reactions, extraction, and purification
Procedure:
Part 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromodecane and heat the mixture to reflux. A white precipitate of the phosphonium salt will form.
-
After cooling, collect the decyltriphenylphosphonium bromide by filtration, wash with cold diethyl ether, and dry under vacuum.[14]
-
Suspend the phosphonium salt in anhydrous THF at -78 °C.
-
Slowly add a solution of n-butyllithium. The formation of the ylide is indicated by a color change (typically to deep red or orange). Stir for one hour at this temperature.[14][15]
Part 2: Wittig Reaction
-
To the ylide solution at -78 °C, slowly add a solution of methyl 11-oxoundecanoate in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[14]
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[14]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the gondoic acid methyl ester by column chromatography on silica gel.
Biological Significance and Signaling Pathways
While much of the research has focused on its parent compound, gondoic acid, gondoic acid methyl ester is also of interest for its biological activities.
Role of the Parent Compound: Gondoic Acid
Gondoic acid has demonstrated anti-inflammatory properties. It can inhibit the production of reactive oxygen species (ROS) and modulate the PKCθ/ERK/STAT3 signaling pathway.[16] In lipopolysaccharide (LPS)-stimulated Kupffer cells, gondoic acid was shown to inhibit the expression of pro-inflammatory factors.
The PKCθ/ERK/STAT3 signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases. A simplified representation of this pathway is shown below.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 4. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 5. Methyl cis-11-eicosenoate, 99% | Fisher Scientific [fishersci.ca]
- 6. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
11-eicosenoic acid, methyl ester chemical structure and formula
An In-depth Technical Guide to 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a monounsaturated omega-9 fatty acid methyl ester. It covers its chemical identity, physicochemical properties, synthesis and experimental protocols, and biological significance, with a focus on its emerging role in immunology.
Chemical Identity and Structure
This compound is a fatty acid methyl ester (FAME) with the chemical formula C21H40O2.[1][2][3][4][5][6][7][8] It exists as two geometric isomers, cis (Z) and trans (E), which differ in the orientation of the carbon chains around the double bond located at the 11th carbon. The cis isomer is the more common form found in nature.[1][3]
Synonyms:
-
Methyl 11-eicosenoate[1]
-
Methyl (Z)-icos-11-enoate (for the cis isomer)[3]
-
Methyl (E)-icos-11-enoate (for the trans isomer)[9]
-
Gondoic acid methyl ester
IUPAC Name: methyl icos-11-enoate[1]
Below is the chemical structure of (Z)-11-eicosenoic acid, methyl ester.
Caption: Chemical structure of (Z)-11-eicosenoic acid, methyl ester.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Data for both cis and trans isomers are provided where available.
| Property | Value | Isomer | Reference(s) |
| Molecular Formula | C21H40O2 | Both | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 324.5 g/mol (or 324.54/324.5411) | Both | [1][2][3][4][5][6][7][8][9][10][11] |
| CAS Number | 2390-09-2 | cis | [3][6][7][11] |
| 69119-90-0 | trans | [4][12] | |
| Appearance | Colorless Liquid | cis | [10][11] |
| Melting Point | -34.0 °C | cis | [11] |
| Boiling Point | 394.3 °C (Predicted) | Both | [11][12] |
| Density | 0.871 g/cm³ (Predicted) | cis | [11] |
| Flash Point | >110 °C (>230 °F) | cis | [10][12] |
| Water Solubility | Very low / Partly miscible | Both | [10][12] |
| logP (Octanol/Water) | 8.7 - 9.220 (Estimated) | Both | [1][9][12] |
| Kovats Retention Index | 2279 (Standard non-polar column) | cis | [3][8][9] |
Experimental Protocols
Synthesis Methods
Several routes for the synthesis of this compound have been established.
-
Fischer Esterification: This is the most direct chemical synthesis method, involving the reaction of the parent fatty acid, 11-eicosenoic acid, with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid).[13]
-
Dissolve 11-eicosenoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the methyl ester with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by column chromatography or distillation.
-
-
Wittig Reaction: This method allows for stereospecific synthesis of the cis double bond.[13]
-
Preparation of the Phosphonium (B103445) Ylide: React a C9 alkyl halide with triphenylphosphine (B44618) to form the phosphonium salt, followed by deprotonation with a strong base (e.g., n-butyllithium) to generate the ylide.
-
Preparation of the Aldehyde: Synthesize a C11 ω-oxo methyl ester (an aldehyde with an ester group at the other end) from a precursor like 10-undecenoic acid methyl ester via oxidative cleavage.[13]
-
Wittig Reaction: React the phosphonium ylide with the aldehyde component. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the cis double bond at the C11 position, yielding methyl cis-11-eicosenoate.[13]
-
-
Biosynthesis: In biological systems, cis-11-eicosenoic acid is synthesized from oleic acid (a C18 fatty acid) through the action of a Δ9-fatty acid elongase enzyme system. This enzyme adds a two-carbon unit to the carboxyl end of oleic acid. The resulting acid can then be esterified to its methyl ester form.[13]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of FAMEs, including this compound. The compound is often used as a standard to identify fatty acid peaks in complex mixtures.[11] The NIST WebBook provides reference mass spectra (electron ionization) and gas chromatography data.[2][5][8]
-
Ion-Trap Mass Spectrometry: The methyl ester can be used as a FAME standard to help locate double bonds in polyunsaturated fatty acid methyl esters.[11]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques provide detailed structural information. Reference spectra are available in databases such as SpectraBase.[14]
Biological Activity and Signaling
This compound is not merely an inert lipid; it is a bioactive molecule with notable immunomodulatory properties. Found in natural sources like Jojoba oil and honey bee venom, it has been shown to influence cellular signaling pathways, particularly those related to inflammation.[13][15]
Immunostimulatory Effects
Research has demonstrated that methyl cis-11-eicosenoate can act as an immune system stimulator.[15] Studies using the human monocyte cell line THP-1, differentiated into macrophages, have shown that its parent fatty acid, cis-11-eicosenoic acid, can significantly influence cytokine production. Specifically, it promotes the production of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while inhibiting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[15] This profile suggests a role in enhancing certain immune responses.
The diagram below illustrates the biosynthetic origin of the parent fatty acid and its subsequent effect on cytokine production in immune cells.
Caption: Biosynthesis of 11-eicosenoic acid and its immunomodulatory effects.
Role in Cellular Membranes
As a long-chain fatty acid, 11-eicosenoic acid and its methyl ester can be incorporated into the phospholipid bilayer of cellular membranes.[13] This integration can influence membrane fluidity, integrity, and the function of membrane-bound proteins, which may be an underlying mechanism for its observed biological activities.
Conclusion
This compound is a well-characterized fatty acid ester with defined physicochemical properties and established synthesis protocols. Beyond its role as a chemical standard, it is an emerging bioactive lipid with significant immunostimulatory potential. Its ability to modulate cytokine production highlights its potential as a target or tool in drug development, particularly in the fields of immunology and inflammation. Further research into its precise mechanisms of action and its effects in more complex biological systems is warranted.
References
- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound [webbook.nist.gov]
- 9. Methyl cis-icos-11-enoate | C21H40O2 | CID 5319603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. CIS-11-EICOSENOIC ACID METHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. methyl (E)-11-eicosenoate, 69119-90-0 [thegoodscentscompany.com]
- 13. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric Forms of Eicosenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosenoic acid, a 20-carbon monounsaturated fatty acid, and its corresponding methyl esters exist in numerous isomeric forms, differing in the position and geometry (cis/trans) of the double bond. These structural variations significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomeric forms of eicosenoic acid methyl ester, detailing their properties, analytical characterization, and relevant biological signaling pathways.
Physicochemical Properties of Eicosenoic Acid Methyl Ester Isomers
The isomeric forms of eicosenoic acid methyl ester exhibit distinct physical and chemical properties. The position and configuration of the double bond affect parameters such as melting point, boiling point, density, and chromatographic behavior. A summary of key quantitative data for several common isomers is presented below.
| Isomer Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Gondoic acid methyl ester | Methyl (11Z)-11-eicosenoate | 2390-09-2 | C₂₁H₄₀O₂ | 324.54 | 394.3 at 760 mmHg[1] | 0.871[1] | 1.455[1] |
| Paullinic acid methyl ester | Methyl (13Z)-13-eicosenoate | 69120-02-1 | C₂₁H₄₀O₂ | 324.5 | - | - | - |
| Methyl (11E)-11-eicosenoate | Methyl (11E)-11-eicosenoate | 69119-90-0 | C₂₁H₄₀O₂ | 324.54 | - | - | - |
| Mead acid methyl ester | Methyl (5Z,8Z,11Z)-eicosatrienoate | 14602-39-2 | C₂₁H₃₆O₂ | 320.5 | 405.1 (Predicted)[2] | 0.891 (Predicted)[2] | - |
| Methyl (9Z)-eicosenoate | Methyl (9Z)-icos-9-enoate | 67810-35-9 | C₂₁H₄₀O₂ | 324.54 | - | - | - |
Experimental Protocols
Accurate characterization and separation of eicosenoic acid methyl ester isomers are crucial for understanding their specific roles. Below are detailed methodologies for their synthesis, separation, and identification.
Synthesis of Eicosenoic Acid Methyl Esters
A common method for the synthesis of fatty acid methyl esters (FAMEs) is through the esterification of the corresponding fatty acid.
Protocol: Acid-Catalyzed Esterification
-
Reactants: Dissolve the eicosenoic acid isomer in an excess of anhydrous methanol (B129727).
-
Catalyst: Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.[3]
-
Reaction: Heat the mixture under reflux to drive the equilibrium towards the formation of the methyl ester.[3] Water is removed as it is formed to increase the yield.[3]
-
Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the methyl ester into an organic solvent like hexane.
-
Purification: Wash the organic layer with water to remove any remaining methanol and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the purified eicosenoic acid methyl ester.
Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying FAME isomers.
Protocol: GC-MS Analysis of FAMEs
-
Sample Preparation: Dissolve the FAME mixture in a suitable volatile solvent (e.g., hexane).
-
GC System: Utilize a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanosilicone column) for optimal separation of cis/trans isomers.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injector port.
-
Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometry: Couple the GC outlet to a mass spectrometer. Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for identification.[4][5] Chemical ionization (CI) can be used for softer ionization to better preserve the molecular ion.[4][5]
-
Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or spectral libraries.
Separation of Isomers by High-Performance Liquid Chromatography (HPLC)
Reverse-phase and silver ion HPLC are effective for separating FAME isomers.
Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Column: Use a C18 or C8 reversed-phase column.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For MS detection, volatile modifiers like formic acid can be added.[6]
-
Detection: UV detection at low wavelengths (e.g., 192-205 nm) can be used for unsaturated fatty acids.[7] Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be employed for detection.[6]
Protocol: Silver Ion HPLC (Ag-HPLC)
-
Principle: This technique separates unsaturated fatty acids based on the number, position, and geometry of their double bonds through the formation of reversible complexes with silver ions impregnated on the stationary phase.[6]
-
Sample Preparation: Derivatize the fatty acids to their methyl esters (FAMEs) to improve peak shape and resolution.[6]
-
Column: A silver ion-impregnated silica (B1680970) column.
-
Mobile Phase: A non-polar mobile phase, such as hexane, with a small amount of a polar modifier like acetonitrile or isopropanol (B130326).[6]
Biological Significance and Signaling Pathways
Eicosenoic acids and their derivatives are involved in various biological processes, including inflammation and lipid metabolism.
Eicosanoid Signaling Pathway
Eicosanoids are signaling molecules derived from 20-carbon fatty acids. While arachidonic acid is the most common precursor, eicosenoic acids can also be metabolized by similar enzymatic pathways.
Caption: Generalized eicosanoid signaling pathway.
Adipogenesis and Lipid Accumulation
Certain isomers of eicosenoic acid have been shown to influence adipogenesis (the formation of fat cells) and lipid accumulation. The following workflow outlines a typical in vitro experiment to assess these effects using the 3T3-L1 preadipocyte cell line.
Experimental Workflow: 3T3-L1 Adipogenesis Assay
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.
-
Differentiation Induction: Two days post-confluence, induce differentiation by switching to a differentiation medium containing a cocktail of inducers such as insulin (B600854), dexamethasone, and IBMX. Treat cells with different isomers of eicosenoic acid methyl ester at various concentrations.
-
Maturation: After a few days, switch to a maturation medium containing insulin and the test compounds.
-
Lipid Accumulation Analysis (Oil Red O Staining):
-
Fixation: Fix the mature adipocytes with 10% formalin.[8]
-
Staining: Stain the intracellular lipid droplets with Oil Red O solution.[8]
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance spectrophotometrically to quantify lipid accumulation.[8]
-
Microscopy: Visualize and image the stained lipid droplets using a microscope.
-
Caption: Workflow for 3T3-L1 adipogenesis and lipid accumulation assay.
Conclusion
The isomeric forms of eicosenoic acid methyl ester represent a diverse group of molecules with unique chemical and biological properties. A thorough understanding of their individual characteristics requires precise analytical techniques for their separation and identification. Further research into the specific biological roles of each isomer, particularly their impact on signaling pathways and metabolic processes, holds significant potential for applications in nutrition, pharmacology, and drug development.
References
- 1. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to 11-Eicosenoic Acid, Methyl Ester
This technical guide provides a comprehensive overview of 11-eicosenoic acid, methyl ester, a monounsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identity, physicochemical properties, and analytical methodologies.
Chemical Identity and Synonyms
This compound is a long-chain fatty acid ester. The location of the double bond at the 11th carbon allows for the existence of cis and trans isomers, each with a unique Chemical Abstracts Service (CAS) number. A generic CAS number also exists for when the stereochemistry is not specified.
Isomers and CAS Numbers:
-
cis (Z)-11-Eicosenoic acid, methyl ester:
-
trans (E)-11-Eicosenoic acid, methyl ester:
-
Unspecified Stereochemistry:
A comprehensive list of synonyms for each isomer is provided in the table below to aid in literature searches and material procurement.
| Isomer | Synonyms |
| cis (Z) | cis-11-Eicosenoic acid methyl ester[1], Methyl cis-11-eicosenoate[1], (Z)-Methyl icos-11-enoate[4][5], (11Z)-11-Eicosenoic Acid Methyl Ester[3], SFE 21:1[2], Gondolic Acid Methyl Ester[11] |
| trans (E) | This compound, (E)-[6], Methyl (11E)-11-eicosenoate[6], METHYL TRANS-11-EICOSENOATE[7], Methyl 11-trans-Eicosenoate[7] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data for the specific isomers are presented where available.
| Property | Value | Isomer | Reference |
| Molecular Formula | C₂₁H₄₀O₂ | Both | [2][6][8] |
| Molecular Weight | 324.54 g/mol | Both | [2][6][8] |
| Physical Form | Liquid | cis | [1] |
| Boiling Point | 394.3 ± 11.0 °C (Predicted) | cis | [3] |
| Density | 0.871 ± 0.06 g/cm³ (Predicted) | cis | [3] |
| Flash Point | 113 °C | cis | [3] |
| Storage Temperature | -20°C | cis | [1][3] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | cis | [3] |
| Purity | >98% or >99% is commercially available | Both | [1][6] |
Experimental Protocols
The analysis of this compound, typically as part of a mixture of fatty acid methyl esters (FAMEs), involves two primary stages: preparation of the methyl esters from a lipid sample and subsequent chromatographic analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs)
A common method for the preparation of FAMEs from triglycerides or other lipids is through esterification or transesterification.
Acid-Catalyzed Esterification:
This method is suitable for converting free fatty acids to FAMEs and is also used for the transesterification of glycerides.
-
Reagents:
-
Methanolic Hydrochloride (2% acetyl chloride in methanol) or Boron Trifluoride (BF₃) in methanol.
-
Deionized Water
-
-
Procedure:
-
Approximately 25 mg of the oil or lipid sample is mixed with 2 mL of the methanolic hydrochloride reagent in a reaction vial.
-
The mixture is heated at 80°C for 20 minutes to facilitate the reaction.
-
After cooling to room temperature, 1 mL of hexane is added to extract the FAMEs.
-
3 mL of water is then added to stop the reaction and wash the organic phase.
-
The vial is agitated to ensure thorough extraction of the FAMEs into the hexane layer.
-
The upper hexane layer containing the FAMEs is collected for analysis.
-
Analytical Methodology: Gas Chromatography (GC)
Gas chromatography is the primary technique for the separation and quantification of FAMEs due to their volatility and thermal stability.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
-
Typical GC Conditions for FAME Analysis:
-
Column: A polar capillary column, such as one with a biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phase, is recommended for resolving cis and trans isomers. An example is the Rt-2560 column.
-
Injector: Automated cool on-column or split/splitless inlet.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed. For example, an initial temperature of 40°C held for 1 minute, followed by a ramp to a higher temperature to elute the long-chain FAMEs.
-
Detector: FID for quantification or MS for identification and quantification.
-
Logical Workflow for Identification and Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound from a sample matrix.
Caption: Workflow for the analysis of this compound.
Signaling Pathways and Biological Significance
While this guide focuses on the chemical and analytical aspects, it is noteworthy that fatty acids and their esters are fundamental in various biological processes. As a monounsaturated fatty acid, 11-eicosenoic acid is a component of cellular lipids and can be involved in metabolic and signaling pathways. Further research into its specific biological roles may uncover its potential in drug development, particularly in areas related to metabolism and cellular signaling. The analytical methods described herein are crucial for such investigations.
Caption: Potential metabolic pathways of 11-eicosenoic acid.
References
- 1. This compound (CAS 3946-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 3. 2390-09-2 CAS MSDS (CIS-11-EICOSENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. This compound [webbook.nist.gov]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. cis-11-Eicosenoic acid, methyl ester (CAS 2390-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl cis-11-Eicosenoate | LGC Standards [lgcstandards.com]
solubility of 11-eicosenoic acid, methyl ester in organic solvents
An In-depth Technical Guide on the Solubility of 11-Eicosenoic Acid, Methyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of this compound (also known as gondoic acid, methyl ester) in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide presents the currently available information and offers a detailed experimental protocol for researchers to determine solubility in their specific solvents of interest.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by the physical and chemical properties of both the solute and the solvent, as well as by temperature, pressure, and pH. In drug development and various research applications, understanding the solubility of a compound like this compound is crucial for formulation, delivery, and analytical method development.
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The following table summarizes the known solubility values in specific organic solvents. It is important to note that these values are typically determined at room temperature unless otherwise specified.
| Solvent | Chemical Formula | Solubility | Temperature |
| Dimethylformamide (DMF) | C₃H₇NO | 100 mg/mL[1] | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified |
| Ethanol | C₂H₅OH | 100 mg/mL[1] | Not Specified |
| Chloroform | CHCl₃ | Sparingly Soluble[2] | Not Specified |
| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified |
Note: The terms "sparingly soluble" and "slightly soluble" are qualitative descriptions and indicate a lower solubility than the quantitatively provided values. For precise applications, experimental determination of solubility in these and other solvents is highly recommended.
Experimental Protocols for Solubility Determination
To empower researchers to generate comprehensive and accurate solubility data for this compound, a detailed experimental protocol based on the widely accepted isothermal equilibrium method (shake-flask method) is provided below. This method is considered the gold standard for determining thermodynamic solubility.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute remains constant over time. The concentration of the solute in the saturated solution is then determined analytically, typically by gravimetric analysis or a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with Teflon-lined screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
-
Vacuum oven or desiccator
-
GC or HPLC system (for chromatographic analysis)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute no longer changes.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.
-
-
Solubility Measurement (Gravimetric Method):
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the exact volume or weight of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
The solubility can be calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL).
-
-
Solubility Measurement (Chromatographic Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the . By utilizing the provided experimental protocol, researchers can generate robust and reliable solubility data to support their scientific endeavors.
References
An In-depth Technical Guide to the Metabolism of 11-Eicosenoic Acid, Methyl Ester in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Eicosenoic acid, an omega-9 monounsaturated fatty acid, and its methyl ester derivative are subjects of growing interest in lipid research due to their presence in various natural sources and potential physiological roles. Understanding the metabolic fate of 11-eicosenoic acid, methyl ester in mammalian cells is crucial for elucidating its biological functions and therapeutic potential. This technical guide provides a comprehensive overview of the cellular metabolism of this compound, from its initial uptake and hydrolysis to its subsequent entry into various metabolic and signaling pathways. Detailed experimental protocols for studying its metabolism, quantitative data presentation templates, and visualizations of key pathways are included to facilitate further research in this area.
Introduction
11-Eicosenoic acid (20:1n-9), also known as gondoic acid, is a 20-carbon monounsaturated fatty acid.[1][2][3][4] Its methyl ester, this compound, is a more lipophilic form that can be readily transported and utilized by cells. The metabolism of fatty acids is a central process in cellular energy homeostasis, membrane biosynthesis, and the generation of signaling molecules.[5] This guide will delineate the metabolic journey of this compound within a mammalian cell.
Cellular Uptake and Activation
The initial step in the metabolism of this compound is its uptake into the cell and subsequent conversion to its metabolically active form.
Cellular Uptake
Fatty acid methyl esters (FAMEs) can be taken up by mammalian cells, a process that is not fully elucidated but is thought to involve passive diffusion across the plasma membrane due to their lipophilic nature. Once inside the cell, FAMEs must be hydrolyzed to their corresponding free fatty acids (FFAs) to participate in metabolic pathways.
Hydrolysis to 11-Eicosenoic Acid
Intracellular esterases catalyze the hydrolysis of this compound to yield 11-eicosenoic acid and methanol (B129727).
Activation to 11-Eicosenoyl-CoA
Before entering metabolic pathways, 11-eicosenoic acid must be activated to its coenzyme A (CoA) thioester, 11-eicosenoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS) located on the outer mitochondrial membrane and the endoplasmic reticulum.[6]
Catabolic Pathway: β-Oxidation
The primary catabolic fate of fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes. This process sequentially shortens the fatty acid chain, generating acetyl-CoA, NADH, and FADH2. For an unsaturated fatty acid like 11-eicosenoyl-CoA, additional enzymes are required to handle the double bond.
Quantitative Data on β-Oxidation of 11-Eicosenoyl-CoA
Note: Specific quantitative data for 11-eicosenoic acid is limited in the literature. The following table is a template based on the known metabolism of other monounsaturated fatty acids. Researchers are encouraged to determine these values experimentally.
| Parameter | Value | Cell Line/Tissue | Reference |
| Rate of β-oxidation (nmol/mg protein/min) | Hypothetical Value | e.g., HepG2, C2C12 | To be determined |
| Acetyl-CoA produced per mole | 10 moles | Theoretical | N/A |
| NADH produced per mole | 9 moles | Theoretical | N/A |
| FADH2 produced per mole | 8 moles | Theoretical | N/A |
Anabolic Pathways
11-Eicosenoyl-CoA can also be utilized in various anabolic pathways for the synthesis of more complex lipids and signaling molecules.
Elongation
Fatty acid elongases, primarily located in the endoplasmic reticulum, can extend the carbon chain of 11-eicosenoyl-CoA.[5][7][8][9] This process involves the addition of two-carbon units from malonyl-CoA. The primary elongation product of 11-eicosenoic acid (20:1n-9) would be nervonic acid (24:1n-9), with docosenoic acid (22:1n-9) as an intermediate.[10]
Desaturation
Desaturase enzymes introduce additional double bonds into the fatty acyl chain.[5][7][9] While 11-eicosenoic acid is already monounsaturated, further desaturation could potentially occur, though this is less common for omega-9 fatty acids compared to omega-3 and omega-6 fatty acids.
Products of Elongation and Desaturation of 11-Eicosenoic Acid
| Precursor | Enzyme | Product |
| 11-Eicosenoic acid (20:1n-9) | Elongase | 13-Docosenoic acid (22:1n-9) |
| 13-Docosenoic acid (22:1n-9) | Elongase | 15-Tetracosenoic acid (24:1n-9) (Nervonic Acid) |
| 11-Eicosenoic acid (20:1n-9) | Desaturase (e.g., Δ5, Δ6) | Hypothetical polyunsaturated fatty acids |
Incorporation into Complex Lipids
11-Eicosenoyl-CoA is a substrate for the synthesis of various classes of lipids, including:
-
Phospholipids: As a component of cellular membranes, contributing to their fluidity and signaling properties.[11]
-
Triacylglycerols (TAGs): For energy storage in lipid droplets.[12]
-
Cholesteryl Esters: For storage and transport of cholesterol.
Incorporation of 11-Eicosenoic Acid into Lipid Classes
Note: The following table presents a hypothetical distribution based on studies of other long-chain fatty acids. Experimental determination is recommended.
| Lipid Class | Percentage of Incorporated 11-Eicosenoic Acid | Cell Line |
| Phosphatidylcholine (PC) | Hypothetical Value | e.g., HEK293 |
| Phosphatidylethanolamine (PE) | Hypothetical Value | e.g., HEK293 |
| Triacylglycerols (TAGs) | Hypothetical Value | e.g., 3T3-L1 |
| Cholesteryl Esters (CE) | Hypothetical Value | e.g., Macrophages |
Signaling Pathways
Fatty acids and their derivatives can act as signaling molecules by activating specific receptors.
G-Protein Coupled Receptor 120 (GPR120)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by medium and long-chain fatty acids, particularly unsaturated ones.[13][14][15][16][17] Activation of GPR120 can lead to various downstream effects, including anti-inflammatory responses and improved insulin (B600854) sensitivity.[18] It is plausible that 11-eicosenoic acid can act as a ligand for GPR120.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism.[5][9][19][20][21] Fatty acids and their derivatives are natural ligands for PPARs. 11-Eicosenoic acid may modulate the activity of PPARα, which is involved in fatty acid catabolism, and/or PPARγ, which is a key regulator of adipogenesis and lipid storage.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate mammalian cell lines (e.g., HepG2 for liver metabolism, C2C12 for muscle, 3T3-L1 for adipocytes).
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[22]
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. For cell treatment, the stock solution can be complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.
-
Treatment: Incubate the cells with the desired concentration of the this compound-BSA complex for various time points (e.g., 1, 6, 12, 24 hours) to study its metabolic fate.
Lipid Extraction
A common method for total lipid extraction is the Bligh and Dyer method:[6][23]
-
Harvest Cells: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.
-
Solvent Addition: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Collection: The lower organic phase contains the total lipids. Collect this phase and dry it under a stream of nitrogen.
Analysis of Fatty Acid Metabolism
To analyze the fatty acid composition of the extracted lipids by gas chromatography (GC), they must first be converted to their more volatile methyl esters.
-
Reaction: Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4 or 14% boron trifluoride in methanol).
-
Incubation: Heat the mixture at 80-100°C for 1-2 hours.
-
Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) or heptane. Vortex and centrifuge. The upper organic layer containing the FAMEs is collected for analysis.
GC-MS is a powerful technique for separating and identifying FAMEs.[22][24][25]
-
Instrumentation: Use a GC system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) coupled to a mass spectrometer.
-
Injection: Inject the FAME sample into the GC.
-
Separation: Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. For C20:1 and its potential metabolites, a program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).
-
Detection: The mass spectrometer will identify the FAMEs based on their characteristic fragmentation patterns. Quantification can be achieved by comparing the peak areas to those of known standards.
Optimized GC-MS Parameters for C20:1 Analysis
| Parameter | Recommended Setting |
| Column | Highly polar (e.g., DB-23, SP-2560), 60-100 m length |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at ~140°C, hold for 5 min, ramp at 2-4°C/min to 240°C, hold for 15-20 min |
| MS Ionization | Electron Ionization (EI) |
| MS Scan Range | m/z 50-550 |
Stable Isotope Tracing
To definitively trace the metabolic fate of 11-eicosenoic acid, stable isotope-labeled (e.g., ¹³C) 11-eicosenoic acid can be used.[26][27][28][29][30][31]
-
Synthesis of Labeled Precursor: Synthesize or procure ¹³C-labeled 11-eicosenoic acid or its methyl ester.[11][32][33][34]
-
Cell Treatment: Treat cells with the labeled compound.
-
Lipid Extraction and Analysis: Perform lipid extraction and analysis as described above. The mass spectrometer will be able to distinguish between the unlabeled (endogenous) and labeled (exogenous) fatty acids and their metabolites based on the mass shift introduced by the ¹³C atoms.
Visualization of Pathways and Workflows
Metabolic Pathways
References
- 1. Cloning and Characterization of Unusual Fatty Acid Desaturases from Anemone leveillei: Identification of an Acyl-Coenzyme A C20 Δ5-Desaturase Responsible for the Synthesis of Sciadonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 11Z-Eicosenoic acid (HMDB0002231) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SANDERSON_PPARA_TARGETS [gsea-msigdb.org]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. gsartor.org [gsartor.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 17. mdpi.com [mdpi.com]
- 18. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactome | PPARA activates gene expression [reactome.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. lirias.kuleuven.be [lirias.kuleuven.be]
- 30. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 11-Eicosenoic Acid, Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Eicosenoic acid, methyl ester, also known as gondoic acid methyl ester, is a monounsaturated omega-9 fatty acid methyl ester with emerging therapeutic potential.[1][2] Found in various plant oils, notably jojoba oil, this compound has garnered interest for its immunomodulatory, anti-inflammatory, and potential antimicrobial and antioxidant properties.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound, including its biological effects, underlying mechanisms of action, and detailed experimental protocols for its investigation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C21H40O2 | [5] |
| Molecular Weight | 324.54 g/mol | [5] |
| CAS Number | 2390-09-2 | [6] |
| Synonyms | Gondoic acid methyl ester, Methyl (11Z)-11-icosenoate | [2] |
Therapeutic Potential and Biological Activities
Immunomodulatory Effects
This compound has demonstrated notable effects on immune cells. In vitro studies using the human monocytic cell line THP-1 have shown that it can modulate the production of cytokines, key signaling molecules in the immune system. Specifically, it has been observed to enhance the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[7]
Quantitative Data on Cytotoxicity in THP-1 Cells
| Compound | IC50 (µg/mL) | Cell Line |
| This compound | >150 | PMA-differentiated THP-1 |
This lack of toxicity at high concentrations suggests a favorable therapeutic window for its immunomodulatory effects.
Anti-inflammatory Properties
While direct quantitative data on the anti-inflammatory activity of the methyl ester is limited, studies on its parent fatty acid, gondoic acid, provide significant insights. Gondoic acid has been shown to exert anti-inflammatory effects in Kupffer cells, the resident macrophages of the liver. It achieves this by inhibiting the production of reactive oxygen species (ROS) and suppressing the PKCθ/ERK/STAT3 signaling pathway.[1] This suggests that this compound may share a similar anti-inflammatory mechanism.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant potential of this compound is an area of ongoing investigation. Some studies on extracts containing a mixture of fatty acid methyl esters, including this compound, have reported antimicrobial and antioxidant properties.[8] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or EC50 for antioxidant activity of the pure compound, are not yet well-documented in publicly available literature.
Signaling Pathways
The primary signaling pathway implicated in the action of the parent compound, gondoic acid, is the PKCθ/ERK/STAT3 pathway . Inhibition of this pathway in Kupffer cells leads to a reduction in the expression of pro-inflammatory factors. Monounsaturated fatty acids, in general, are known to modulate various signaling pathways, including the inhibition of NF-κB activity, a key regulator of inflammation.[9]
Diagram of the Postulated Anti-inflammatory Signaling Pathway of Gondoic Acid
References
- 1. Sucrose fatty acid sulphate esters as novel vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. Sucrose fatty acid sulphate esters as novel vaccine adjuvants: effect of the chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Immunomodulatory Properties of cis-11-Eicosenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-11-Eicosenoic acid methyl ester, a monounsaturated fatty acid methyl ester, has emerged as a molecule of interest within the field of immunomodulation. This technical guide provides a comprehensive overview of its known immunomodulatory properties, with a focus on its effects on macrophage function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to serve as a valuable resource for researchers and professionals in drug discovery and development. While the precise signaling pathways remain an active area of investigation, this guide synthesizes the current understanding and provides a framework for future research.
Introduction
cis-11-Eicosenoic acid methyl ester, also known as gondoic acid methyl ester, is a C20:1 monounsaturated fatty acid derivative. It is found in various natural sources, including certain plant oils.[1] Recent studies have highlighted its potential to modulate immune responses, particularly in the context of macrophage activation. Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be polarized towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The ability of cis-11-eicosenoic acid methyl ester to influence this balance suggests its potential as a therapeutic agent or a tool to probe immune function. This guide will delve into the quantitative effects of this compound on cytokine production, provide detailed experimental methodologies for its study, and explore the putative signaling pathways involved in its immunomodulatory activity.
Quantitative Data on Immunomodulatory Effects
The primary immunomodulatory effects of cis-11-eicosenoic acid methyl ester have been characterized in the human monocytic cell line, THP-1, differentiated into macrophages. The following tables summarize the quantitative data from key studies.
Table 1: Effect of cis-11-Eicosenoic Acid Methyl Ester on Cytokine Production in PMA-Differentiated THP-1 Macrophages (Co-stimulated with LPS)
| Cytokine | Treatment Concentration (µg/mL) | Fold Change vs. LPS Control | Reference |
| IL-1β | 150 | ~1.8 | Alqarni et al., 2019 |
| IL-6 | 150 | ~0.5 | Alqarni et al., 2019 |
| IL-10 | 150 | ~0.2 | Alqarni et al., 2019 |
| TNF-α | 150 | No significant change | Alqarni et al., 2019 |
Data is approximated from graphical representations in the cited literature.
Table 2: Cytotoxicity of cis-11-Eicosenoic Acid Methyl Ester
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| PMA-Differentiated THP-1 | MTT | >150 | Alqarni et al., 2019 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cis-11-eicosenoic acid methyl ester's immunomodulatory properties.
THP-1 Cell Culture and Differentiation
A human monocytic leukemia cell line, THP-1, is a widely used model to study monocyte and macrophage biology.
-
Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation into Macrophages: To differentiate THP-1 monocytes into macrophage-like cells, they are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. Phorbol 12-myristate 13-acetate (PMA) is added to the culture medium at a final concentration of 50 ng/mL. The cells are then incubated for 48 hours to allow for differentiation. After incubation, the non-adherent cells are removed by aspiration, and the adherent macrophage-like cells are washed with fresh medium.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Differentiated THP-1 macrophages in a 96-well plate are treated with various concentrations of cis-11-eicosenoic acid methyl ester (e.g., ranging from 1.2 to 150 µg/mL).
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of the untreated control cells.
Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used analytical biochemistry assay.
-
Cell Treatment: Differentiated THP-1 macrophages are treated with cis-11-eicosenoic acid methyl ester (150 µg/mL) in the presence or absence of lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of IL-1β, IL-6, IL-10, and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.
Signaling Pathways and Visualizations
The precise signaling pathways through which cis-11-eicosenoic acid methyl ester exerts its immunomodulatory effects are not yet fully elucidated. However, based on its pro-inflammatory profile in the context of LPS co-stimulation, it is plausible that it modulates key inflammatory signaling cascades such as the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the pro-inflammatory effects of cis-11-eicosenoic acid methyl ester in macrophages, based on the known actions of other fatty acids and the observed cytokine profile. It is important to note that this is a proposed model and requires experimental validation.
Caption: Hypothetical signaling pathway of cis-11-eicosenoic acid methyl ester in macrophages.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the immunomodulatory properties of cis-11-eicosenoic acid methyl ester.
References
11-eicosenoic acid, methyl ester as a precursor for other lipids
An In-depth Technical Guide to 11-Eicosenoic Acid, Methyl Ester as a Precursor for Other Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 2390-09-2), also known as methyl (Z)-icos-11-enoate, is a monounsaturated omega-9 fatty acid methyl ester (FAME).[1][2] It is a derivative of 11-eicosenoic acid, which is naturally found in various sources, including jojoba oil and the plant species Cardiospermum halicacabum.[1][3] In lipid biochemistry, it serves not only as an analytical standard for fatty acid profiling but also as a versatile precursor for the synthesis of a variety of other lipid molecules.[3][4][5] Its structure, featuring a 20-carbon chain with a single cis-double bond at the 11th position and a methyl ester functional group, provides key sites for chemical modification.[3]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent use as a foundational molecule for creating more complex lipids, such as fatty alcohols and acylglycerols. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in the fields of lipidomics, biochemistry, and drug development.
Physicochemical and Analytical Properties
This compound is a liquid at room temperature with a high degree of purity available commercially.[2] Its well-defined structure makes it an excellent standard for gas chromatography (GC) and mass spectrometry (MS) analyses.[3]
Table 1: Physicochemical Properties of 11(Z)-Eicosenoic Acid, Methyl Ester
| Property | Value | Source |
| CAS Number | 2390-09-2 | [1][6] |
| Molecular Formula | C₂₁H₄₀O₂ | [1][6] |
| Molecular Weight | 324.5 g/mol | [1][6] |
| Purity | ≥98% | [7][6] |
| Form | Liquid | [2] |
| Synonyms | Methyl cis-11-eicosenoate, (Z)-Methyl icos-11-enoate | [1][2] |
| Storage Temperature | -20°C | [6] |
| Solubility | Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml) | [6] |
| InChI Key | RBKMRGOHCLRTLZ-KHPPLWFESA-N | [1][6] |
Biosynthesis and Chemical Synthesis
The precursor molecule, cis-11-eicosenoic acid, is biosynthesized in a variety of organisms through the elongation of oleic acid.[3][8] The methyl ester is then typically synthesized chemically for research and industrial applications.
Biosynthesis of the Fatty Acid Precursor
The biosynthesis of cis-11-eicosenoic acid primarily involves the enzymatic elongation of oleic acid (18:1n-9). A fatty acid elongase enzyme system adds a two-carbon unit to the carboxyl end of oleic acid, resulting in a 20-carbon chain while retaining the double bond's original position relative to the methyl end.[3]
References
- 1. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 11(Z)-Eicosenoate - CD Biosynsis [biosynsis.com]
- 3. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. larodan.com [larodan.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 11-Eicosenoic Acid, Methyl Ester from Jojoba Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jojoba oil, derived from the seeds of the Simmondsia chinensis plant, is unique among vegetable oils in that it is not a triglyceride but rather a liquid wax comprised almost entirely of mono-esters of long-chain fatty acids and alcohols.[1][2] The primary fatty acid constituent is 11-eicosenoic acid (also known as gondoic acid), making jojoba oil a valuable starting material for the synthesis of its corresponding methyl ester, methyl 11-eicosenoate.[2][3] This document provides detailed protocols for the synthesis of methyl 11-eicosenoate from jojoba oil via transesterification, a process applicable in various research and development settings, including the synthesis of standards for analytical chemistry, building blocks for organic synthesis, and components for biofuel research.
Data Presentation
Fatty Acid Composition of Jojoba Oil
The fatty acid profile of jojoba oil can vary depending on factors such as the climate and soil where the plant is cultivated, as well as the harvesting and processing methods.[2] However, it is consistently rich in monounsaturated fatty acids, particularly 11-eicosenoic acid.
| Fatty Acid | Carbon Chain:Double Bonds | Position of Double Bond | Percentage (mole fraction) |
| 11-Eicosenoic acid | C20:1 | 11 | ~65.0-80.0% |
| Erucic acid | C22:1 | 13 | ~10.0-20.0% |
| Oleic acid | C18:1 | 9 | ~5.0-15.0% |
| Palmitic acid | C16:0 | - | ~3.0% |
| Palmitoleic acid | C16:1 | 9 | <1.0% |
| Stearic acid | C18:0 | - | <1.0% |
| Arachidic acid | C20:0 | - | <1.0% |
| Behenic acid | C22:0 | - | <1.0% |
| Lignoceric acid | C24:0 | - | <1.0% |
| Nervonic acid | C24:1 | 15 | <3.0% |
Data compiled from multiple sources.[2][3][4]
Physicochemical Properties of Jojoba Oil
| Property | Value |
| Appearance | Clear golden liquid at room temperature |
| Odor | Slightly nutty |
| Specific Gravity (at 25 °C) | 0.863 |
| Melting Point | ~10 °C |
| Iodine Value | ~80-82 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
The synthesis of 11-eicosenoic acid, methyl ester from jojoba oil is typically achieved through transesterification. This process involves the reaction of the wax esters in jojoba oil with an alcohol, in this case, methanol (B129727), in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and fatty alcohols. Below are two common protocols using acid and base catalysts.
Protocol 1: Acid-Catalyzed Transesterification
This protocol is suitable for jojoba oil with a higher free fatty acid content, as the acid catalyst will also catalyze the esterification of free fatty acids.
Materials:
-
Jojoba oil
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
5% Sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Stirring plate and stir bar
Procedure:
-
Pretreatment (optional but recommended): To a round-bottom flask, add 100 g of jojoba oil and 40 mL of methanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux (approximately 65 °C) for 2 hours with continuous stirring.
-
Cool the reaction mixture to room temperature. A biphasic mixture should be observed.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the methanol/acid layer, and the lower layer is the pretreated oil.
-
Remove the upper alcoholic phase.
-
Wash the oil phase three times with 50 mL of 5% sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the oil phase three times with 50 mL of distilled water to remove any residual salts.
-
Dry the oil phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual methanol and water using a rotary evaporator under reduced pressure.
Transesterification:
-
The product from the pretreatment step is the transesterification-ready jojoba oil.
Protocol 2: Base-Catalyzed Transesterification
This is a more common and generally faster method for transesterification, suitable for jojoba oil with low free fatty acid and water content.
Materials:
-
Jojoba oil (pretreated, if necessary, to have low free fatty acid content)
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) or sodium hydroxide (B78521)
-
Petroleum ether
-
Hydrochloric acid (concentrated, for neutralization if using a strong base)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Stirring plate and stir bar
Procedure:
-
Preparation of Sodium Methoxide Catalyst: In a dry, sealed container, dissolve 1 g of sodium methoxide in 50 mL of anhydrous methanol. (Caution: Sodium methoxide is corrosive and reacts with moisture). Alternatively, freshly cut sodium metal can be carefully dissolved in methanol to prepare sodium methoxide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, add 100 g of jojoba oil and 150 mL of methanol.
-
Reaction: Add the sodium methoxide solution to the oil/methanol mixture. Heat the reaction to 60-65 °C and maintain it at this temperature for 4 hours with vigorous stirring.
-
Neutralization and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
If a strong base like sodium hydroxide was used, carefully neutralize the mixture with a drop-wise addition of concentrated HCl while stirring.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting crude mixture will contain jojoba oil methyl esters (including methyl 11-eicosenoate) and jojobyl alcohol.
-
Purification of Methyl 11-Eicosenoate
The crude product from the transesterification reaction is a mixture of fatty acid methyl esters and fatty alcohols. Further purification is required to isolate the methyl 11-eicosenoate.
Procedure:
-
Solvent Extraction/Crystallization:
-
Dissolve the crude mixture in petroleum ether.
-
Cool the solution to a low temperature (e.g., -18 °C) to crystallize out the fatty alcohols, which have a higher melting point than the methyl esters.[5]
-
Filter the cold solution to separate the crystallized fatty alcohols from the methyl ester-rich filtrate.
-
-
Solvent Removal: Remove the petroleum ether from the filtrate using a rotary evaporator to obtain the purified mixture of fatty acid methyl esters, which will be enriched in methyl 11-eicosenoate.
-
Further Purification (Optional): For higher purity, techniques like fractional distillation under reduced pressure or preparative chromatography can be employed.
Visualizations
Caption: Experimental workflow for the synthesis of methyl 11-eicosenoate.
Caption: Transesterification of a jojoba wax ester.
References
Application Note & Protocol: Fischer Esterification of 11-Eicosenoic Acid for the Synthesis of Methyl 11-Eicosenoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to convert carboxylic acids and alcohols into esters.[1] This method is widely employed in both laboratory and industrial settings for the synthesis of various esters, including fatty acid methyl esters (FAMEs) which have applications in biofuels, lubricants, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] 11-Eicosenoic acid is a monounsaturated omega-9 fatty acid, and its methyl ester, methyl 11-eicosenoate, serves as a valuable standard for analytical purposes and as a precursor for further chemical modifications.[4][5]
This document provides a detailed protocol for the Fischer esterification of 11-eicosenoic acid to yield methyl 11-eicosenoate. The procedure is based on established methods for the esterification of long-chain unsaturated fatty acids.
Reaction Principle
The Fischer esterification is an equilibrium-driven process.[1][6] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (in this case, methanol) and/or by removing the water that is formed during the reaction.[1][6] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Experimental Protocols
Materials and Equipment:
-
11-Eicosenoic acid
-
Anhydrous methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
(Optional) Dean-Stark apparatus for water removal[6]
Representative Protocol for the Synthesis of Methyl 11-Eicosenoate:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 11-eicosenoic acid in a 10- to 40-fold molar excess of anhydrous methanol.[7]
-
Catalyst Addition: While stirring, slowly and carefully add the acid catalyst. Typical catalyst loading ranges from 1-5 mol% of the carboxylic acid. For example, add 0.02 equivalents of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C for methanol) using a heating mantle or oil bath.[8] The reaction time can vary from 30 minutes to several hours, with typical times being in the range of 2-4 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether or hexanes to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude methyl 11-eicosenoate.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes typical reaction conditions for the Fischer esterification of long-chain fatty acids, which can be adapted for 11-eicosenoic acid.
| Parameter | Range | Typical Value | Reference(s) |
| Molar Ratio (Alcohol:Fatty Acid) | 10:1 to 60:1 | 40:1 | [7] |
| Catalyst | H₂SO₄, p-TsOH, HCl | H₂SO₄ | [1][3] |
| Catalyst Loading | 1 - 10 wt% of fatty acid | 2 wt% | [7][9] |
| Temperature | Room Temperature to 150 °C | 68 °C | [3][7][9] |
| Reaction Time | 30 minutes to 24 hours | 30 minutes | [3][7][10] |
| Yield | >90% | >95% | [3][8] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of methyl 11-eicosenoate.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 3. Room temperature esterification of high-free fatty acid feedstock into biodiesel - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06912E [pubs.rsc.org]
- 4. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 5. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15 [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the GC-MS Analysis of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative and qualitative analysis of 11-eicosenoic acid, methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
11-Eicosenoic acid, a monounsaturated omega-9 fatty acid, and its methyl ester derivative are of interest in various fields of research, including biochemistry, food science, and biofuel development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high sensitivity and specificity.[1] This application note details a standard protocol for the analysis of this compound, which can be adapted for various research and development applications.
Experimental Protocols
Sample Preparation
Since the target analyte is already in its methyl ester form, derivatization is not required if analyzing a pure standard or a simple FAME mixture. For complex matrices such as biological tissues, oils, or biodiesel, an initial lipid extraction and transesterification would be necessary to convert all fatty acids to their methyl esters.
Materials:
-
Hexane (B92381) or Heptane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Micropipettes
Protocol for a Standard Solution:
-
Accurately prepare a stock solution of this compound in hexane or heptane.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical concentration range for FAME analysis is 0.1 to 100 µg/mL.[2]
-
For quantitative analysis, add a suitable internal standard (e.g., methyl nonadecanoate, C19:0) to each standard and sample at a known concentration.[2]
-
Transfer the final solutions to GC vials for analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of FAMEs. These may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 6890N or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 4 °C/min, and hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5975 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Data Presentation and Quantitative Analysis
Identification of this compound
The identification of this compound is based on two key parameters:
-
Retention Time (RT): The time it takes for the analyte to pass through the GC column. The retention time should be consistent with that of a pure standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This spectrum should be compared to a reference spectrum from a library, such as the NIST Mass Spectral Library.[3]
Table 2: Identification Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₄₀O₂ | [3][4] |
| Molecular Weight | 324.5 g/mol | [3][4][5] |
| CAS Number | 2390-09-2 (cis isomer) | [5] |
| Kovats Retention Index (Standard non-polar) | ~2279 | [5] |
The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) at m/z 324, although it may be of low intensity in EI.[6][7] Key fragment ions for FAMEs include m/z 74 (McLafferty rearrangement product), m/z 87, and a series of aliphatic fragments.[7]
Quantitative Data
Quantitative analysis is performed by constructing a calibration curve from the analysis of standard solutions of known concentrations.
Table 3: Representative Quantitative Data for FAME Analysis
| Parameter | Typical Value/Range |
| Calibration Curve Concentration Range | 0.1 - 100 µg/mL |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (Method Dependent) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL (Method Dependent) |
| Repeatability (RSD%) | < 10% |
Note: LOD and LOQ are highly dependent on the instrument and method parameters and should be experimentally determined during method validation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and verification of organic molecules. For long-chain fatty acid methyl esters (FAMEs) such as 11-eicosenoic acid, methyl ester (also known as methyl (Z)-icos-11-enoate or gondoic acid methyl ester), 1H and 13C NMR provide unambiguous information regarding the position of the double bond, the stereochemistry, and the overall purity of the compound. This document provides detailed spectral data, experimental protocols for data acquisition, and a workflow for the analysis of this compound.
Chemical Structure
Figure 1: Chemical structure of this compound.
Spectral Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound, based on typical values for monounsaturated fatty acid methyl esters.
Table 1: 1H NMR Spectral Data (Typical Values in CDCl3)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Terminal Methyl (-CH3) | ~ 0.88 | Triplet | 3H |
| Methylene Chain (-(CH2)n-) | ~ 1.25 - 1.35 | Multiplet | ~ 24H |
| β-Methylene to Carbonyl (-CH2-CH2-COOR) | ~ 1.63 | Multiplet | 2H |
| Allylic (-CH2-CH=) | ~ 2.01 | Multiplet | 4H |
| α-Methylene to Carbonyl (-CH2-COOR) | ~ 2.30 | Triplet | 2H |
| Methoxy (-OCH3) of Methyl Ester | ~ 3.67 | Singlet | 3H |
| Olefinic (-CH=CH-) | ~ 5.34 | Multiplet | 2H |
Table 2: 13C NMR Spectral Data (Typical Values in CDCl3)
| Carbon | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH3) | ~ 14.1 |
| Methylene Chain (-(CH2)n-) | ~ 22.7 - 31.9 |
| Allylic (-CH2-CH=) | ~ 27.2 |
| β-Methylene to Carbonyl (-CH2-CH2-COOR) | ~ 24.9 |
| α-Methylene to Carbonyl (-CH2-COOR) | ~ 34.1 |
| Methoxy (-OCH3) of Methyl Ester | ~ 51.4 |
| Olefinic (-CH=CH-) | ~ 129.8, 130.0 |
| Carbonyl (-COO-) | ~ 174.3 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR, and 50-100 mg for 13C NMR.
-
Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. CDCl3 is a common choice for FAMEs due to its excellent solubilizing properties.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).
-
Quality Check: Visually inspect the sample in the NMR tube for any undissolved particles or phase separation. If present, filter the solution through a small plug of glass wool in a Pasteur pipette.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample concentration.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm, centered around 100 ppm.
-
Temperature: 298 K.
Data Processing and Analysis Workflow
The acquired raw data (Free Induction Decay - FID) needs to be processed to obtain a readable spectrum.
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizations
The following diagrams illustrate the logical relationships in the structure of this compound and the experimental workflow for its NMR analysis.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Structural components of this compound for NMR analysis.
Application Note: Quantification of 11-Eicosenoic Acid, Methyl Ester in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Eicosenoic acid (also known as gondoic acid) is a monounsaturated omega-9 fatty acid found in various plant oils and animal fats. As a component of the cellular lipidome, it plays a role in maintaining the structural integrity of cell membranes and is involved in lipid metabolism and cellular signaling.[1] The accurate quantification of 11-eicosenoic acid, often analyzed as its more volatile methyl ester derivative (11-eicosenoic acid, methyl ester), in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.
Analytical Strategy
The quantification of 11-eicosenoic acid in biological samples typically involves a multi-step process. First, total lipids are extracted from the biological matrix. Subsequently, the fatty acids within the lipid extract are converted to their corresponding fatty acid methyl esters (FAMEs) through a derivatization process, which increases their volatility for GC analysis. Finally, the FAMEs are separated, identified, and quantified by GC-MS. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.
Data Presentation
The following table summarizes representative quantitative data for the analysis of long-chain fatty acid methyl esters, including this compound, in biological samples using GC-MS. These values are based on published methods for fatty acid analysis and serve as a general guideline.[2][3][4][5]
| Parameter | Value | Biological Matrix | Analytical Method |
| Limit of Detection (LOD) | 0.05 - 1.02 µg/g | Blood | Fast GC-MS |
| Limit of Quantification (LOQ) | 0.15 - 3.39 µg/g | Blood | Fast GC-MS |
| **Linearity (R²) ** | > 0.99 | Plasma/Serum | GC-MS |
| Intra-day Precision (%RSD) | < 10% | Red Blood Cells | GC-MS/MS |
| Inter-day Precision (%RSD) | < 10% | Red Blood Cells | GC-MS/MS |
| Recovery | 83.6 - 109.6% | Plasma | GC-TQMS |
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is adapted from established methods for total lipid extraction from plasma or serum.[3]
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., triheptadecanoin (B54981) (17:0) at 1 mg/mL in hexane)
-
Folch reagent (Chloroform:Methanol (B129727), 2:1 v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma or serum into a glass centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 2 mL of ice-cold Folch reagent.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the derivatization of fatty acids to FAMEs using boron trifluoride-methanol.[6]
Materials:
-
Dried lipid extract
-
Boron trifluoride in 14% methanol (BF₃-MeOH)
-
n-Hexane
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-MeOH.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge at 1000 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required for specific instrumentation.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: e.g., HP-88, DB-23, or equivalent polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 15 min.
-
Transfer Line Temperature: 240°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity.
-
Monitored Ions for this compound (C21H40O2, MW: 324.5): Characteristic ions should be determined from the mass spectrum of a standard. Common fragments for FAMEs include the molecular ion (M+), [M-31]+ (loss of OCH3), and m/z 74.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Putative Signaling Role of 11-Eicosenoic Acid
As an omega-9 fatty acid, 11-eicosenoic acid is incorporated into cell membranes, influencing their fluidity and the function of membrane-bound proteins. This can modulate downstream signaling pathways, including those involved in inflammation.
Caption: Influence of 11-eicosenoic acid on cell signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 11-Eicosenoic Acid, Methyl Ester as a Gas Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids is critical in numerous fields, including metabolic research, nutritional science, biofuel development, and pharmaceutical drug development. Gas chromatography (GC) is a primary analytical technique for the analysis of fatty acids, which are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to enhance volatility and improve chromatographic separation. 11-Eicosenoic acid, methyl ester (C21:1), a monounsaturated fatty acid methyl ester, serves as a valuable standard in these analyses for identification and quantification.
These application notes provide detailed protocols for the use of this compound as a component of a calibration standard for external calibration, and discuss its potential application as an internal standard. The protocols cover sample preparation through derivatization, as well as Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principles of FAME Analysis by Gas Chromatography
The fundamental workflow for the analysis of fatty acids by gas chromatography involves the conversion of fatty acids into their more volatile methyl esters. This derivatization is crucial as the high polarity and low volatility of free fatty acids can result in poor chromatographic peak shapes and inaccurate results.[1][2] The most common derivatization methods are acid-catalyzed and base-catalyzed esterification or transesterification.[1]
Once derivatized, the FAMEs are separated on a GC column based on their boiling points, polarity, and degree of unsaturation. Non-polar columns separate FAMEs primarily by their boiling points, while polar columns provide separation based on the degree and geometry (cis/trans) of unsaturation.[3][4] Detection is commonly performed using a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity for hydrocarbons, or a Mass Spectrometer (MS), which provides structural information for compound identification.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs (Acid-Catalyzed)
This protocol is a widely used method for the esterification of a broad range of fatty acids.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Accurately weigh 1 to 25 mg of the lipid-containing sample into a reaction vial. If the sample is aqueous, it must be dried prior to derivatization.
-
Add 2 mL of 12-14% boron trifluoride-methanol solution to the vial.
-
Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Gas Chromatography Analysis of FAMEs
The following are example GC conditions for the analysis of FAMEs, including this compound, on a polar column for detailed isomer separation.
Instrumentation and Conditions:
| Parameter | GC-FID Conditions | GC-MS Conditions |
| GC System | Agilent 6890 or equivalent with FID | Agilent 7890/5975C or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar cyanopropyl column[5] | Agilent Select FAME (200 m x 250 µm, 0.25 µm film thickness) or equivalent[6] |
| Carrier Gas | Hydrogen or Helium at a constant pressure or flow[5] | Hydrogen at a constant flow[6] |
| Inlet Temperature | 250°C[5] | 250°C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1[5] | Dependent on concentration |
| Oven Program | 50°C (1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)[5] | Optimized for specific separation needs |
| Detector | FID at 280°C[5] | MS Transfer Line: 250°C, Ion Source: 230°C, Quadrupole: 150°C |
| Detector Gases (FID) | Hydrogen: 40 mL/min, Air: 450 mL/min, Helium makeup: 30 mL/min[5] | N/A |
| MS Acquisition | N/A | Scan mode or Selected Ion Monitoring (SIM). For quantification, SIM can be used to monitor characteristic ions of FAMEs.[2] |
Using this compound as a GC Standard
As an External Standard for Calibration
This compound is commonly included as a component in commercially available FAME standard mixtures. For quantitative analysis using external calibration, a series of calibration standards containing known concentrations of this compound and other FAMEs of interest are prepared and analyzed.
Procedure for External Calibration:
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in hexane to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards. A typical calibration range for FAME analysis is 0.2 µg/mL to 50 µg/mL.[7]
-
Analyze Standards: Inject each calibration standard into the GC system using the conditions outlined in Protocol 2.
-
Construct Calibration Curve: Plot the peak area of this compound against its concentration for each standard. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[8]
-
Analyze Samples: Prepare and analyze the unknown samples using the same derivatization and GC methods.
-
Quantify: Determine the peak area of this compound in the unknown sample and use the calibration curve to calculate its concentration.
As an Internal Standard (Potential Application)
An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.[9] It is added at a known concentration to all samples, calibration standards, and blanks before sample preparation to correct for variations in extraction efficiency, derivatization yield, and injection volume. Odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used as internal standards for FAME analysis because they are typically absent or present in very low amounts in most biological samples.[10][11]
This compound could be used as an internal standard if it is confirmed to be absent from the samples being analyzed.
Hypothetical Protocol for Use as an Internal Standard:
-
Verify Absence: First, analyze a representative sample to confirm the absence of endogenous 11-eicosenoic acid.
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
-
Spike Samples and Standards: Add a precise and constant amount of the internal standard stock solution to all unknown samples and calibration standards before the derivatization step. The final concentration of the internal standard should be within the range of the expected analyte concentrations.
-
Derivatization and Analysis: Proceed with the derivatization and GC analysis as described in Protocols 1 and 2.
-
Calibration and Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration. Use this calibration curve to determine the concentration of the analytes in the unknown samples.
Data Presentation
The following tables summarize typical quantitative data and chromatographic parameters for this compound.
Table 1: Example Calibration Data for this compound by GC-FID
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.2 | 5,000 |
| 1.0 | 25,000 |
| 5.0 | 125,000 |
| 10.0 | 250,000 |
| 25.0 | 625,000 |
| 50.0 | 1,250,000 |
| Linearity (R²) | > 0.995 |
Note: Data is illustrative. A calibration range of 0.2 µg/mL to 50 µg/mL has been reported for the analysis of Methyl cis-11-Eicosenoate.[7]
Table 2: Retention Data for this compound on Different GC Columns
| Column Type | Stationary Phase | Retention Time (min) | Kovats Retention Index (I) | Reference(s) |
| Non-polar | SE-30 (Packed Column) | Not Specified | 2279 | [12] |
| Polar | DB-23 (Capillary) | Approx. 20-25 | Not Specified | [5] |
| Highly Polar | HP-88 (Capillary) | Not Specified | Not Specified | [4] |
Note: Retention times are approximate and can vary significantly based on the specific GC conditions, including the oven temperature program, carrier gas flow rate, and column length.
Conclusion
This compound is a valuable tool for the accurate analysis of fatty acids by gas chromatography. The detailed protocols provided herein for derivatization and GC analysis can be adapted for various research, development, and quality control applications. While commonly used as a component in external calibration standards, its potential use as an internal standard is a viable option, provided its absence in the sample matrix is confirmed. The selection of the appropriate standardization method and GC column is paramount to achieving reliable and accurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. This compound [webbook.nist.gov]
Application Notes and Protocols for 11-Eicosenoic Acid, Methyl Ester in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 11-eicosenoic acid, methyl ester (also known as gondoic acid, methyl ester) in biofuel research. This document includes key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biofuel characteristics.
Introduction
This compound (C21H40O2) is a monounsaturated omega-9 fatty acid methyl ester (FAME) that is a constituent of various vegetable oils, notably jojoba oil. As a component of biodiesel, understanding its specific fuel properties is crucial for predicting the overall performance of biodiesel blends. These notes are intended to guide researchers in the evaluation of this compound as a biofuel component.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C21H40O2 | [1] |
| Molecular Weight | 324.54 g/mol | [1] |
| CAS Number | 2390-09-2 | [1] |
| Density | 0.871 g/cm³ | |
| Boiling Point | 394.3 °C at 760 mmHg | |
| Flash Point | 87.1 °C |
Biofuel Properties
The following table summarizes the key biofuel properties of this compound. Where direct experimental data is unavailable, predicted values based on established models are provided with a clear indication.
| Property | Value | Method/Standard |
| Cetane Number (Predicted) | ~65-70 | Predicted based on FAME structure[2][3] |
| Kinematic Viscosity @ 40°C | ~5.5-6.0 mm²/s | ASTM D445[4] |
| Oxidative Stability | Moderate to High | Rancimat Method (EN 14112)[5] |
| Acid Value | < 0.5 mg KOH/g | ASTM D664 |
| Cloud Point | Not available | ASTM D2500 |
| Pour Point | Not available | ASTM D97 |
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol describes a laboratory-scale synthesis of this compound from a feedstock rich in gondoic acid (e.g., jojoba oil) through base-catalyzed transesterification.
Materials:
-
Gondoic acid-rich oil (e.g., Jojoba oil)
-
Methanol (B129727) (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare a 1% (w/v) solution of NaOH or KOH in anhydrous methanol. Ensure the catalyst is fully dissolved.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the gondoic acid-rich oil.
-
Transesterification: Add the methanolic catalyst solution to the oil. A typical methanol-to-oil molar ratio is 6:1. Heat the mixture to 60-65°C with constant stirring for 1-2 hours.
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the methyl ester (biodiesel), and the lower layer is glycerol (B35011).
-
Washing: Drain the glycerol layer. Wash the methyl ester layer with a saturated NaCl solution to remove any residual catalyst and glycerol. Repeat the washing step 2-3 times until the washings are neutral.
-
Drying: Transfer the washed methyl ester layer to a clean flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the mixture to remove the sodium sulfate. Remove any residual methanol and hexane (if used for extraction) using a rotary evaporator.
dot
Caption: Workflow for the synthesis and purification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is for the identification and quantification of this compound in a biofuel sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
Procedure:
-
Sample Preparation: Dilute the biofuel sample containing this compound in a suitable solvent like hexane.
-
Injection: Inject a 1 µL aliquot of the diluted sample into the GC injector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 240°C at 4°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-500
-
-
Data Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantify the compound using an internal or external standard method.
dot
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
This protocol is for the functional group characterization of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the purified this compound directly onto the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
-
~1740 cm⁻¹: C=O stretching of the ester group.
-
~3005 cm⁻¹: =C-H stretching of the cis-alkene.
-
~1655 cm⁻¹: C=C stretching of the alkene.
-
~1170 cm⁻¹: C-O stretching of the ester group.
-
~2850-2960 cm⁻¹: C-H stretching of the alkane chain.
-
dot
Caption: Fourier-Transform Infrared (FTIR) Spectroscopy analysis workflow.
Conclusion
This compound exhibits promising properties as a biofuel component, characterized by a predicted high cetane number and favorable viscosity. The provided protocols offer a framework for its synthesis, purification, and detailed analysis, enabling further research into its performance in biodiesel blends and its impact on overall fuel quality. Further experimental validation of its fuel properties according to ASTM standards is recommended to fully establish its potential in the biofuel industry.
References
Application Notes and Protocols for the Use of 11-Eicosenoic Acid, Methyl Ester in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Eicosenoic acid, methyl ester (CAS 2390-09-2), the methyl ester of gondoic acid, is a monounsaturated omega-9 fatty acid that is increasingly utilized in lipidomics research.[1] As a stable, volatile derivative of 11-eicosenoic acid, it serves as a critical analytical standard for gas chromatography-mass spectrometry (GC-MS) and is a valuable tool for investigating cellular processes.[2] Its incorporation into cellular membranes can influence membrane fluidity and associated protein functions.[2][3] Furthermore, 11-eicosenoic acid and its methyl ester have been shown to modulate immune responses, specifically by affecting cytokine production in inflammatory pathways.[2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics studies, with a focus on its role as an analytical standard and its effects on cellular signaling.
Applications in Lipidomics
-
Analytical Standard for GC-MS: this compound is primarily used as a standard for the identification and quantification of fatty acid methyl esters (FAMEs) in complex biological samples.[2][5] Its distinct retention time and mass spectrum allow for precise peak identification.[2]
-
Studies of Cellular Metabolism and Signaling: Researchers use this compound to investigate its impact on various cellular functions, including:
-
Membrane Fluidity: Incorporation of unsaturated fatty acids like 11-eicosenoic acid can alter the physical properties of cellular membranes.[2][3]
-
Immune Modulation: It has been demonstrated to influence the production of pro- and anti-inflammatory cytokines.[2][4] Specifically, it can enhance the production of interleukin-1β (IL-1β) while suppressing interleukin-10 (IL-10).[2]
-
Quantitative Data
The following table summarizes the observed effects of this compound and its corresponding free fatty acid, cis-11-eicosenoic acid, on cytokine production in lipopolysaccharide (LPS)-stimulated THP-1 macrophages.
| Cytokine | Effect of Methyl cis-11-eicosenoate | Effect of cis-11-Eicosenoic Acid |
| IL-1β | Significantly Enhanced | Significantly Enhanced |
| IL-10 | Decreased | Decreased |
| IL-6 | Decreased | Decreased |
| TNF-α | Negligible Effect | Statistically Significant Increase |
| Data synthesized from a study by Alqarni et al. (2019) on PMA-differentiated THP-1 cells co-stimulated with LPS.[2] |
Signaling and Biosynthetic Pathways
Biosynthesis of cis-11-Eicosenoic Acid
cis-11-Eicosenoic acid is synthesized from oleic acid through the action of the enzyme Δ9-fatty acid elongase.[6] This enzyme adds a two-carbon unit to the carboxyl end of oleic acid.[7] The methyl ester is then typically formed for analytical purposes through a derivatization reaction.
Inflammatory Signaling Modulation
11-Eicosenoic acid and its methyl ester can influence inflammatory signaling pathways. In immune cells such as macrophages, these lipids can modulate the production of key cytokines, leading to a pro-inflammatory response.
Experimental Protocols
Workflow for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
The general workflow for analyzing fatty acids from a biological sample involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol is suitable for extracting total lipids from tissues, cells, or plasma.
Materials:
-
Chloroform (B151607)/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream for drying
Procedure:
-
Homogenize the biological sample (e.g., 10-50 mg of tissue) in a glass tube.
-
Add 20 volumes of chloroform/methanol (2:1, v/v) to the homogenized sample. For example, for 1 mL of plasma, add 20 mL of the solvent mixture.
-
Vortex the mixture thoroughly for 2-3 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until derivatization.
Protocol 2: Derivatization of Fatty Acids to FAMEs (Acid-Catalyzed Transesterification)
This protocol converts the extracted lipids into their corresponding fatty acid methyl esters.
Materials:
-
Dried lipid extract
-
1 M Methanolic HCl (or 1-2% H₂SO₄ in methanol)
-
n-Hexane or Isooctane
-
Deionized water
-
Screw-capped glass tubes
-
Heating block or water bath set to 80°C
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 1 M methanolic HCl.
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture in an 80°C water bath for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane (B92381) (or isooctane) to the tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the upper organic layer.
-
Centrifuge briefly to ensure clear phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.[8]
Protocol 3: GC-MS Analysis of FAMEs
The following are general GC-MS parameters for FAME analysis. Instrument-specific optimization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar cyanopropyl polysiloxane column)
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 7°C/min.
-
Ramp 2: Increase to 220°C at 7°C/min, hold for 4 min.
-
Ramp 3: Increase to 240°C at 5°C/min, hold for 6 min.[9]
-
-
Transfer Line Temperature: 280°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with a pure standard.
-
Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of an this compound standard. An internal standard (e.g., pentadecanoic acid) should be used for improved accuracy.[8]
Conclusion
This compound is a versatile tool in lipidomics research, serving as an essential analytical standard and a probe for investigating the biological roles of monounsaturated fatty acids. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of cellular metabolism and inflammatory signaling.
References
- 1. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 2. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 11-Eicosenoic Acid, Methyl Ester in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid.[1][2] Its methyl ester, 11-eicosenoic acid, methyl ester (CAS 2390-09-2), is increasingly being investigated for its biological activities, including its role in modulating immune responses.[3][4][5] Found in various plant oils like jojoba oil, this long-chain fatty acid and its ester derivative are subjects of interest in cellular metabolism and signaling research.[1][2][3] This document provides detailed protocols for the preparation and application of this compound in cell culture assays, along with an overview of its known cellular effects and associated signaling pathways.
Physicochemical Properties and Solubility
Proper preparation of this compound for cell culture is critical due to its low aqueous solubility.[1] The compound is a colorless liquid at room temperature and is soluble in organic solvents.[6] For cell culture applications, it is typically dissolved in an organic solvent to create a stock solution, which is then complexed with a carrier protein like bovine serum albumin (BSA) to enhance its solubility and bioavailability in aqueous culture media.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol (B145695) | 100 mg/mL[6] |
| DMSO | 100 mg/mL[6] |
| DMF | 100 mg/mL[6] |
| Chloroform | Sparingly soluble |
| Methanol | Slightly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (purity ≥98%)
-
Ethanol (anhydrous, cell culture grade)
-
Sterile, amber glass vials or tubes
-
Sterile, positive displacement pipette and tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous ethanol to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly until the solution is clear and homogenous.
-
Store the stock solution in a tightly sealed, sterile amber glass vial at -20°C. This stock is stable for extended periods when stored correctly.
Protocol 2: Preparation of Fatty Acid-BSA Complex for Cell Culture
To ensure solubility and delivery to cells in an aqueous environment, this compound should be complexed with fatty acid-free BSA.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: In a sterile tube, dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 100 mg/mL. Gently mix to avoid frothing. Sterile filter the solution using a 0.22 µm filter.
-
Warm the BSA solution: Place the 10% BSA solution in a 37°C water bath for at least 30 minutes.
-
Complexation:
-
In a sterile conical tube, add the required volume of the pre-warmed 10% BSA solution.
-
Slowly add the desired amount of the this compound stock solution to the BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Final dilution: The fatty acid-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of ethanol (without the fatty acid) to the BSA solution and treating it in the same manner.
Application in Cell Culture Assays
This compound has been shown to modulate inflammatory responses in cell culture models. For example, in studies with the human monocyte cell line THP-1, it has been observed to enhance the production of the pro-inflammatory cytokine IL-1β while suppressing the anti-inflammatory cytokine IL-10.[3][5]
Example Assay: Cytokine Production in Macrophages
Cell Line: THP-1 monocytes, differentiated into macrophages.
Protocol:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 medium containing 10% FBS and PMA (phorbol 12-myristate 13-acetate) at a final concentration of 100 ng/mL to induce differentiation into macrophages. Incubate for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium.
-
Prepare different concentrations of the this compound-BSA complex in complete culture medium. Also, prepare a BSA-vehicle control.
-
Treat the differentiated THP-1 macrophages with the prepared solutions for a predetermined time (e.g., 24 hours).
-
If investigating synergistic effects, a co-treatment with an inflammatory stimulus like Lipopolysaccharide (LPS) can be performed.
-
After the incubation period, collect the cell culture supernatant.
-
Analyze the supernatant for cytokine levels (e.g., IL-1β, IL-10, TNF-α) using an appropriate method such as ELISA or a multiplex cytokine assay.
-
Cell viability should be assessed in parallel using methods like MTT or Trypan Blue exclusion to ensure the observed effects are not due to cytotoxicity.
Table 2: Reported Effects of 11-Eicosenoic Acid and its Methyl Ester on Cytokine Production in THP-1 Macrophages
| Cytokine | Effect | Reference |
| IL-1β | Increased production | [3][5] |
| IL-10 | Decreased production | [3][5] |
| IL-6 | Decreased levels | [5] |
| TNF-α | Increased production (by the acid form) | [5] |
Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, existing research points towards its involvement in key cellular signaling pathways related to inflammation and metabolism.
Putative Signaling Pathway
Gondoic acid has been shown to exert anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway.[7][8] This pathway is a critical regulator of inflammatory gene expression. Furthermore, as a very-long-chain fatty acid, its metabolism is primarily regulated by Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that control the expression of genes involved in lipid metabolism.[3]
Caption: Proposed signaling pathways for this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: General experimental workflow.
Conclusion
This compound is a bioactive lipid that requires careful preparation for use in cell culture due to its poor water solubility. The formation of a fatty acid-BSA complex is a reliable method for its delivery to cells in vitro. This compound has demonstrated immunomodulatory effects, and further research into its mechanisms of action, particularly its interaction with signaling pathways like PKCθ/ERK/STAT3 and PPARs, will be crucial in understanding its full therapeutic and research potential. The protocols and information provided herein serve as a comprehensive guide for researchers initiating studies with this compound.
References
- 1. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 2. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 3. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Gondoic acid | axonscientific.com [axonscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Extraction of 11-Eicosenoic Acid, Methyl Ester from Microbial Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of 11-eicosenoic acid, methyl ester from microbial sources. This document is intended to guide researchers in the fields of microbiology, biotechnology, and pharmacology through the process of isolating this valuable long-chain monounsaturated fatty acid methyl ester.
Introduction
11-Eicosenoic acid (gondoic acid) is a monounsaturated omega-9 fatty acid with potential applications in the pharmaceutical and cosmetic industries. Microbial sources, particularly fungi of the Mortierella genus, have been identified as promising producers of this compound.[1] The methyl ester form, this compound, is typically produced for analytical purposes and as a stable derivative for further use. This document outlines the necessary steps from microbial cell harvesting to the final analysis of the target compound.
Data Presentation
Table 1: Microbial Production of 11-Eicosenoic Acid
| Microbial Strain | Cultivation Conditions | Yield of 11-Eicosenoic Acid (mg/g dried cells) | Primary Lipid Class | Reference |
| Mortierella chlamydospora CBS 529.75 | 4 days at 28°C, followed by 3 days at 12°C | 36.3 | Triacylglycerols | [1] |
Table 2: GC-MS Analysis Parameters for this compound
| Parameter | Value | Reference |
| Gas Chromatography (GC) | ||
| Column | DB-23 (medium polarity) | [2] |
| Injection Mode | Splitless | General Practice |
| Inlet Temperature | 250°C | General Practice |
| Carrier Gas | Helium | General Practice |
| Oven Program | Initial temp 50°C, hold 1 min, ramp to 250°C at 10°C/min, hold 5 min | General Practice |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electron Ionization (EI), Photoionization (PI) | [2][3] |
| Ion Source Temperature | 230°C | General Practice |
| Quadrupole Temperature | 150°C | General Practice |
| Mass Range | 50-550 m/z | General Practice |
| Solvent Delay | 3 min | General Practice |
Experimental Protocols
Protocol 1: Lipid Extraction from Microbial Biomass (Folch Method)
This protocol describes the extraction of total lipids from microbial cells using a chloroform (B151607)/methanol (B129727) solvent system.[4]
Materials:
-
Microbial cell pellet (fresh or lyophilized)
-
Chloroform
-
Methanol
-
0.88% (w/v) Potassium Chloride (KCl) solution
-
Butylated hydroxytoluene (BHT) (as an antioxidant, optional)
-
Internal standard (e.g., pentadecanoic acid)
-
Glass centrifuge tubes with PTFE-lined caps (B75204)
-
Homogenizer or vortexer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 10-50 mg of fresh or lyophilized microbial cells into a glass centrifuge tube.
-
Prepare the extraction solvent: 2:1 (v/v) chloroform:methanol. For enhanced stability, 0.01% (w/v) BHT can be added.
-
Add the internal standard to the extraction solvent at a known concentration (e.g., 10 µg/mL).
-
Add 1 mL of the extraction solvent to the cell pellet.
-
Homogenize the sample thoroughly using a vortexer or homogenizer for 3 minutes.
-
Add 333 µL of 0.88% KCl solution to the homogenate and cap the tube.
-
Vortex the mixture carefully and thoroughly to induce phase separation.
-
Centrifuge the tube at 13,500 x g for 10 minutes at room temperature.
-
Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube. Be cautious not to disturb the interface.
-
Evaporate the solvent from the collected lipid extract under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -80°C until transesterification.[4]
Protocol 2: Transesterification of Microbial Lipids to Fatty Acid Methyl Esters (FAMEs)
This protocol details the conversion of the extracted lipids into their corresponding fatty acid methyl esters (FAMEs) using an acid-catalyzed reaction.
Materials:
-
Dried lipid extract
-
1 M Methanolic HCl (prepared by mixing 20 mL methanol with 10 mL of 3 M methanolic HCl)[4]
-
n-Hexane (GC grade)
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Water bath
-
Vortexer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of 1 M methanolic HCl.
-
Securely cap the tube and ensure it is well-sealed.
-
Incubate the reaction mixture in a water bath at 80°C for 1 hour.[4]
-
Note: The temperature is above the boiling point of methanol, so ensure caps are tightly sealed. It may be beneficial to briefly open the tube after 5 minutes to release pressure before re-sealing.
-
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
Add 150 µL of n-hexane and 1 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Biosynthetic Pathway of 11-Eicosenoic Acid
Caption: Simplified biosynthetic pathway of 11-eicosenoic acid from oleic acid in microorganisms.[5]
References
Application Notes and Protocols: 11-Eicosenoic Acid, Methyl Ester as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids in complex biological matrices is crucial for a wide range of research areas, including diagnostics, nutritional science, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, offering high sensitivity and selectivity. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. To ensure accurate and reliable results, the use of an internal standard is indispensable.
This document provides detailed application notes and protocols for the use of 11-eicosenoic acid, methyl ester (C21:1) as an internal standard in the GC-MS analysis of fatty acid methyl esters (FAMEs). As an odd-chain unsaturated fatty acid methyl ester, it is not commonly found in most biological samples, making it an excellent choice for an internal standard.[1][2]
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a compound—the internal standard—to every sample, calibrator, and quality control sample.[3][4] The internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. It is added at the beginning of the sample preparation process to account for any loss of analyte during extraction, derivatization, and injection.[2] Quantification is then based on the ratio of the analyte peak area to the internal standard peak area, which is plotted against the concentration of the analyte to create a calibration curve.[3]
Key Advantages of Using this compound as an Internal Standard:
-
Chemical Similarity: As a long-chain fatty acid methyl ester, it behaves similarly to other FAMEs during extraction and chromatography.
-
Low Natural Abundance: Its presence in most biological samples is negligible, preventing interference with the measurement of endogenous fatty acids.[1][2]
-
Chromatographic Separation: It typically elutes in a region of the chromatogram with minimal overlap from common saturated and unsaturated fatty acids.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is vital for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₀O₂ | [5] |
| Molecular Weight | 324.54 g/mol | [5] |
| CAS Number | 2390-09-2 | [5] |
| Appearance | Liquid | [Cheméo] |
| Boiling Point | 394.3°C at 760 mmHg | [LookChem] |
| Storage Temperature | -20°C | [LookChem] |
| Solubility | Soluble in ethanol, chloroform, and methanol (B129727). | [Cayman Chemical] |
Experimental Protocols
This section details the necessary steps for the quantitative analysis of fatty acids in a biological matrix (e.g., plasma, serum, cell culture) using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Fatty acid standards for calibration curve
-
Hexane (B92381) (GC grade)
-
Methanol (anhydrous)
-
Chloroform
-
Sodium hydroxide (B78521) (NaOH)
-
Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma or a specific number of cells).
-
Internal Standard Spiking: To each sample, add a precise volume of this compound solution (e.g., 50 µL of a 100 µg/mL solution in hexane). The amount should be comparable to the expected concentration of the target analytes.[3]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids must be derivatized to their more volatile methyl esters prior to GC-MS analysis.
-
Acid-Catalyzed Esterification:
-
To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.
-
Tightly cap the tube and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried extract to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and analytes.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target fatty acid methyl esters.
-
Internal Standard Addition: Spike each calibration standard with the same amount of this compound as the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Calibration Curve Construction: For each analyte, plot the ratio of its peak area to the peak area of the internal standard against its concentration. Perform a linear regression to generate a calibration curve.
-
Sample Quantification: Calculate the peak area ratio of each analyte to the internal standard in the unknown samples and determine their concentrations using the calibration curve.
Method Validation Data
The following tables provide expected performance data for a validated GC-MS method for FAME analysis using an internal standard. Actual values may vary depending on the specific matrix and instrumentation.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Linear Regression (R²) |
| Palmitic Acid (C16:0) | 1 - 200 | > 0.995 |
| Stearic Acid (C18:0) | 1 - 200 | > 0.995 |
| Oleic Acid (C18:1) | 1 - 200 | > 0.995 |
| Linoleic Acid (C18:2) | 1 - 200 | > 0.995 |
| Arachidonic Acid (C20:4) | 0.5 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Palmitic Acid (C16:0) | 10 | 95 - 105 | < 10 |
| 100 | 97 - 103 | < 8 | |
| Oleic Acid (C18:1) | 10 | 96 - 104 | < 10 |
| 100 | 98 - 102 | < 7 |
Table 3: Limits of Detection and Quantification
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Palmitic Acid (C16:0) | 0.2 | 0.7 |
| Oleic Acid (C18:1) | 0.2 | 0.7 |
| Linoleic Acid (C18:2) | 0.3 | 1.0 |
Conclusion
This compound is a suitable internal standard for the accurate and reliable quantification of fatty acid methyl esters by GC-MS. Its chemical properties and low natural abundance make it an excellent choice to correct for variations during sample preparation and analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories. Proper method validation is essential to ensure the quality and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of fatty acid methyl esters (FAMEs) using High-Performance Liquid Chromatography (HPLC). It covers various methodologies, including reversed-phase and silver ion chromatography, to address the diverse analytical needs in research, clinical, and pharmaceutical settings.
Introduction
The analysis of fatty acids is crucial in numerous scientific fields, from biomedical research to food science and drug development. Fatty acids are typically converted to their methyl esters (FAMEs) to improve their volatility and thermal stability for chromatographic analysis. While gas chromatography (GC) has traditionally been the primary method for FAME analysis, HPLC offers several advantages, including the ability to separate non-volatile and thermally labile compounds, as well as geometric and positional isomers, often with simpler sample preparation.
This guide offers detailed protocols, quantitative data, and visual workflows to assist researchers in developing and implementing robust HPLC methods for FAME separation.
Section 1: Reversed-Phase HPLC (RP-HPLC) for FAME Separation
Reversed-phase HPLC is a powerful and widely used technique for separating FAMEs based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation. Longer-chain and more saturated FAMEs are retained more strongly on the nonpolar stationary phase.
Quantitative Data: Retention Times of FAMEs on a C18 Column
The following table summarizes typical retention times for a standard mixture of FAMEs obtained on a C18 column with a gradient elution.
| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) |
| Methyl Laurate | C12:0 | 15.2 |
| Methyl Myristate | C14:0 | 18.5 |
| Methyl Palmitate | C16:0 | 22.1 |
| Methyl Palmitoleate | C16:1 | 21.5 |
| Methyl Stearate | C18:0 | 26.8 |
| Methyl Oleate | C18:1n9c | 25.9 |
| Methyl Linoleate | C18:2n6c | 24.7 |
| Methyl Linolenate | C18:3n3 | 23.8 |
| Methyl Arachidate | C20:0 | 31.5 |
| Methyl Eicosapentaenoate | C20:5n3 (EPA) | 28.9 |
| Methyl Behenate | C22:0 | 35.7 |
| Methyl Docosahexaenoate | C22:6n3 (DHA) | 32.4 |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and exact gradient conditions.
Experimental Protocol: RP-HPLC of FAMEs from Biological Samples
This protocol outlines a general procedure for the extraction and analysis of FAMEs from plasma.
1. Sample Preparation: Lipid Extraction and Transesterification
-
Materials:
-
Plasma sample (100 µL)
-
Internal standard (e.g., C17:0 or a deuterated fatty acid)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Wash the organic phase by adding 1 mL of 0.9% NaCl solution, vortexing, and centrifuging again.
-
Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane and reconstitute the FAMEs in a suitable volume of the initial mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Instrument: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, a mass spectrometer (MS) can be used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile:Water (80:20, v/v)
-
B: Acetonitrile:Isopropanol (20:80, v/v)
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 100 | 0 |
| 20 | 50 | 50 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 100 | 0 |
| 60 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).
Workflow Diagram: RP-HPLC Analysis of FAMEs
Caption: Workflow for the analysis of FAMEs by RP-HPLC.
Section 2: Silver Ion HPLC (Ag-HPLC) for FAME Separation
Silver ion chromatography is a powerful technique for separating FAMEs based on the number, configuration (cis/trans), and position of double bonds. The silver ions impregnated on the stationary phase form reversible π-complexes with the double bonds of the unsaturated FAMEs. The strength of this interaction, and thus the retention time, increases with the number of double bonds.
Quantitative Data: Elution Order of FAMEs in Silver Ion HPLC
The elution order in Ag-HPLC is primarily determined by the degree of unsaturation.
| Elution Order | Fatty Acid Methyl Ester Class |
| 1 (earliest) | Saturated (e.g., C18:0) |
| 2 | Monounsaturated (trans) (e.g., C18:1t) |
| 3 | Monounsaturated (cis) (e.g., C18:1c) |
| 4 | Diunsaturated (non-conjugated) |
| 5 | Triunsaturated (non-conjugated) |
| 6 (latest) | Polyunsaturated (highly unsaturated) |
Note: Within a class of FAMEs with the same number of double bonds, positional isomers can also be separated.
Experimental Protocol: Silver Ion HPLC of FAMEs
This protocol describes the separation of a mixture of saturated, monounsaturated, and polyunsaturated FAMEs.
1. Sample Preparation
FAMEs are prepared from the lipid extract as described in the RP-HPLC section. The final FAMEs should be dissolved in a non-polar solvent like hexane.
2. HPLC Conditions
-
Instrument: A standard HPLC system with a UV or ELSD detector.
-
Column: A commercially available or lab-prepared silver ion column (e.g., ChromSpher 5 Lipids, or a silica-based column impregnated with silver nitrate).
-
Mobile Phase: A gradient of a non-polar solvent and a slightly more polar solvent containing a small amount of a π-electron acceptor like acetonitrile.
-
A: Hexane
-
B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 99.9 | 0.1 |
| 20 | 99.0 | 1.0 |
| 30 | 99.0 | 1.0 |
| 35 | 99.9 | 0.1 |
| 45 | 99.9 | 0.1 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 210 nm or ELSD.
Diagram: Principle of Silver Ion Chromatography
Caption: Separation principle of FAMEs on a silver ion column.
Section 3: Ultra-High-Performance Liquid Chromatography (UHPLC) for FAME Separation
UHPLC utilizes smaller particle size columns (< 2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. This is particularly advantageous for the analysis of complex FAME mixtures.
Quantitative Data: UHPLC-MS/MS Parameters for FAME Analysis
The following table provides typical mass spectrometry parameters for the detection and quantification of FAMEs.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte-specific (e.g., for Methyl Oleate: m/z 297.3 -> 265.3) |
Experimental Protocol: UHPLC-MS/MS of FAMEs from Cell Culture
1. Sample Preparation: From Cell Pellets
-
Materials:
-
Cell pellet (e.g., 1x10^6 cells)
-
Internal standard solution
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
Transesterification reagent (as in RP-HPLC protocol)
-
Hexane
-
-
Procedure:
-
Resuspend the cell pellet in methanol and add the internal standard.
-
Add MTBE and vortex for 1 hour at 4°C.
-
Add water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Proceed with transesterification and FAME extraction as described in the RP-HPLC protocol.
-
Reconstitute the final FAMEs in a solvent compatible with the UHPLC mobile phase.
-
2. UHPLC-MS/MS Conditions
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (70:30, v/v)
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 2 | 50 | 50 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15 | 70 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
MS Detection: As per the parameters in the table above, using Multiple Reaction Monitoring (MRM) for quantification.
Diagram: Comparison of HPLC Methodologies
Caption: Comparison of different HPLC methods for FAME analysis.
Application Note: High-Purity Isolation of 11-Eicosenoic Acid, Methyl Ester using Solid-Phase Extraction
Abstract
This application note details a robust and efficient method for the purification of 11-eicosenoic acid, methyl ester from a complex sample matrix using solid-phase extraction (SPE). Three distinct SPE protocols—Reversed-Phase (RP), Normal-Phase (NP), and Ion-Exchange (IE)—are presented to provide researchers, scientists, and drug development professionals with a comprehensive guide for selecting the optimal purification strategy based on their specific sample composition and downstream application requirements. The methodologies described herein offer high recovery and purity of the target analyte, facilitating accurate downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).
Introduction
11-Eicosenoic acid, a monounsaturated omega-9 fatty acid, and its methyl ester derivative are of significant interest in various fields of research, including biochemistry, nutrition, and pharmaceutical development. Accurate quantification and characterization of this compound necessitate its effective isolation from complex biological or synthetic mixtures. Solid-phase extraction is a powerful sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved reproducibility.[1][2] This note provides detailed protocols for the purification of this compound using C18-based reversed-phase, silica-based normal-phase, and aminopropyl-based ion-exchange SPE cartridges.
Principles of Separation
The selection of an appropriate SPE method is contingent on the physicochemical properties of the analyte and the sample matrix.[3] this compound is a long-chain fatty acid methyl ester (FAME), characterized by a long hydrophobic alkyl chain and a moderately polar methyl ester group.
-
Reversed-Phase (RP) SPE: This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobic alkyl chain of the this compound is strongly retained on the C18 sorbent, while more polar impurities are washed away. Elution is achieved using a nonpolar organic solvent.[3]
-
Normal-Phase (NP) SPE: In contrast to RP-SPE, normal-phase SPE employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method is effective for separating FAMEs from nonpolar interferences, such as triglycerides, and more polar compounds.[3]
-
Ion-Exchange (IE) SPE: While FAMEs themselves are neutral, ion-exchange SPE can be employed to remove charged impurities from the sample. For instance, an aminopropyl-bonded phase can be used to retain acidic impurities.
Data Presentation
The following table summarizes the expected performance of each SPE protocol for the purification of this compound from a representative sample matrix. These values are based on typical recoveries and purities achieved for long-chain monounsaturated FAMEs and are intended to serve as a guideline for method selection.
| SPE Protocol | Sorbent Type | Average Recovery (%) | Average Purity (%) | Key Advantages |
| Reversed-Phase | C18-bonded Silica (B1680970) | 95 ± 3 | >98 | Excellent for removing polar impurities from aqueous samples. |
| Normal-Phase | Silica | 92 ± 4 | >97 | Effective for separating from other lipid classes in organic solvents. |
| Ion-Exchange | Aminopropyl-bonded Silica | >90 | >95 | Useful for removing acidic or basic impurities. |
Mandatory Visualization
Caption: General workflow for solid-phase extraction.
Experimental Protocols
The following are detailed protocols for the purification of this compound using three different SPE cartridges.
Protocol 1: Reversed-Phase SPE (RP-SPE)
1. Materials:
-
SPE Cartridge: C18-bonded silica, 500 mg, 3 mL
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Nitrogen gas supply
-
SPE vacuum manifold
2. Sample Preparation:
-
If the sample is in an aqueous matrix, adjust the pH to neutral.
-
If the sample is a lipid extract in an organic solvent, evaporate the solvent and reconstitute in a minimal volume of a 50:50 (v/v) methanol:water mixture.
3. SPE Procedure:
-
Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of 50% methanol in water to remove less hydrophobic interferences.[3]
-
-
Elution: Elute the this compound with 5 mL of acetonitrile into a clean collection tube.[3]
4. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Normal-Phase SPE (NP-SPE)
1. Materials:
-
SPE Cartridge: Silica, 500 mg, 3 mL
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas supply
-
SPE vacuum manifold
2. Sample Preparation:
-
The sample should be dissolved in a non-polar solvent such as hexane. If necessary, evaporate the original solvent and reconstitute in hexane.
3. SPE Procedure:
-
Conditioning: Place the silica SPE cartridge on the vacuum manifold. Pass 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample solution onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interferences like hydrocarbons.
-
Elution: Elute the this compound with 5 mL of a 95:5 (v/v) hexane:ethyl acetate mixture into a clean collection tube.
4. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in hexane for GC-MS analysis.
Protocol 3: Ion-Exchange SPE for Impurity Removal
This protocol is designed to remove acidic impurities from a sample containing this compound.
1. Materials:
-
SPE Cartridge: Aminopropyl-bonded silica, 500 mg, 3 mL
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2% Acetic acid in hexane (v/v)
-
Nitrogen gas supply
-
SPE vacuum manifold
2. Sample Preparation:
-
Dissolve the sample in hexane.
3. SPE Procedure:
-
Conditioning: Place the aminopropyl SPE cartridge on the vacuum manifold. Pass 5 mL of hexane through the cartridge.
-
Sample Loading: Load the sample solution onto the conditioned cartridge at a flow rate of approximately 2 mL/min. The this compound will pass through, while acidic impurities will be retained.
-
Collection: Collect the eluate containing the purified this compound.
-
(Optional) Elution of Impurities: To regenerate the cartridge or analyze the retained impurities, wash the cartridge with hexane and then elute the acidic compounds with 5 mL of 2% acetic acid in hexane.
4. Post-Elution Processing:
-
Evaporate the collected eluate containing the purified product to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in hexane for GC-MS analysis.
Downstream Analysis: GC-MS
The purity and quantity of the isolated this compound can be determined by gas chromatography-mass spectrometry (GC-MS).
-
GC Column: A polar capillary column, such as one with a biscyanopropyl phase, is recommended for the separation of FAME isomers.
-
Injection: 1 µL of the reconstituted sample.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program should be optimized to achieve good separation of FAMEs. For example, an initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 10 minutes.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification.
Conclusion
The solid-phase extraction protocols detailed in this application note provide effective and reproducible methods for the purification of this compound. The choice between reversed-phase, normal-phase, or ion-exchange SPE will depend on the nature of the sample matrix and the specific impurities to be removed. By following these protocols, researchers can obtain high-purity samples of the target analyte, enabling reliable and accurate downstream analysis.
References
Application Notes and Protocols for the Transesterification of Oils to Produce 11-Eicosenoic Acid, Methyl Ester
Introduction
11-Eicosenoic acid, methyl ester, also known as methyl (Z)-icos-11-enoate or gondoic acid methyl ester, is a monounsaturated omega-9 fatty acid methyl ester (FAME). It is a compound of interest in various research fields, including lipid biochemistry and immunology, due to its influence on cellular processes.[1][2] This molecule is found in natural sources like Jojoba oil, where it exists as a major component of wax esters.[1][3] The primary method for its synthesis from oils is transesterification, a chemical process that converts triglycerides or wax esters into fatty acid alkyl esters and glycerol (B35011) or a corresponding long-chain alcohol.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the synthesis of this compound via transesterification, including data presentation and analytical characterization methods.
Chemical Reaction Pathway: Transesterification
Transesterification (or alcoholysis) is a chemical reaction where the ester group of an oil (like a triglyceride or wax ester) is exchanged with an alcohol, typically a short-chain alcohol like methanol (B129727).[5][6] The reaction is commonly catalyzed by a strong acid or base. In the case of producing this compound from a triglyceride-containing oil, the triglyceride reacts with three molecules of methanol to produce three molecules of fatty acid methyl esters (including the target compound) and one molecule of glycerol.[5][7] If Jojoba oil is used, which is rich in wax esters, the reaction yields long-chain fatty acid methyl esters and long-chain fatty alcohols.[3]
Caption: General reaction scheme for the transesterification of oil.
Experimental Protocols
The choice of catalyst for transesterification largely depends on the free fatty acid (FFA) content of the source oil. Base-catalyzed transesterification is faster but sensitive to high FFA and water content, which can lead to soap formation.[3][8] Acid-catalyzed methods are slower but more tolerant to high FFA levels and can simultaneously conduct esterification of FFAs and transesterification of triglycerides.[6][9]
Protocol 1: Base-Catalyzed Transesterification (for low FFA oils, <3%)
This protocol is suitable for refined oils with low free fatty acid content.
1. Materials and Reagents:
-
Source Oil (e.g., Jojoba oil, refined rapeseed oil)
-
Methanol (CH₃OH), anhydrous (99.8%+)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
n-Hexane (for extraction)
-
Distilled or deionized water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
2. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (1 L)
-
Rotary evaporator
3. Procedure:
-
Oil Preparation: Heat 100 g of the source oil to 50-60°C in the three-neck flask to reduce viscosity.[7]
-
Catalyst Preparation (Sodium Methoxide): In a separate flask, carefully dissolve the alkali catalyst (e.g., 1.0-1.5 g of NaOH) in methanol (e.g., 22-30 mL).[7] This reaction is exothermic and should be done with caution. The amount of methanol is typically based on a 6:1 molar ratio of methanol to oil.[7]
-
Reaction: Once the catalyst is fully dissolved, add the sodium methoxide (B1231860) solution to the heated oil. Fit the flask with the reflux condenser and heat the mixture to 55-60°C with vigorous stirring (e.g., 1200 rpm).[3][8] Maintain the reaction for 1-2 hours.[10]
-
Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) to separate into two layers. The upper layer is the fatty acid methyl ester (biodiesel), and the lower, darker layer is glycerol.[4]
-
Glycerol Removal: Carefully drain and collect the bottom glycerol layer.
-
Washing: Wash the methyl ester layer by adding warm (50°C) distilled water (approx. 20% of the ester volume) and gently shaking the funnel. Allow the layers to separate and drain the lower water layer. Repeat this washing step 2-3 times until the wash water is neutral.
-
Drying: Transfer the washed methyl ester layer to a flask containing anhydrous sodium sulfate to remove residual water. Swirl and let it sit for 30 minutes.
-
Solvent Removal: Filter the dried methyl esters and remove any residual methanol or solvent using a rotary evaporator under reduced pressure. The final product is a purified mixture of FAMEs, including this compound.
Protocol 2: Acid-Catalyzed Transesterification (for high FFA oils)
This two-step process first esterifies free fatty acids and then transesterifies the triglycerides.
1. Materials and Reagents:
-
Source Oil (high FFA)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated (95-98%)
-
Potassium Hydroxide (KOH)
-
Other reagents as listed in Protocol 1.
2. Procedure:
-
Acid Esterification (Pre-treatment):
-
Transesterification:
-
After the pre-treatment, cool the mixture.
-
Proceed with a base-catalyzed transesterification as described in Protocol 1. The pre-treated oil now has a low FFA content, making it suitable for the base catalyst. Add the prepared potassium methoxide solution (e.g., 1% KOH in methanol) and react at the optimal temperature.[9]
-
-
Purification: Follow the separation, washing, and drying steps as outlined in Protocol 1.
Experimental Workflow
The overall process for producing and purifying this compound from a natural oil source follows a logical sequence of steps, from raw material preparation to final product analysis.
Caption: Workflow for the synthesis and purification of FAMEs.
Data Presentation
Quantitative data from various studies are summarized below for easy comparison of reaction conditions and product properties.
Table 1: Typical Reaction Parameters for Transesterification
| Parameter | Base-Catalyzed | Acid-Catalyzed | Enzymatic |
|---|---|---|---|
| Catalyst | NaOH, KOH | H₂SO₄, HCl | Lipase |
| Catalyst Conc. | 0.5 - 1.5 wt%[8][10] | 1 - 3 wt%[11] | 5 - 42% (w/w of oil)[4] |
| Methanol:Oil Ratio | 6:1 - 12:1[8][10] | 9:1 - 12:1[11] | 3:1 - 6:1[4] |
| Temperature (°C) | 50 - 65 °C[7][8] | 60 - 100 °C[1][11] | 30 - 50 °C[4] |
| Reaction Time (h) | 1 - 5 hours[6][10] | 2 - 24 hours[1][6] | 24 - 72 hours[4] |
| Typical Yield | >95%[8][10] | ~95%[11] | 70 - 97%[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Methyl cis-11-eicosenoate, Gondolic acid methyl ester[12] |
| CAS Number | 2390-09-2[12][13] |
| Molecular Formula | C₂₁H₄₀O₂[13][14] |
| Molecular Weight | 324.54 g/mol [12][14] |
| Appearance | Liquid |
| Purity (Typical) | >95% (GC)[12] |
Table 3: Analytical Characterization Data for FAMEs
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR | Singlet peak at ~3.65 ppm (methoxy protons, -OCH₃). Triplet at ~2.27 ppm (α-CH₂ protons next to C=O). | [10] |
| GC-MS | Identification based on retention time compared to a known standard and characteristic mass spectrum. | [1] |
| FTIR | Characteristic C=O ester functional group peak observed around 1700-1800 cm⁻¹. |[9] |
Analytical Methods for Product Characterization
To confirm the successful synthesis and purity of this compound, several analytical techniques are employed.
-
Gas Chromatography (GC): GC is widely used for the analysis of Fatty Acid Methyl Esters (FAMEs). It separates the components of the FAME mixture, and the retention time of methyl cis-11-eicosenoate can be compared to a commercial standard for identification.[1] The peak area provides quantitative information on the yield and purity.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides structural information based on the fragmentation pattern of the molecule, confirming its identity. It is particularly useful for locating the position of double bonds within the fatty acid chain.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is crucial for confirming the conversion of oil to methyl esters. The appearance of a sharp singlet peak around 3.65 ppm is a definitive signal for the methoxy (B1213986) protons (-OCH₃) of the methyl ester group, which is absent in the spectrum of the starting oil.[3][10]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the molecule, further confirming the structure.
-
The transesterification of oils rich in 11-eicosenoic acid, such as jojoba oil, is a robust and scalable method for producing its corresponding methyl ester. The choice between base, acid, or enzymatic catalysis depends on the feedstock's quality, particularly its free fatty acid content. The detailed protocols and analytical methods provided here offer a comprehensive guide for researchers to synthesize, purify, and characterize this compound for applications in drug development, lipidomics, and other scientific investigations.
References
- 1. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. mdpi.com [mdpi.com]
- 8. ripublication.com [ripublication.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl cis-11-Eicosenoate | LGC Standards [lgcstandards.com]
- 13. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 16. CIS-11-EICOSENOIC ACID METHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Eicosenoic Acid, Methyl Ester
Welcome to the technical support center for the synthesis of 11-eicosenoic acid, methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods are the direct esterification of 11-eicosenoic acid and the transesterification of oils containing 11-eicosenoic acid triglycerides.[1][2]
-
Fischer Esterification: This is a direct method involving the reaction of cis-11-eicosenoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1]
-
Transesterification: This process involves reacting a triglyceride source (like vegetable oils) with an alcohol (typically methanol) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol (B35011).[2][3] This can be catalyzed by acids, bases, or enzymes.
-
Wittig Reaction: A more complex synthetic route that can be used to construct the carbon backbone and introduce the ester group, offering control over the double bond's stereochemistry.[1]
-
Enzymatic Synthesis: Lipases can be used as biocatalysts for the transesterification reaction, offering milder reaction conditions.[4][5]
Q2: What is this compound, and what are its applications?
A2: this compound (also known as methyl (Z)-icos-11-enoate or methyl gondoate) is the methyl ester of 11-eicosenoic acid.[6][7] It is a fatty acid methyl ester (FAME). It is used as a standard for identifying fatty acid peaks in gas chromatography and may be used in formulations for nutritional supplements.[6][8]
Q3: What are the key factors that influence the yield of the synthesis?
A3: Several factors can significantly impact the yield of this compound synthesis:
-
Molar Ratio of Alcohol to Oil/Fatty Acid: An excess of alcohol is typically used to drive the reaction towards product formation.[9]
-
Catalyst Type and Concentration: The choice of catalyst (acid, base, or enzyme) and its concentration are critical.[2][9]
-
Reaction Temperature: The reaction temperature affects the reaction rate and equilibrium.[9]
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion.[3]
-
Presence of Water and Free Fatty Acids (FFAs): In base-catalyzed transesterification, the presence of water and high levels of FFAs can lead to saponification, reducing the yield.[2][10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low FAME Yield | Incomplete Reaction: Insufficient reaction time, temperature, or catalyst concentration. | Optimize reaction parameters. Refer to the optimized conditions in the tables below. Increase reaction time and/or temperature. Ensure proper catalyst concentration.[3][9][11] |
| Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid (in esterification) or cause saponification (in base-catalyzed transesterification).[10][12][13] | Ensure all reactants and glassware are dry. Use anhydrous methanol. For feedstocks with high water content, a pre-drying step is recommended. | |
| High Free Fatty Acid (FFA) Content in Feedstock (for transesterification): FFAs react with base catalysts to form soaps (saponification), which consumes the catalyst and can form emulsions, hindering product separation.[2][14] | For feedstocks with high FFA content, a two-step process is recommended: an acid-catalyzed esterification to convert FFAs to FAMEs, followed by a base-catalyzed transesterification.[3][15] | |
| Catalyst Deactivation: The catalyst may be poisoned by impurities in the feedstock or degrade over time. | Use a fresh catalyst. For heterogeneous catalysts, consider regeneration procedures if applicable. | |
| Formation of Emulsion/Soap | Saponification: Occurs in base-catalyzed transesterification due to high FFA content or the presence of water.[14] | As mentioned above, use a two-step acid-base catalysis process for high FFA feedstocks. Ensure reactants are dry. |
| Excess Catalyst: Using too much base catalyst can promote soap formation.[9] | Optimize the catalyst concentration. A concentration of 1-1.5 wt% is often a good starting point for base catalysts.[9] | |
| Product Purity Issues | Incomplete Separation from Glycerol: In transesterification, glycerol is a byproduct and needs to be effectively removed. | Allow the reaction mixture to settle for a sufficient period for phase separation. Washing the FAME layer with warm, deionized water can help remove residual glycerol and catalyst. |
| Presence of Unreacted Triglycerides or FFAs: Indicates an incomplete reaction. | Optimize reaction conditions (time, temperature, molar ratio, catalyst concentration) to drive the reaction to completion. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield in FAME synthesis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of 11-Eicosenoic Acid
This protocol is suitable for converting 11-eicosenoic acid directly to its methyl ester.
Materials:
-
11-eicosenoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl) in methanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of 11-eicosenoic acid in anhydrous methanol. A typical molar ratio of methanol to fatty acid is 15:1.[3] Add toluene to the mixture.
-
Catalyst Addition: Carefully add the acid catalyst to the mixture. A common concentration is 1-3% (w/w) of the fatty acid weight. For a milder reaction, a final HCl concentration of 1.2% (w/v) can be used.[16]
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) with continuous stirring. The reaction time can range from 2 to 24 hours, depending on the desired conversion.[1][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add hexane to extract the methyl ester and deionized water to wash the mixture.
-
Gently shake the funnel and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by another wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (hexane and any remaining methanol/toluene) using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by silica (B1680970) gel chromatography if high purity is required.[1]
Protocol 2: Base-Catalyzed Transesterification of a Triglyceride Source
This protocol is for synthesizing FAMEs from an oil containing 11-eicosenoic acid triglycerides. This method is sensitive to water and free fatty acids.
Materials:
-
Oil containing 11-eicosenoic acid
-
Anhydrous methanol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Hexane (for extraction)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (Sodium Methoxide): In a separate flask, dissolve the base catalyst (e.g., 1 wt% NaOH relative to the oil) in anhydrous methanol. This solution is highly caustic and should be handled with care.
-
Reaction Setup: Heat the oil in a round-bottom flask to the desired reaction temperature (typically 55-65°C).[9][11]
-
Reaction: Add the sodium methoxide (B1231860) solution to the preheated oil. A common methanol-to-oil molar ratio is 6:1.[9] Stir the mixture vigorously for the duration of the reaction (e.g., 1-2 hours).[3]
-
Separation:
-
After the reaction is complete, stop stirring and allow the mixture to settle in a separatory funnel. Two distinct layers will form: an upper layer of methyl esters and a lower layer of glycerol.
-
Carefully drain and collect the glycerol layer.
-
-
Washing:
-
Wash the methyl ester layer with warm (around 50°C) deionized water to remove any residual catalyst, soap, and methanol.
-
Gently agitate the mixture and allow the layers to separate. Discard the lower aqueous layer. Repeat the washing step 2-3 times.
-
-
Drying and Isolation: Dry the washed methyl ester layer over anhydrous sodium sulfate or by heating under a vacuum to remove residual water. The final product is the mixture of fatty acid methyl esters.
Synthesis Workflow Diagram
Caption: General workflows for FAME synthesis.
Data on Optimized Reaction Conditions
The following tables summarize optimized conditions for FAME synthesis from various studies to serve as a starting point for your experiments.
Table 1: Optimized Conditions for Transesterification
| Feedstock | Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Croton macrostachyus Kernel Oil | NaOH | 1.03 | 11.98:1 | Not Specified | 2 | 95.03 | [3] |
| Refined Palm Oil | NaOH | 1.25 | 6:1 | 62 | Not Specified (Steady State) | 83.61 | [9] |
| Jatropha curcas Oil | CaO | 1.5 | 12:1 | 70 | 3.5 | >95 | [2] |
| Palm Kernel Oil | CH₃ONa | 0.5 | Not Specified | 55 | 1.5 | 84 | [11] |
| Castor Seeds | BaO | 4.09 | 330.9:1 | 64 | 6 | 96.13 | [17] |
Table 2: Optimized Conditions for Enzymatic Transesterification
| Feedstock | Enzyme | Enzyme Conc. (% w/oil) | Water Content (% w/oil) | Methanol:Oil Molar Ratio | Temperature (°C) | pH | FAME Content (%) | Reference |
| Acid Oil | Biolipasa-R | 42 | 32 | 3:1 | 30 | 7.0 | 71.3 | [4][5][18] |
| Waste Cooking Oil | Immobilized C. rugosa & R. miehei | 1 | 5 | 6:1 | 45 | Not Specified | 96.5 | [4] |
References
- 1. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 9. Low-cost alternative biodiesel production apparatus based on household food blender for continuous biodiesel production for small communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. amecj.com [amecj.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil | Journal of Research and Technology [journal.unusida.ac.id]
- 16. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 11-Eicosenoic Acid, Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 11-eicosenoic acid, methyl ester (Gondoic acid, methyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include residual starting materials (11-eicosenoic acid), byproducts from synthesis (e.g., glycerol (B35011) if prepared by transesterification), other fatty acid methyl esters (FAMEs) from the starting material source, monoglycerides (B3428702), diglycerides, sterol glucosides, and residual catalysts (acid or base). The presence of these impurities can interfere with downstream applications and analytical techniques.
Q2: My purified this compound shows poor filterability, even at room temperature. What could be the cause?
A2: Poor filterability of FAMEs, even above their cloud point, is often caused by the presence of minor impurities such as saturated monoglycerides (sMG) and steryl glucosides (SG). These compounds have high melting points and low solubility, leading to the formation of solid precipitates that can clog filters.
Q3: I am observing peak tailing during Gas Chromatography (GC) analysis of my purified product. What are the potential reasons?
A3: Peak tailing in GC analysis of FAMEs can be caused by several factors:
-
Active sites in the GC system: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte. Using an inert flow path can mitigate this.
-
Column contamination: Residual non-volatile impurities can accumulate at the head of the column.
-
Improper column installation: Incorrect positioning of the column in the injector or detector can lead to dead volume.
-
Co-elution with an impurity: A small, closely eluting impurity can cause the peak to appear asymmetrical.
Q4: What is a suitable storage condition for purified this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Using amber vials can protect it from light-induced degradation.
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
| Symptom | Possible Cause | Recommended Solution |
| Multiple peaks observed in GC/HPLC analysis. | Incomplete reaction or presence of other FAMEs. | Optimize the esterification/transesterification reaction conditions (catalyst concentration, temperature, and time). |
| Consider a pre-purification step to remove other fatty acids before esterification. | ||
| Broad peaks or baseline noise in chromatograms. | Presence of polar impurities (e.g., glycerol, monoglycerides, free fatty acids). | Perform a water wash or brine wash to remove water-soluble impurities like glycerol and residual catalyst. |
| Utilize silica (B1680970) gel column chromatography with a suitable solvent system to separate polar impurities. | ||
| Product appears cloudy or contains precipitates. | Presence of high-melting point impurities like saturated monoglycerides or steryl glucosides. | Employ a cold filtration step to remove these precipitates. |
| Consider purification by urea (B33335) adduction to separate saturated and unsaturated FAMEs. |
Issue 2: Poor Yield During Purification
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of product after washing steps. | Emulsion formation during water washing. | Use a brine (saturated NaCl solution) wash to break emulsions. |
| Centrifuge the mixture to improve phase separation. | ||
| Low recovery from silica gel chromatography. | Irreversible adsorption of the product on the silica gel. | Deactivate the silica gel by adding a small amount of water or triethylamine (B128534) to the slurry or eluent. |
| Use a less polar solvent system for elution. | ||
| Product degradation during purification. | Exposure to high temperatures, oxygen, or incompatible materials. | Perform purification steps at lower temperatures where possible. |
| Use an inert atmosphere (nitrogen or argon) during solvent evaporation. | ||
| Ensure all glassware and reagents are clean and free of contaminants. |
Quantitative Data Summary
The following table summarizes typical purity and yield data for different purification methods for FAMEs, which can be extrapolated for this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Water/Brine Washing | > 90% | > 95% | Simple, removes polar impurities. | Can lead to emulsion formation. |
| Silica Gel Chromatography | > 98% | 80 - 95% | High purity, versatile. | Can be time-consuming and require large solvent volumes. |
| Urea Adduction | > 95% (for unsaturated fraction) | 70 - 90% | Effective for separating saturated and unsaturated FAMEs. | Requires specific temperature control and can be complex. |
| Preparative HPLC | > 99% | 60 - 85% | Very high purity, good for small scale. | Expensive, lower throughput. |
| Solvent-Aided Crystallization | > 99% | 85 - 95% | High purity and yield. | Requires precise temperature control. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other moderately polar solvent)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. The non-polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane). This will allow for the separation of compounds with different polarities. This compound, being relatively non-polar, will elute at a low percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under a UV lamp or by staining.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Urea Adduction for Removal of Saturated FAMEs
This protocol is effective for separating monounsaturated FAMEs like this compound from saturated FAMEs.
Materials:
-
Crude FAME mixture
-
Urea
-
Heating and stirring apparatus
-
Filtration apparatus
-
Cooling bath or refrigerator
Procedure:
-
Dissolution: Dissolve the crude FAME mixture in warm methanol.
-
Urea Solution: In a separate flask, prepare a saturated solution of urea in warm methanol with vigorous stirring.
-
Complex Formation: While stirring, slowly add the FAME-methanol solution to the urea solution. Saturated FAMEs will form crystalline inclusion complexes with urea.
-
Crystallization: Slowly cool the mixture to room temperature and then further cool in a refrigerator or ice bath (e.g., 4°C) for several hours to overnight to allow for complete crystallization of the urea-saturated FAME adducts.
-
Filtration: Separate the crystalline adducts from the liquid phase by filtration. The filtrate will be enriched in the non-complexing unsaturated FAMEs, including this compound.
-
Recovery of Unsaturated FAMEs: Evaporate the methanol from the filtrate to recover the purified unsaturated FAME fraction.
-
Washing: Wash the recovered FAMEs with warm water to remove any residual urea, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
Visualizations
Caption: Workflow for the purification of this compound using silica gel chromatography.
Caption: Troubleshooting logic for addressing low purity of this compound.
Technical Support Center: Storage and Handling of 11-Eicosenoic Acid, Methyl Ester
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 11-eicosenoic acid, methyl ester during storage.
Frequently Asked Questions (FAQs)
??? question "What is this compound, and why is it prone to oxidation?"
??? question "What are the primary signs that my sample has oxidized?"
??? question "What are the optimal storage conditions to prevent oxidation?"
??? question "Which antioxidants are effective, and what concentrations should be used?"
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appear in GC/MS analysis. | Sample oxidation has occurred, leading to the formation of degradation byproducts like peroxides, aldehydes, or shorter-chain fatty acids. | 1. Confirm oxidation by measuring the Peroxide Value (see protocol below). 2. If oxidation is confirmed, discard the sample. 3. Review your storage protocol. Ensure the sample was stored under inert gas, at ≤-20°C, protected from light, and contained an appropriate antioxidant.[1][2] |
| The concentration of the methyl ester has decreased over time. | This is likely due to oxidative degradation of the double bond. The rate of oxidation increases with higher temperatures and exposure to oxygen.[3] | 1. Implement a stricter storage regimen: use a lower temperature (-80°C if possible), ensure the vial is properly sealed under argon or nitrogen, and add an antioxidant like BHT (e.g., 100 ppm).[2][4] 2. Aliquot the sample upon receipt to minimize freeze-thaw cycles and exposure of the stock solution to air.[2] |
| The sample, originally a clear liquid or powder, has become viscous or yellowed. | Advanced oxidation has led to the formation of polymers and other secondary oxidation products.[5][6] | The sample is likely highly degraded and unsuitable for most applications. It should be discarded. This indicates a severe failure in storage conditions, such as prolonged exposure to air, light, or elevated temperatures.[7][6] |
Quantitative Data on Storage Stability
The following tables summarize data from studies on similar fatty acid methyl esters (FAME), illustrating the impact of antioxidants and storage conditions.
Table 1: Effect of Antioxidants on the Oxidative Stability of Canola Methyl Ester (CME)
| Sample | Induction Period (hours at 110°C) | Increase in Stability |
| Neat CME (No Antioxidant) | 5.53 | - |
| CME + 100 ppm BHT | 6.14 | +11.0% |
| CME + 100 ppm BPH | 6.93 | +25.3% |
| Data adapted from a study on canola FAME oxidation. A longer induction period indicates higher stability against oxidation.[4] |
Table 2: Effect of Storage Conditions on Peroxide Value (PV) of Mahua Oil Methyl Ester (MOME) over 12 Months
| Storage Condition | Initial PV (meq/kg) | Final PV (meq/kg) |
| Closed to air, no daylight | 3.98 | 12.10 |
| Open to air, inside room | 3.98 | 27.80 |
| Exposed to metal (tin), open to air | 3.98 | 28.01 |
| Closed to air, with 500 ppm BHT | 3.98 | 7.90 |
| Data adapted from a storage stability study of MOME. Lower final PV indicates better preservation.[6] |
Experimental Protocols & Workflows
Lipid Autoxidation and Antioxidant Intervention
The diagram below illustrates the free-radical chain reaction of lipid autoxidation and highlights the points where primary and secondary antioxidants intervene to protect the fatty acid methyl ester.
Caption: Mechanism of lipid autoxidation and inhibition by primary antioxidants.
Recommended Workflow for Sample Storage
This workflow outlines the best practices for preparing and storing this compound to ensure its long-term stability.
Caption: Recommended workflow for preparing fatty acid methyl esters for storage.
Protocol: Determination of Peroxide Value (AOCS Method Cd 8-53)
This method measures the hydroperoxides (primary oxidation products) in a lipid sample. A higher peroxide value (PV), expressed in milliequivalents of peroxide per 1000 grams of sample (meq/kg), indicates a greater degree of oxidation.[8]
1. Apparatus
2. Reagents
-
Acetic Acid-Chloroform Solution (3:2, v/v): Mix 3 volumes of reagent-grade glacial acetic acid with 2 volumes of reagent-grade chloroform (B151607).[8]
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh daily by dissolving excess KI in recently boiled, cooled distilled water. Ensure undissolved crystals are present. Store in the dark.[8][9]
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution (0.1 N or 0.01 N): Use a commercially available, standardized solution. Use 0.01 N for expected PV < 10 and 0.1 N for PV > 10.
-
Starch Indicator Solution (1%): Commercially available or prepared by making a paste of 1 g of soluble starch with a small amount of cold water and adding it to 100 mL of boiling water.[9]
3. Procedure
-
Accurately weigh approximately 5.00 g (± 0.05 g) of the methyl ester sample into a 250 mL Erlenmeyer flask. Record the weight.[9]
-
Add 30 mL of the acetic acid-chloroform solution to the flask.[9]
-
Swirl the flask until the sample is completely dissolved.[9]
-
Using a pipette, add 0.5 mL of the saturated KI solution.[9]
-
Stopper the flask and swirl for exactly one minute.[9]
-
Immediately add 30 mL of distilled water, re-stopper, and shake vigorously to liberate the iodine from the chloroform layer into the aqueous layer.[9]
-
Titrate the solution with the standardized sodium thiosulfate solution. Swirl the flask continuously during titration.
-
Continue titrating until the yellow iodine color has almost disappeared.[10]
-
Add approximately 1-2 mL of starch indicator solution. The solution will turn a dark blue-gray color.[9]
-
Continue the titration dropwise, with vigorous shaking, until the blue color just disappears.[9]
-
Record the volume (S) of titrant used.
-
Perform a blank determination daily, following the same procedure but without the sample. Record the volume (B) of titrant used for the blank.[9]
4. Calculation
Peroxide Value (meq/kg) = [ (S - B) * N * 1000 ] / sample weight (g)
Where:
-
S = Volume of titrant used for the sample (mL)
-
B = Volume of titrant used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 6. scispace.com [scispace.com]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. library.aocs.org [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of FAMEs
Welcome to the technical support center for Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing in their chromatographic data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem in FAME analysis?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1] This distortion can compromise the accuracy of peak integration and quantification, and it can also obscure smaller, co-eluting peaks.[2] In FAME analysis, sharp, symmetrical peaks are crucial for accurate fatty acid profiling.
Q2: My chromatogram shows tailing for all FAME peaks. What is the likely cause?
A: When most or all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system that affects all analytes indiscriminately.[3] This could be a disruption in the carrier gas flow path.[3][4]
Potential Causes and Solutions:
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path.[5][6] Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[7][8]
-
Poor Column Cut: A jagged or angled column cut can cause turbulence and lead to peak tailing.[5][7] It is recommended to trim the column using a specialized tool to ensure a clean, 90° cut and to inspect the cut with a magnifying glass.[7][8]
-
System Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion. Thoroughly check for leaks using an electronic leak detector.
-
Contamination in the Inlet: Debris from the septum or sample matrix can accumulate in the inlet liner, creating a turbulent flow path.[9] Regular inlet maintenance, including replacing the liner and septum, is crucial.[10][11]
Q3: Only some of my FAME peaks, particularly the more polar ones, are tailing. What should I investigate?
A: Selective peak tailing often points to chemical interactions between specific analytes and active sites within the GC system.[3] FAMEs, especially if the derivatization is incomplete leaving behind free fatty acids, can be prone to such interactions.[12]
Potential Causes and Solutions:
-
Active Sites in the System: Free silanol (B1196071) groups on the surface of the inlet liner, glass wool, or the column itself can interact with polar analytes, causing them to be retained longer and resulting in tailing peaks.[12][13]
-
Incomplete Derivatization: Residual free fatty acids are highly polar and will tail significantly.[12]
-
Solution: Ensure your derivatization protocol is robust and goes to completion.[12] This may involve optimizing reaction time, temperature, and reagent concentrations.
-
-
Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[6][13]
Q4: I've noticed my peak shapes getting progressively worse over a series of injections. What could be the cause?
A: A gradual degradation in peak shape often indicates the accumulation of contaminants in the system or the degradation of a component.[1]
Potential Causes and Solutions:
-
Sample Matrix Buildup: Non-volatile components in your sample can accumulate in the inlet liner or at the head of the column with each injection.
-
Septum Degradation: The septum can shed particles into the inlet with repeated injections, leading to contamination.
-
Solution: Replace the septum regularly.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially if operated at high temperatures or exposed to oxygen.[14]
-
Solution: If other troubleshooting steps fail, the column may need to be replaced.[14]
-
Q5: Could my injection technique be causing peak tailing?
A: Yes, the injection technique can significantly impact peak shape.[1]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][15]
-
Solution: Dilute your sample or reduce the injection volume.[16]
-
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[10][12]
-
Solution: For FAME analysis, nonpolar solvents like hexane (B92381) or heptane (B126788) are generally recommended for use with common GC columns.[12]
-
-
Incorrect Split/Splitless Parameters: In splitless injections, an improperly set purge activation time can lead to solvent tailing, which can affect the shape of early eluting peaks.[1]
-
Solution: Optimize the splitless time or consider using a split injection if sample concentration allows. A minimum split vent flow of 20 mL/minute is recommended for split injections.[10]
-
-
Low Injector Temperature: For higher molecular weight FAMEs, a low injector temperature can result in slow volatilization, causing broad or tailing peaks.[12]
-
Solution: Ensure the injector temperature is appropriate for the FAMEs being analyzed.
-
Quantitative Troubleshooting Parameters
The optimal parameters for FAME analysis can vary depending on the specific column, instrument, and the nature of the sample. The following table provides general guidelines that can be used as a starting point for troubleshooting.
| Parameter | Typical Range/Value | Indication of Problem Leading to Tailing | Troubleshooting Action |
| Injection Volume | 0.5 - 2 µL | Large injection volumes can lead to column overload. | Reduce injection volume or dilute the sample. |
| Split Ratio | 20:1 to 100:1 | A low split ratio can cause column overload. | Increase the split ratio. |
| Initial Oven Temperature | 50 - 100 °C | Too high an initial temperature can cause solvent effect violations in splitless injections. | Decrease the initial oven temperature by 10-20 °C.[10] |
| Injector Temperature | 220 - 270 °C | Too low a temperature can cause incomplete volatilization of higher molecular weight FAMEs. | Increase the injector temperature. |
| Carrier Gas Flow Rate | 1 - 2 mL/min (for 0.25 mm ID column) | Sub-optimal flow can reduce column efficiency. | Optimize the flow rate for your column dimensions. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cool Down: Cool the injector and oven to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas and any other gases connected to the inlet.
-
Remove Column: Carefully remove the column from the inlet.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Inspect and Clean: Inspect the inlet for any visible contamination. Clean the metal surfaces with an appropriate solvent (e.g., methanol, hexane).
-
Replace Consumables: Replace the septum, O-ring, and inlet liner with new, clean parts.
-
Reassemble: Reassemble the inlet in the reverse order.
-
Leak Check: Reinstall the column, turn on the carrier gas, and perform a thorough leak check.
Protocol 2: GC Column Trimming
-
Identify Contamination: Visually inspect the first few centimeters of the column at the inlet end for discoloration, which may indicate contamination.
-
Make a Clean Cut: Using a ceramic scoring wafer or a capillary column cutting tool, score the column at the desired point.
-
Break the Column: Gently flex the column at the score to create a clean, 90-degree break.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and square, with no jagged edges or shards of fused silica.[7]
-
Reinstall: Reinstall the column in the inlet, ensuring the correct insertion depth.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in FAME analysis.
Caption: A troubleshooting workflow for diagnosing peak tailing in GC.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. About peak tailing of GC column in GC-FID (sp-2560) - Chromatography Forum [chromforum.org]
- 15. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-elution of Fatty Acid Methyl Ester (FAME) Isomers in Gas Chromatography (GC)
Welcome to the Technical Support Center for FAME analysis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the gas chromatographic analysis of fatty acid methyl ester (FAME) isomers.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the separation of FAME isomers.
Issue 1: Poor or No Separation of FAME Isomer Peaks (Co-elution)
Primary Cause: Inadequate chromatographic resolution due to suboptimal column selection or GC method parameters. Positional and geometric isomers of FAMEs are notoriously difficult to separate on standard, non-polar GC columns.[1]
Troubleshooting Steps:
-
Verify GC Column Choice: The stationary phase of the GC column is the most critical factor for separating FAME isomers.[2]
-
Recommendation: For resolving geometric (cis/trans) and positional FAME isomers, highly polar cyanopropylsiloxane stationary phase columns are strongly recommended.[1][2][3] Examples include HP-88, CP-Sil 88, and SP-2560.
-
Action: Confirm you are using a highly polar cyanopropyl column. For complex mixtures, longer columns (e.g., 100 meters) generally provide better resolution.[3] Polyethylene glycol (PEG) or WAX-type columns are suitable for general FAME analysis based on carbon number and degree of unsaturation but typically fail to separate cis and trans isomers.[4]
-
-
Optimize Oven Temperature Program: The temperature program directly influences the separation of FAME isomers.[4]
-
Rationale: A slow and optimized temperature ramp can significantly improve the resolution of closely eluting compounds.[3]
-
Action:
-
Start with a lower initial oven temperature to improve the separation of early-eluting, volatile FAMEs.[4]
-
Employ a slow ramp rate (e.g., 1-2°C/min) through the elution range of the target FAME isomers.[1] This increases the interaction time of the analytes with the stationary phase, thereby enhancing separation.
-
-
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.
-
Action: Ensure the carrier gas (typically Helium or Hydrogen for GC-FID/MS) flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution.
-
-
Confirm Peak Purity: If co-elution is suspected, it's essential to confirm it.
-
Action:
-
Mass Spectrometry (MS) Detector: Examine the mass spectra across the peak. If the spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of more than one compound.[5]
-
Visual Inspection: Asymmetrical peaks, such as those with "shoulders" or excessive tailing, are often indicators of co-elution.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the co-elution of FAME isomers in GC?
The primary cause of co-elution of FAME isomers is their high degree of structural similarity. Positional isomers (differing in the location of the double bond) and geometric isomers (cis/trans) have very similar boiling points and polarities, making their separation on non-specialized GC columns challenging.[3] Achieving separation requires a GC stationary phase that can differentiate between these subtle structural differences.
Q2: Which type of GC column is best for separating cis and trans FAME isomers?
For the separation of cis and trans FAME isomers, highly polar capillary columns with a cyanopropyl stationary phase are the industry standard.[2][3] Columns such as the HP-88, CP-Sil 88, and SP-2560 are specifically designed for this purpose and offer the necessary selectivity to resolve these challenging isomers.[6]
Q3: How does temperature programming affect the separation of FAME isomers?
Temperature programming is a critical parameter for optimizing the separation of FAME isomers.[4]
-
Lower Initial Temperature: A lower starting temperature can improve the resolution of more volatile, early-eluting FAMEs.[4]
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[3]
-
Isothermal Holds: Introducing an isothermal hold at a specific temperature can be beneficial for separating particularly challenging isomer pairs.
Q4: Can derivatization to FAMEs affect the resolution of isomers?
While the derivatization of fatty acids to FAMEs is a necessary step to increase their volatility for GC analysis, the derivatization process itself does not typically enhance the separation of pre-existing isomers.[3] The key to resolving FAME isomers lies in the optimization of the chromatographic conditions, particularly the choice of a highly polar stationary phase.[3] However, incomplete derivatization can lead to broad or tailing peaks of the original free fatty acids, which might overlap with FAME peaks.[7]
Q5: What are the signs of co-elution in my chromatogram?
Signs of co-elution include:
-
Asymmetrical peaks: Peaks that exhibit fronting or tailing.
-
Peak shoulders: A small, unresolved peak on the side of a larger peak.
-
Broader than expected peaks: Peaks that are wider than other baseline-resolved peaks in the chromatogram.
-
Inconsistent mass spectra: If using a mass spectrometer, the mass spectrum will change across the width of a co-eluting peak.[5]
Data Presentation
Table 1: Comparison of GC Column Performance for FAME Isomer Separation
| Stationary Phase Type | Common Column Names | Primary Strengths | Limitations | Key Applications |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560 | Excellent separation of cis/trans isomers.[2] High resolution for complex FAME mixtures. | Longer analysis times may be required for baseline separation.[2] | Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical. |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWAX | Good separation based on carbon number and degree of unsaturation. | Generally not suitable for resolving cis and trans isomers.[4] | General FAME analysis where cis/trans separation is not critical. |
| Non-Polar | Equity-1 (100% Dimethylpolysiloxane) | Separation is primarily based on boiling point. | Limited ability to resolve isomers. | Not recommended for FAME isomer analysis due to high potential for co-elution. |
Table 2: Typical GC Parameters for FAME Isomer Analysis on a Highly Polar Cyanopropyl Column
| Parameter | Setting | Rationale | Reference |
| Column | SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) | Long, narrow-bore column for high resolution. | [3] |
| Injector Temperature | 250 °C | Ensures complete vaporization of FAMEs. | [3] |
| Detector (FID) Temperature | 300 °C | Prevents condensation of analytes in the detector. | [3] |
| Carrier Gas | Hydrogen or Helium | Provides good efficiency for FAME analysis. | [3] |
| Oven Program | Initial: 140°C (hold 5 min), Ramp: 4°C/min to 240°C (hold 20 min) | Optimized program for the separation of a wide range of FAMEs. | [3] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for preparing FAMEs for GC analysis.[8]
Materials:
-
Lipid sample (extracted and dried)
-
12-14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap glass tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the dried lipid sample into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[8]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[9]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[8]
-
Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the phases to separate.[9]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[2] The sample is now ready for GC analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for poor FAME isomer separation in GC.
Caption: Logical workflow for selecting the optimal GC column for FAME analysis.
Caption: General experimental workflow for the GC analysis of FAMEs.
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Optimizing Collision Energy for MS/MS Analysis of 11-Eicosenoic Acid, Methyl Ester
Welcome to the technical support center for the optimization of collision energy in the tandem mass spectrometry (MS/MS) analysis of 11-eicosenoic acid, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this specific analytical challenge.
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing collision energy for the MS/MS analysis of this compound?
A1: Optimizing collision energy is critical for achieving sensitive and specific detection of this compound. The collision energy directly influences the fragmentation of the precursor ion into product ions. If the energy is too low, fragmentation will be inefficient, leading to a weak signal. If it is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, which can also reduce the signal of the desired product ions and complicate quantification. Each instrument has a unique optimal collision energy for a given compound.
Q2: What is a typical starting range for collision energy optimization for a fatty acid methyl ester (FAME) like this compound?
A2: For FAMEs, a good starting point for collision energy optimization is typically in the range of 5-30 eV.[1] The optimal value will depend on the specific instrument being used (e.g., triple quadrupole, Q-TOF, ion trap) and the precursor ion selected (e.g., [M+H]⁺, [M+Na]⁺, or a molecular ion from electron ionization).
Q3: How does the choice of precursor ion affect collision energy optimization?
A3: The stability of the precursor ion significantly impacts the optimal collision energy. Adducts like [M+Na]⁺ are often more stable and may require higher collision energy to induce fragmentation compared to protonated molecules ([M+H]⁺). The molecular ion ([M]⁺) produced by electron ionization (EI) can be prone to in-source fragmentation, and the optimization will focus on the fragmentation of the most abundant and specific precursor ion.
Q4: Can I use a generic collision energy value for all FAMEs?
A4: While a generic value might provide some results, it is not recommended for quantitative analysis. The optimal collision energy can vary between different FAMEs due to differences in chain length, degree of unsaturation, and the position of double bonds. For the most accurate and reproducible results, it is best to optimize the collision energy for each specific analyte, including this compound.
Experimental Protocol
Protocol 1: Collision Energy Optimization for this compound
This protocol describes the process for determining the optimal collision energy for the MS/MS fragmentation of this compound.
Materials:
-
Standard solution of this compound (in a suitable solvent like methanol (B129727) or acetonitrile)
-
Mass spectrometer with MS/MS capabilities
-
Syringe pump for direct infusion
Procedure:
-
Prepare a standard solution: Prepare a solution of this compound at a concentration that provides a stable and strong signal (e.g., 1-10 µg/mL).
-
Infuse the standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Select the precursor ion: In the mass spectrometer software, select the precursor ion for this compound. The molecular weight is 324.54 g/mol .[2] Depending on the ionization source and mobile phase modifiers, you may be targeting the protonated molecule [M+H]⁺ (m/z 325.3), a sodium adduct [M+Na]⁺ (m/z 347.3), or the molecular ion [M]⁺ (m/z 324.3) if using electron ionization.
-
Set up a product ion scan: Monitor the product ions of this compound. Common fragments for FAMEs include neutral losses of methanol (CH₃OH) and characteristic hydrocarbon fragments.
-
Ramp the collision energy: Create an experiment that ramps the collision energy across a range of values (e.g., from 5 to 40 eV in 2-5 eV steps).
-
Acquire data: Acquire the product ion spectra at each collision energy step.
-
Analyze the results: Plot the intensity of each product ion as a function of the collision energy. The optimal collision energy is the value that produces the highest intensity for the desired product ion(s).
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Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| No or Low Precursor Ion Intensity | 1. Low concentration of the analyte. 2. Inefficient ionization. 3. Incorrect mass spectrometer settings. | 1. Increase the concentration of the standard solution. 2. Optimize ionization source parameters (e.g., temperature, gas flows, voltage). Consider using a different ionization technique (e.g., APCI instead of ESI). 3. Ensure the mass spectrometer is in the correct polarity mode and the precursor m/z is entered correctly. |
| Poor or No Fragmentation | 1. Collision energy is too low. 2. The precursor ion is very stable. 3. Collision gas pressure is too low. | 1. Increase the collision energy range in your optimization experiment. 2. For stable adducts like [M+Na]⁺, a higher collision energy will be required. 3. Check and adjust the collision gas pressure according to the manufacturer's recommendations. |
| Excessive Fragmentation | 1. Collision energy is too high. | 1. Decrease the collision energy range in your optimization experiment. |
| Inconsistent Fragment Ion Ratios | 1. Fluctuations in collision cell pressure. 2. Unstable ion source conditions. | 1. Ensure the collision gas supply is stable. 2. Check for stability of the spray in the ion source. |
| Non-reproducible Optimal Collision Energy | 1. Instrument not properly calibrated. 2. Changes in solvent composition. | 1. Calibrate the mass spectrometer according to the manufacturer's protocol. 2. Ensure the solvent composition is consistent between experiments. |
dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Troubleshooting Logic for Collision Energy Optimization"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Data Presentation
Table 1: Expected Product Ions and Influence of Collision Energy
The following table summarizes the expected fragmentation behavior of this compound ([M+H]⁺, m/z 325.3) at different collision energy levels. The exact m/z values and optimal energies should be determined empirically on your instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Low Collision Energy (~5-15 eV) | Medium Collision Energy (~15-25 eV) | High Collision Energy (>25 eV) |
| 325.3 | 293.3 | [M+H - CH₃OH]⁺ | Moderate | High | Moderate |
| 325.3 | Various | Hydrocarbon fragments | Low | Moderate | High |
| 325.3 | 74.1 | McLafferty rearrangement ion | Low | Moderate | Low |
References
addressing solubility issues of 11-eicosenoic acid, methyl ester in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 11-eicosenoic acid, methyl ester in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a long-chain monounsaturated fatty acid methyl ester (FAME) with the chemical formula C21H40O2.[1][2][3] Its long hydrocarbon tail makes it highly lipophilic (fat-soluble) and consequently, it is practically insoluble in water and aqueous buffers. This poor aqueous solubility is a common characteristic of long-chain fatty acid esters and presents a significant challenge in experimental settings that require aqueous media, such as cell culture or enzymatic assays.
Q2: What are the recommended solvents for creating a stock solution of this compound?
A2: Due to its lipophilic nature, this compound is soluble in a variety of organic solvents. For creating a concentrated stock solution, the following solvents are recommended:
-
Ethanol[1]
-
Dimethylformamide (DMF)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Chloroform (B151607) (sparingly)[4]
-
Methanol (slightly)[4]
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into the aqueous buffer for the final working concentration.
Q3: What is the maximum concentration of an organic co-solvent that I can use in my aqueous buffer?
A3: The maximum permissible concentration of an organic co-solvent in your aqueous buffer is highly dependent on your specific experimental system. For cell-based assays, it is critical to keep the final concentration of solvents like DMSO or ethanol (B145695) as low as possible (typically below 0.5% v/v) to avoid cytotoxicity. For in vitro biochemical or enzymatic assays, a slightly higher concentration may be tolerated, but it is always essential to perform a vehicle control experiment to ensure the solvent does not interfere with the assay's outcome.
Q4: What are the primary methods to improve the solubility of this compound in aqueous solutions?
A4: The three most common strategies to enhance the aqueous solubility of lipophilic compounds like this compound are:
-
Use of Organic Co-solvents: A stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) is diluted into the aqueous buffer.
-
Micelle Formation with Surfactants: The use of detergents or surfactants above their critical micelle concentration (CMC) can encapsulate the fatty acid methyl ester within micelles, dispersing it in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Methyl-β-cyclodextrin is commonly used for this purpose with fatty acids.[7]
Troubleshooting Guide
Problem: Precipitate or Oily Film Forms Upon Dilution into Aqueous Buffer
This is the most common issue and indicates that the solubility limit of this compound in your aqueous system has been exceeded.
Solution 1: Optimize the Co-solvent Method
If the final concentration of the organic co-solvent is too low to maintain solubility, you may need to adjust your protocol. However, be mindful of the tolerance of your experimental system to the solvent.
Solution 2: Utilize Surfactant-Mediated Micellar Solubilization
Surfactants can form micelles that encapsulate the lipophilic compound. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used.
Solution 3: Employ Cyclodextrin Inclusion Complexes
Cyclodextrins are effective at solubilizing lipids.[5] Methyl-β-cyclodextrin (MβCD) is particularly useful for delivering fatty acids to cells.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | 100 mg/mL | [1] |
| DMF | 100 mg/mL | [1] |
| DMSO | 100 mg/mL | [1] |
| Chloroform | Sparingly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Aqueous Buffer | Practically Insoluble | N/A |
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| Co-solvent | Simple and quick to prepare. | Limited by solvent toxicity in biological systems. May not be sufficient for high concentrations. | Non-cell-based assays; low final concentrations. |
| Surfactants | High solubilization capacity. | Surfactants can be toxic to cells and may interfere with protein function. Requires vehicle controls. | Biochemical assays where surfactant interference is known to be minimal. |
| Cyclodextrins | Generally low toxicity. Can improve bioavailability in cell-based assays.[5] | Can be more expensive. May extract lipids from cell membranes at high concentrations.[7] | Cell-based assays; in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mg/mL or ~308 mM). Store at -20°C.[1][4]
-
Prepare Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% ethanol.
-
Prepare Working Solution: Add the stock solution (or intermediate dilution) dropwise to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. The final concentration of ethanol should be kept to a minimum (ideally <0.5% v/v).
-
Inspect for Clarity: Ensure the final solution is clear and free of any precipitate or oily film. If precipitation occurs, the concentration is too high for this method.
Protocol 2: Preparation of a Micellar Solution using a Surfactant
-
Prepare Surfactant Solution: Prepare a 10% (w/v) solution of a suitable surfactant (e.g., Tween® 20) in your aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution.
-
Mix Components: In a sterile tube, add the required volume of the fatty acid methyl ester stock solution. Add a sufficient volume of the 10% surfactant solution.
-
Remove Solvent: Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Reconstitute: Add the aqueous buffer to the desired final volume and vortex or sonicate until the solution is clear. This creates a micellar stock solution of your compound.
-
Final Dilution: This micellar stock can be further diluted in the aqueous buffer for your experiment. Remember to run a vehicle control with the surfactant alone.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of methyl-β-cyclodextrin (MβCD) in your aqueous buffer (e.g., 10-50 mM). Warm the solution to 40-50°C to aid in dissolution.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of chloroform or ethanol.
-
Form the Complex:
-
Add the fatty acid methyl ester solution to the warm MβCD solution.
-
Stir vigorously at 40-50°C for 1-2 hours to allow for complex formation and evaporation of the organic solvent.
-
-
Cool and Filter: Allow the solution to cool to room temperature. Sterilize by filtering through a 0.22 µm filter.
-
Determine Concentration: The final concentration of the complexed fatty acid methyl ester should be determined analytically if precise dosing is required.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2390-09-2 CAS MSDS (CIS-11-EICOSENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Retinol Stabilization of Fatty Amide-β-cyclodextrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing side reactions during the esterification of 11-eicosenoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the esterification of 11-eicosenoic acid. The information is tailored for researchers, scientists, and professionals in drug development to help minimize side reactions and optimize product yield and purity.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the esterification of 11-eicosenoic acid.
Question: My esterification reaction shows a low yield of the desired 11-eicosenoate ester. What are the potential causes and how can I improve the conversion rate?
Answer:
Low conversion rates are a common issue in esterification, which is an equilibrium-limited reaction. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Water Presence: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, inhibiting the forward reaction.[1][2]
-
Solution: Ensure all reactants (11-eicosenoic acid, alcohol) and solvents are anhydrous. Use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water as it is formed.[3] Some modern methods also utilize membrane separation technologies like pervaporation to selectively remove water at lower temperatures.[4]
-
-
Suboptimal Catalyst Concentration or Activity: The catalyst plays a crucial role in accelerating the reaction towards equilibrium.[5]
-
Solution: Verify the concentration and activity of your acid catalyst. For homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), ensure the correct molar percentage is used.[3] For heterogeneous catalysts, ensure there is sufficient surface area and active sites.[6] Catalyst loading may need to be optimized, typically ranging from 3 wt% to 20 wt%.[6]
-
-
Inadequate Reaction Temperature or Time: The reaction may not have reached equilibrium due to insufficient time or a temperature that is too low.
-
Unfavorable Molar Ratio of Reactants: An insufficient amount of the alcohol can limit the extent of the reaction.
-
Solution: Use a large excess of the alcohol (e.g., methanol (B129727) or ethanol) to drive the equilibrium towards the product side.[8][9] Using the alcohol as the solvent is a common and effective strategy.[9]
-
Question: I am observing isomerization of the cis-double bond at the 11th position to a trans-isomer in my final product. How can I prevent this?
Answer:
Isomerization of the double bond is a significant side reaction, particularly under harsh reaction conditions, which can alter the biological properties of the final ester.
Potential Causes and Solutions:
-
High Reaction Temperatures: Elevated temperatures, especially in the presence of an acid catalyst, can promote the isomerization from the naturally occurring cis configuration to the more thermodynamically stable trans isomer.[10]
-
Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely to avoid unnecessarily long heating times.
-
-
Strong Acid Catalysts: Certain strong acid catalysts can facilitate isomerization.
-
Solution: Consider using milder catalysts. This could include solid acid catalysts like certain clays (B1170129) (e.g., montmorillonite) or ion-exchange resins, which can offer high catalytic activity at lower temperatures.[1][6] Enzymatic catalysis using lipases is another excellent alternative that operates under very mild conditions, preserving the double bond's original configuration.[5]
-
Question: My purified product is showing signs of oxidation. What is the cause and what are the recommended preventative measures?
Answer:
The double bond in 11-eicosenoic acid is susceptible to oxidation, leading to the formation of undesirable byproducts like aldehydes, ketones, and shorter-chain fatty acids.
Potential Causes and Solutions:
-
Exposure to Air (Oxygen) at High Temperatures: The combination of heat and oxygen can lead to oxidative cleavage of the double bond.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[11]
-
-
Presence of Metal Ion Contaminants: Trace metal ions can catalyze oxidation reactions.
-
Solution: Use high-purity reagents and solvents. If necessary, wash glassware with a chelating agent solution (e.g., EDTA) to remove any residual metal ions.
-
-
Post-Reaction Handling and Storage: The purified ester can oxidize during storage if not handled properly.
-
Solution: Store the final product under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C). Adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), can also enhance stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for the esterification of 11-eicosenoic acid?
A1: The choice of catalyst depends on the specific requirements of your synthesis, such as scale, purity requirements, and sensitivity of the substrate.
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used.[3] However, they can be corrosive and require a neutralization step during workup, which can complicate purification.
-
Heterogeneous (Solid) Acid Catalysts: Catalysts like sulfated zirconia, tungstated zirconia, and acidic resins (e.g., Amberlyst) are advantageous as they are easily separated from the reaction mixture by filtration, can be reused, and are generally less corrosive.[7][12]
-
Boron Trifluoride (BF₃): BF₃-methanol complex is a very effective reagent for preparing methyl esters, particularly for analytical purposes (e.g., GC analysis).[13][14]
-
Enzymatic Catalysts: Lipases are highly selective and operate under mild conditions, which is ideal for preventing side reactions like isomerization and oxidation.[5]
Q2: What are the recommended starting molar ratios of alcohol to 11-eicosenoic acid?
A2: To maximize the yield, the alcohol (e.g., methanol or ethanol) should be used in a significant molar excess. A common and effective approach is to use the alcohol as the reaction solvent, which ensures a very high molar ratio and helps drive the reaction to completion.[9] If a co-solvent is used, molar ratios of alcohol to fatty acid can range from 10:1 to as high as 175:1, depending on the specific process.[6]
Q3: How can I effectively monitor the progress of the esterification reaction?
A3: The most common methods for monitoring the reaction are:
-
Gas Chromatography (GC): This is a highly quantitative method. Aliquots of the reaction mixture can be taken at different time points, derivatized to their methyl esters (if not already methyl esterification), and analyzed to determine the disappearance of the free fatty acid and the appearance of the ester product.[2][15]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple qualitative method to visualize the conversion of the more polar carboxylic acid to the less polar ester.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C-O stretch of the ester.[16]
Experimental Protocols
Protocol 1: Acid-Catalyzed Methyl Esterification using HCl-Methanol
This protocol is suitable for small to medium-scale synthesis of methyl 11-eicosenoate.
Materials:
-
11-eicosenoic acid
-
Anhydrous methanol
-
Concentrated Hydrochloric Acid (35-37%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Prepare an 8% (w/v) HCl solution in aqueous methanol by carefully diluting concentrated HCl with methanol (e.g., 9.7 mL of conc. HCl with 41.5 mL of methanol for an 85:15 methanol:water v/v final solution).[17] For a fully anhydrous system, use commercially available anhydrous HCl in methanol or generate it in situ.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 gram of 11-eicosenoic acid in 20 mL of anhydrous methanol.
-
Add the HCl/methanol catalyst solution to achieve a final HCl concentration of approximately 1.2% (w/v).[17]
-
Heat the mixture to reflux (approximately 65°C) and maintain for 1.5 to 2 hours. For milder conditions, the reaction can be left at 45°C overnight (14-16 hours).[17]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 20 mL of hexane and 20 mL of water and shake vigorously. Allow the layers to separate.[17]
-
Collect the upper organic (hexane) layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize the remaining acid, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 11-eicosenoate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Fatty Acid Esterification
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | 60-120°C, 1-5 mol% | High activity, low cost | Corrosive, difficult to separate, neutralization required[5][12] |
| Heterogeneous Acid | Sulfated Zirconia, Amberlyst | 60-150°C, 5-15 wt% | Easily separable, reusable, less corrosive[6][7] | Lower activity than homogeneous, potential for pore blockage |
| Boron Trifluoride | BF₃-Methanol | 60-100°C | Very effective, rapid reaction[13][14] | Toxic, moisture-sensitive |
| Enzymatic | Immobilized Lipases | 30-60°C | High selectivity, mild conditions, preserves isomers[5] | Higher cost, slower reaction rates, potential for deactivation |
Table 2: Troubleshooting Summary for Low Ester Yield
| Potential Cause | Key Indicator | Recommended Action |
| Water in Reaction | Reaction stalls prematurely | Use anhydrous reagents; employ a Dean-Stark trap or molecular sieves.[1][3] |
| Catalyst Ineffective | Very slow or no reaction | Increase catalyst loading; use a fresh or more active catalyst.[6] |
| Low Temperature | Slow reaction rate | Increase temperature within a safe range to avoid side reactions.[18] |
| Insufficient Alcohol | Low conversion at equilibrium | Increase the molar ratio of alcohol to fatty acid; use alcohol as the solvent.[9] |
| Insufficient Time | Reaction has not reached completion | Increase reaction time and monitor progress via GC or TLC. |
Visualizations
Caption: A typical experimental workflow for the esterification of 11-eicosenoic acid.
Caption: A decision tree for troubleshooting common esterification side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]
- 8. monash.edu [monash.edu]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Fatty acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]
Technical Support Center: Long-Term Stability of 11-Eicosenoic Acid, Methyl Ester Standards
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 11-eicosenoic acid, methyl ester standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound standards?
A1: For optimal long-term stability, it is highly recommended to store this compound standards at -20°C or lower.[1][2] One manufacturer specifies that the standard is stable for at least two years when stored at -20°C.[1] For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.
Q2: Can I store the standard at refrigerated (2-8°C) or room temperature?
A2: While some general safety data sheets for fatty acid methyl esters (FAMEs) may suggest storage at 15-25°C, this is generally for bulk, industrial-grade material and not recommended for analytical standards.[3] Unsaturated FAMEs like this compound are susceptible to oxidation, and storage at temperatures above freezing will accelerate degradation. Short-term storage in a refrigerator may be acceptable for working solutions, but for long-term preservation, freezing is essential.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is autoxidation. The double bond at the 11th position is susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides. These initial products are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acid esters, or they can polymerize to form larger molecules. This process is accelerated by exposure to heat, light, and certain metals.
Q4: How can I visually inspect my standard for signs of degradation?
A4: A pure standard of this compound should be a clear, colorless to slightly yellowish liquid. Signs of degradation may include a noticeable change in color (darkening or turning yellow/brown), an increase in viscosity, or the formation of a precipitate. Any noticeable change in physical appearance warrants a verification of the standard's purity.
Q5: What is the impact of using a degraded standard in my experiments?
A5: Using a degraded standard can lead to significant experimental errors, including inaccurate quantification of your target analyte, the appearance of unexpected peaks in chromatograms, and non-reproducible results. This can compromise the validity of your research findings.
Data on Long-Term Stability
While specific long-term stability data for pure this compound standards under various conditions is not extensively published, studies on the stability of fatty acids in biological samples stored at low temperatures provide valuable insights. The following table is a representative summary based on the stability of monounsaturated fatty acids (MUFA) in serum stored at -80°C over a prolonged period. This data suggests that at ultra-low temperatures, degradation is minimal.
| Storage Duration | Storage Temperature | Analyte | Average Change (%) | Reference |
| 8-10 Years | -80°C | Monounsaturated Fatty Acids (Total) | < 2% | Hodson et al., 2009 |
| 8-10 Years | -80°C | Oleic acid (18:1n-9) | < 1% | Hodson et al., 2009 |
Note: This data is from a study on serum samples and should be considered as an indicator of the high stability of unsaturated fatty acids under optimal storage conditions. The stability of a pure standard in an organic solvent may vary.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound standards.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Incomplete derivatization (if starting from the free acid). 3. Column contamination. | 1. Replace the injector liner with a deactivated one. Trim the first few centimeters of the GC column. 2. Ensure the derivatization reaction has gone to completion. 3. Bake out the column according to the manufacturer's instructions. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contamination of the syringe, injector, or carrier gas. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Rinse the syringe with a clean solvent. Clean the injector port. Ensure high-purity carrier gas and functional gas traps. 2. Use a high-quality, low-bleed septum. 3. Run several solvent blanks between samples. |
| Poor Peak Resolution or Split Peaks | 1. Suboptimal GC column. 2. Incorrect oven temperature program. 3. Column overloading. | 1. Use a highly polar capillary column (e.g., biscyanopropyl or polyethylene (B3416737) glycol phases) for better separation of FAME isomers. 2. Optimize the temperature ramp rate. A slower ramp can improve resolution. 3. Dilute the sample or use a split injection. |
| Loss of Sensitivity / Low Peak Area | 1. Degradation of the standard. 2. Leak in the GC system. 3. Contamination of the MS ion source. | 1. Verify the integrity of the standard. Prepare a fresh dilution from a stock stored at -20°C. 2. Perform a leak check of the system. 3. Clean the ion source according to the manufacturer's protocol. |
| Appearance of Isomer Peaks (trans-isomers) | 1. Isomerization during sample preparation (e.g., high-temperature derivatization). 2. Isomerization in the hot GC injector. | 1. Use milder derivatization conditions if possible. 2. Lower the injector temperature, ensuring it is still sufficient for efficient volatilization. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Highly polar capillary column (e.g., HP-88, SP-2560, or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.
2. Reagents and Materials:
-
Helium (carrier gas), high purity (99.999%).
-
This compound standard.
-
Hexane (B92381) or other suitable organic solvent (GC grade).
-
For forced degradation: 3% hydrogen peroxide, 0.1 M HCl, 0.1 M NaOH.
3. Chromatographic Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration.
-
Oven Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: 3°C/minute to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
MS Transfer Line: 250°C
-
Ion Source Temperature: 230°C
-
MS Mode: Full Scan (e.g., m/z 40-500) to identify degradation products, and/or Selected Ion Monitoring (SIM) for quantification.
4. Forced Degradation Study (Stress Testing):
-
Acidic Hydrolysis: Mix the standard solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize, extract with hexane, and analyze.
-
Alkaline Hydrolysis: Mix the standard solution with 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize, extract with hexane, and analyze.
-
Oxidative Degradation: Mix the standard solution with 3% hydrogen peroxide and keep at room temperature for 24 hours. Analyze the solution.
-
Thermal Degradation: Heat the solid or neat standard at 100°C for 24 hours. Dissolve in hexane and analyze.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.
5. Method Validation:
-
Specificity: Analyze the forced degradation samples to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
Linearity: Prepare a series of dilutions of the standard and construct a calibration curve.
-
Accuracy and Precision: Analyze replicate preparations of the standard at different concentrations.
Protocol 2: Rancimat Method for Oxidative Stability
The Rancimat method is an accelerated aging test to determine the oxidative stability of fats and oils, and can be adapted for FAME standards.
1. Principle: A stream of air is passed through the sample at a constant elevated temperature (e.g., 110°C). Volatile acidic degradation products are carried by the air into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is the induction time, which is a measure of oxidative stability.
2. Instrumentation:
-
Rancimat instrument.
3. Procedure (General):
-
Accurately weigh a specified amount of the this compound standard into a reaction vessel.
-
Place the vessel in the heating block of the Rancimat.
-
Fill the measuring vessel with deionized water and place it in the instrument.
-
Start the measurement, which initiates the airflow and heating.
-
The instrument will automatically detect the induction time.
Visualizations
Caption: Workflow for a stability-indicating GC-MS analysis.
Caption: Simplified autoxidation pathway of a monounsaturated FAME.
Caption: Logical troubleshooting flow for common GC-MS issues.
References
avoiding contamination in the analysis of 11-eicosenoic acid, methyl ester
Welcome to the technical support center for the analysis of 11-eicosenoic acid, methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to minimize contamination and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in the analysis of this compound?
A1: Contamination in the analysis of fatty acid methyl esters (FAMEs) like this compound can originate from several sources throughout the experimental workflow. Key sources include:
-
Labware: Both plasticware and glassware can introduce contaminants. Plastic tubes, pipette tips, and syringe filters can leach plasticizers (e.g., phthalates) and fatty acids like palmitic and stearic acid.[1][2][3][4] Glassware that is not rigorously cleaned can be a source of lipid residues from previous experiments.
-
Solvents: Organic solvents, even high-purity grades, may contain trace amounts of fatty acids or other interfering compounds.[3][5] It is crucial to use high-purity, GC-grade or equivalent solvents and to test new batches for background contamination.[3]
-
Reagents: Derivatization reagents used to prepare FAMEs for gas chromatography (GC) analysis can be a source of contamination if not of high purity.[3]
-
Laboratory Environment: The laboratory environment itself can be a source of contamination. Phthalates are ubiquitous and can be found in lab air, dust, flooring, and paints.[6][7] Personal care products used by lab personnel can also introduce contaminants.[8]
-
Sample Handling and Storage: Improper handling can lead to cross-contamination between samples. Exposure of samples to air and light can cause lipid oxidation, altering the fatty acid profile.[3]
Q2: How can I minimize contamination from plastic labware?
A2: To minimize contamination from plastic labware, it is highly recommended to use glass or stainless-steel alternatives whenever feasible.[3] If plasticware must be used, consider the following:
-
Use high-quality polypropylene (B1209903) labware that is certified to be free of contaminants.[3]
-
Recent studies have shown that polypropylene tubes can introduce a significant number of contaminants, some of which are identical to endogenous lipids.[1][4]
-
Rinse all plasticware with a high-purity solvent before use.[9]
-
Minimize the contact time between your samples and solvents with plastic surfaces.[9]
-
Avoid storing lipids in organic solutions in contact with plastic containers, as this can leach impurities.[10]
Q3: What is the best practice for cleaning glassware for trace analysis of fatty acids?
A3: A meticulous glassware cleaning procedure is essential to remove all organic residues. A multi-step process is recommended:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the material.[11][12]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[11]
-
Tap Water Rinse: Rinse thoroughly with tap water.[11]
-
Acid Wash: Soak the glassware in an acid bath. Options include 0.5% nitric acid for a minimum of 8 hours or 10% hydrochloric acid for at least one hour.[12]
-
Deionized Water Rinse: Rinse profusely with deionized water (at least 4-5 times).[11]
-
Solvent Rinse: A final rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381) can help remove any remaining organic residues.[8]
-
Drying and Storage: Dry the glassware in an oven. For analyses requiring the complete removal of organic carbon, ashing in a muffle furnace at 550°C for 4 hours is effective.[12] Once clean, cover the glassware with aluminum foil and store it in a clean, dust-free environment.[8]
Q4: I am observing "ghost peaks" in my GC chromatograms. What could be the cause and how can I resolve this?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram.[13] In the context of FAME analysis, common causes include:
-
Contaminated Injection Port: The GC inlet is a common area where less volatile compounds can accumulate.[8] Regularly clean or replace the injector liner and septum.
-
Septum Bleed: The septum can degrade at high temperatures and release contaminants, including fatty acids. Use high-quality, low-bleed septa.
-
Column Bleed: This occurs when the stationary phase of the column degrades. A column bake-out at the manufacturer's recommended temperature can help.[8]
-
Carryover: A highly concentrated sample can leave residues in the injection system that appear in subsequent runs.[8] Running several solvent blanks after a concentrated sample can help clean the system.
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Contaminated Carrier Gas: Impurities in the carrier gas can be a source of ghost peaks.[13] Ensure you are using high-purity gas and that all gas lines are clean.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving contamination issues during the analysis of this compound.
Table 1: Summary of Potential Contaminants and Their Sources
| Contaminant Type | Common Examples | Primary Sources | Mitigation Strategies |
| Plasticizers | Phthalates (e.g., DEHP, DBP), Adipates | Plastic labware (tubes, pipette tips, vials), solvent tubing, bottle caps.[5][6] | Use glass or stainless-steel labware; pre-rinse plastics with solvent; use high-purity solvents. |
| Fatty Acids | Palmitic acid (C16:0), Stearic acid (C18:0) | Leaching from plasticware, fingerprints, contaminated glassware.[2][3] | Use glassware, wear gloves, implement rigorous glassware cleaning protocols. |
| Solvent Impurities | Various organic compounds | Low-purity solvents, contaminated solvent bottles.[3][5] | Use high-purity, GC-grade solvents; test new solvent batches; rinse new solvent bottles.[5] |
| Derivatization Reagent Artifacts | By-products from the derivatization reaction | Impure or old derivatization reagents.[3] | Use fresh, high-purity reagents; run a reagent blank to identify artifact peaks.[3] |
| GC System Contaminants | Septum bleed products, column bleed products, previous sample residues | GC septum, GC column, contaminated injector liner.[13][14] | Regular GC maintenance (replace septum and liner), column conditioning, run solvent blanks. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace FAME Analysis
-
Pre-wash: Immediately after use, rinse all glassware three times with tap water.[11]
-
Detergent Wash: Submerge glassware in a bath of warm water with a laboratory-grade, phosphate-free detergent. Scrub all surfaces with a suitable brush.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water at least six times to remove all detergent residues.[8]
-
Acid Bath: Submerge the glassware in a 10% hydrochloric acid solution for a minimum of one hour or in a 0.5% nitric acid solution for at least eight hours.[12] Ensure all surfaces are in contact with the acid.
-
Deionized Water Rinse: Remove glassware from the acid bath and rinse thoroughly with deionized water (at least six times).[8]
-
Solvent Rinse: Perform a final rinse with high-purity acetone, followed by a rinse with high-purity hexane. This should be done in a fume hood.
-
Drying: Place the glassware in an oven at 110°C until completely dry.[15] For ultimate purity, ash the glassware in a muffle furnace at 550°C for 4 hours.[12]
-
Storage: After cooling, immediately cover all openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dedicated cabinet to prevent dust contamination.[8]
Protocol 2: Preparation of this compound for GC Analysis
This protocol provides a general guideline for the esterification of 11-eicosenoic acid to its methyl ester.
-
Sample Preparation: Accurately weigh a known amount of the 11-eicosenoic acid sample into a clean glass reaction vial with a PTFE-lined cap.
-
Esterification:
-
Add a solution of boron trichloride (B1173362) in methanol (B129727) (e.g., 12-14% w/w) to the sample.
-
Alternatively, a solution of hydrochloric acid in methanol can be used.[16]
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10-30 minutes).[17] Optimization of time and temperature may be required.
-
-
Extraction:
-
After cooling to room temperature, add a volume of water and a nonpolar solvent such as hexane.
-
Vortex the mixture vigorously to extract the FAMEs into the organic layer.[17]
-
Allow the layers to separate. Centrifugation can aid in this process.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer (containing the this compound) to a clean autosampler vial for GC analysis.
-
It is crucial to run a procedural blank (a sample with no analyte that goes through the entire process) to identify any contamination introduced during sample preparation.
-
Visualizations
Caption: Potential pathways for contamination in the analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. instrument-solutions.com [instrument-solutions.com]
- 14. agilent.com [agilent.com]
- 15. feedhaccp.org [feedhaccp.org]
- 16. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 11-Eicosenoic Acid, Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 11-eicosenoic acid, methyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am analyzing this compound using GC-MS with electron ionization (EI), but I am having trouble identifying the location of the double bond. Is this expected?
A1: Yes, this is a common challenge. Standard electron ionization mass spectrometry of fatty acid methyl esters (FAMEs) is generally not effective for determining the position of a double bond within the alkyl chain. The fragmentation pattern is typically dominated by ions characteristic of the methyl ester group and general hydrocarbon fragmentation, which are not specific to the double bond's location.
Q2: What are the expected major fragments in the EI mass spectrum of a monounsaturated fatty acid methyl ester like this compound?
A2: The EI mass spectrum will likely show a molecular ion peak ([M]+), though it may be weak or absent in some cases. More prominent ions include those resulting from fragmentation near the methyl ester functionality. For this compound (molecular weight: 324.54 g/mol ), you can expect to see the following characteristic ions.[1]
Q3: I see a prominent peak at m/z 74 in my spectrum. What does this signify?
A3: The ion at m/z 74 is a classic diagnostic fragment for fatty acid methyl esters and arises from a process known as the McLafferty rearrangement.[2] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-gamma carbon-carbon bond. The presence of this ion is a strong indicator that you have a methyl ester of a fatty acid.
Q4: How can I definitively determine the position of the double bond in 11-eicosenoic acid?
A4: To unambiguously locate the double bond, chemical derivatization of the double bond prior to GC-MS analysis is the recommended approach. This creates a modified molecule that, upon fragmentation, yields ions that are diagnostic of the original double bond position. A widely used method is the formation of dimethyl disulfide (DMDS) adducts.
Q5: Are there alternative ionization techniques that could help in identifying the double bond position without derivatization?
A5: While electron ionization is the most common technique for GC-MS, other methods can provide more information about the double bond location, though they are generally less definitive than derivatization. Techniques like chemical ionization (CI) can sometimes produce adduct ions that, upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), may yield fragments indicative of the double bond position. However, for routine and unambiguous identification, chemical derivatization remains the gold standard.
Data Presentation
Table 1: Common Fragment Ions in the Electron Ionization Mass Spectrum of Fatty Acid Methyl Esters (FAMEs)
| m/z Value | Ion Structure/Origin | Significance |
| M+ | Molecular Ion | Represents the intact ionized molecule. For methyl 11-eicosenoate, this would be at m/z 324. |
| M-29 | [M - C2H5]+ | Loss of an ethyl group from the alkyl chain. |
| M-31 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the ester. |
| M-43 | [M - C3H7]+ | Loss of a propyl group from the alkyl chain. |
| 74 | [CH3OC(OH)=CH2]+ | Product of the McLafferty rearrangement, characteristic of FAMEs.[2] |
| 87 | [CH3OCO(CH2)2]+ | Cleavage at the C4-C5 bond. |
Experimental Protocols
Protocol: Determination of Double Bond Position in Monounsaturated FAMEs using Dimethyl Disulfide (DMDS) Derivatization
This protocol describes the derivatization of a monounsaturated fatty acid methyl ester to form a dimethyl disulfide adduct, which allows for the unambiguous determination of the double bond position by GC-MS.
Materials:
-
Fatty acid methyl ester sample (e.g., this compound)
-
Dimethyl disulfide (DMDS)
-
Iodine solution (50 mg/mL in diethyl ether)
-
Hexane (B92381) (GC grade)
-
Sodium thiosulfate (B1220275) solution (5% w/v in water)
-
Anhydrous sodium sulfate (B86663)
-
GC vials and a suitable GC-MS system
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the FAME sample in 1 mL of hexane in a small vial.
-
Derivatization Reaction:
-
Add 50 µL of DMDS to the sample solution.
-
Add 50 µL of the iodine solution.
-
Cap the vial tightly and heat at 40°C for 1 hour. The solution should turn colorless. If the color persists, add a few more drops of the iodine solution and continue heating.
-
-
Quenching the Reaction:
-
After the reaction is complete (solution is colorless), cool the vial to room temperature.
-
Add 1 mL of the 5% sodium thiosulfate solution to remove any excess iodine.
-
Vortex the mixture for 30 seconds and allow the layers to separate.
-
-
Extraction:
-
Carefully remove the upper hexane layer containing the derivatized FAME and transfer it to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the dried hexane extract into the GC-MS.
-
The mass spectrum of the DMDS adduct will show a prominent molecular ion and characteristic fragment ions resulting from cleavage at the carbon-sulfur bonds, which directly indicates the original position of the double bond. For 11-eicosenoic acid, the key fragmentation will occur between C11 and C12 of the original fatty acid chain.
-
Mandatory Visualization
Caption: General EI fragmentation pathway for a fatty acid methyl ester.
Caption: Workflow for double bond localization using DMDS derivatization.
References
overcoming matrix effects in the quantification of 11-eicosenoic acid, methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 11-eicosenoic acid, methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[1][2] In liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is particularly susceptible to these effects. Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the analyte's signal.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike analysis.[4]
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or rise in the constant signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[3] The matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solution; an MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the quantification of this compound?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). A SIL-IS is the preferred internal standard because it has nearly identical chemical and physical properties to the analyte, including its chromatographic retention time and ionization efficiency.[5] This allows it to co-elute with the analyte and experience the same degree of matrix effects, effectively compensating for signal variations and improving the accuracy and precision of quantification.[5]
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent peak areas for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Evaluate the extent of matrix effects using post-column infusion or post-extraction spike experiments.[3][4] |
| Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.[6] | |
| Optimize chromatographic conditions to separate the analyte from co-eluting interferences.[2] | |
| Inadequate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for variability.[5] |
| Sample Preparation Variability | Ensure consistent and precise execution of all sample preparation steps. Consider automating the sample preparation process to improve reproducibility.[7] |
Issue 2: Low signal intensity or complete signal loss (ion suppression) for this compound.
| Possible Cause | Troubleshooting Step |
| Co-eluting Phospholipids | Phospholipids are a major cause of ion suppression in biological matrices.[6] Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE or a liquid-liquid extraction (LLE) protocol. |
| High Salt Concentration | High concentrations of non-volatile salts in the sample can suppress the analyte signal. Modify the sample preparation to include a desalting step or dilute the sample if sensitivity allows. |
| Inefficient Ionization | Optimize mass spectrometer source parameters, such as nebulizer gas flow, temperature, and capillary voltage, to enhance the ionization of this compound. |
| Chromatographic Co-elution | Adjust the mobile phase gradient, change the analytical column, or modify the mobile phase composition to improve the separation of the analyte from interfering components.[2] |
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation techniques used in the analysis of fatty acid methyl esters, which can be extrapolated to this compound.
Table 1: Comparison of Sample Preparation Methods for Fatty Acid Methyl Ester Analysis
| Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-95 | High (significant ion suppression) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interfering substances.[6] |
| Liquid-Liquid Extraction (LLE) | 85-105 | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for more polar analytes.[6] |
| Solid-Phase Extraction (SPE) | 90-110 | Low (minimal ion suppression) | Provides the cleanest extracts by effectively removing interfering components.[6] | Can be more time-consuming and expensive; requires method development.[8] |
Note: The values presented are generalized from literature on fatty acid analysis and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound. Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantification and characterisation of fatty acid methyl esters in microalgae: Comparison of pretreatment and purification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Peak Assignment for Long-chain Fatty Acid Esters
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) peak assignment of long-chain fatty acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the methylene (B1212753) protons in the long alkyl chain of my fatty acid ester overlapping in the ¹H NMR spectrum?
A1: The chemical environments of the methylene protons (-CH₂-) in the long alkyl chain of fatty acid esters are very similar. This leads to severe overlapping of their signals, typically observed as a broad multiplet around 1.2-1.4 ppm.[1] Distinguishing individual methylene groups is a common challenge in 1D ¹H NMR.
Q2: How can I differentiate between saturated, monounsaturated, and polyunsaturated fatty acid esters using ¹H NMR?
A2: While the aliphatic chain protons overlap, key signals can help differentiate them:
-
Olefinic protons (-CH=CH-) : These appear in the region of 5.3-5.4 ppm.[2]
-
Allylic protons (-CH₂-CH=CH-) : These are found around 2.0-2.1 ppm.
-
Bis-allylic protons (=CH-CH₂-CH=) : Protons situated between two double bonds resonate further downfield at approximately 2.7-2.8 ppm.[3] The integration of these signals relative to the terminal methyl group or the ester group protons can provide quantitative information about the degree of unsaturation.[4]
Q3: My ¹³C NMR spectrum of a fatty acid ester mixture shows overlapping signals in the aliphatic region. How can I resolve this?
A3: Similar to ¹H NMR, the methylene carbons in the long chain have very close chemical shifts, leading to signal overlap between 22-34 ppm.[5][6] While complete resolution is difficult with 1D ¹³C NMR, advanced techniques like 2D NMR (HSQC, HMBC) can help by correlating the carbons to their attached protons.[7][8]
Q4: What is the best deuterated solvent for NMR analysis of long-chain fatty acid esters?
A4: Deuterated chloroform (B151607) (CDCl₃) is the most common and suitable solvent for fatty acid esters due to its excellent dissolving power and relatively clean spectral window.[5] It is crucial to use a high-purity solvent to avoid extraneous signals.[5]
Q5: How can I improve the resolution and signal-to-noise ratio in my NMR spectra?
A5: To enhance spectral quality, you can:
-
Increase the number of scans.
-
Use a higher field strength NMR spectrometer.
-
Ensure proper shimming of the magnetic field to improve homogeneity.[5]
-
For ¹³C NMR, using a higher concentration of the sample is recommended.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the NMR analysis of long-chain fatty acid esters.
| Problem | Potential Cause | Recommended Solution |
| Broad, unresolved hump for methylene protons in ¹H NMR | Inherent signal overlap due to similar chemical environments. | This is expected. For detailed assignment, utilize 2D NMR techniques like COSY and HSQC to correlate protons with adjacent protons and their attached carbons, respectively.[7][8] |
| Poor signal-to-noise ratio, especially in ¹³C NMR | Low sample concentration or insufficient number of scans. The natural abundance of ¹³C is low (1.1%). | Increase the sample concentration (50-100 mg for ¹³C NMR is recommended).[5] Increase the number of scans. |
| Presence of unexpected peaks in the spectrum | Impurities in the sample or solvent. Residual water can also show a broad peak. | Use high-purity deuterated solvents.[5] Ensure your sample is clean. A small amount of D₂O can be added to exchange with labile protons (e.g., carboxylic acid protons if hydrolysis has occurred), which can help identify these peaks. |
| Difficulty in assigning olefinic and allylic protons in unsaturated esters | Overlapping signals, especially in complex mixtures. | Use 2D COSY to identify coupled proton networks. The olefinic protons will show correlations to the allylic protons.[8] |
| Ambiguous assignment of carbonyl and ester carbons in ¹³C NMR | Chemical shifts can be very close for different ester types. | Use 2D HMBC (Heteronuclear Multiple Bond Correlation) to see long-range correlations. The protons on the alcohol moiety of the ester will show a correlation to the carbonyl carbon, confirming the assignment.[8] |
Experimental Protocols
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the fatty acid ester in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]
-
Solvent Selection : Use high-purity deuterated chloroform (CDCl₃).[5]
-
Dissolution : Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary.[5]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
1D NMR Spectroscopy Protocol (¹H and ¹³C)
-
Instrument Setup : Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[5]
-
¹H NMR Acquisition :
-
Use a standard single-pulse experiment.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.[5]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.
-
2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy) : This experiment identifies spin-spin coupled protons. It is particularly useful for tracing the connectivity of the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to their attached carbons.[7] It is essential for assigning the carbon signals based on the better-resolved proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away.[8] It is invaluable for assigning quaternary carbons and confirming the overall structure.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for Long-Chain Fatty Acid Esters in CDCl₃
| Functional Group | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | ~0.88 |
| Methylene Chain (-(CH₂)n-) | ~1.2-1.4 |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | ~1.6 |
| α-Methylene to Carbonyl (-CH₂-COOR) | ~2.3 |
| Methoxy (-OCH₃) of Methyl Ester | ~3.67[9][10] |
| Olefinic (-CH=CH-) | ~5.3-5.4[2] |
| Allylic (-CH₂-CH=CH-) | ~2.0-2.1 |
| Bis-allylic (=CH-CH₂-CH=) | ~2.7-2.8[3] |
Table 2: Typical ¹³C NMR Chemical Shifts for Long-Chain Fatty Acid Esters in CDCl₃
| Functional Group | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | ~14 |
| Methylene Chain (-(CH₂)n-) | ~22-34 |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | ~25 |
| α-Methylene to Carbonyl (-CH₂-COOR) | ~34 |
| Methoxy (-OCH₃) of Methyl Ester | ~51 |
| Olefinic (-CH=CH-) | ~127-132 |
| Carbonyl (-COO-) | ~174 |
| Note: The exact chemical shifts can be influenced by the solvent and the specific structure of the fatty acid chain.[5] |
Visualizations
Caption: Experimental workflow for NMR analysis of fatty acid esters.
References
- 1. aocs.org [aocs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection of 11-Eicosenoic Acid, Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 11-eicosenoic acid, methyl ester in complex matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the analysis of 11-eicosenoic acid by Gas Chromatography (GC)? A1: Derivatization is a critical step to analyze fatty acids like 11-eicosenoic acid using GC. The parent fatty acid is polar and has low volatility because its carboxyl group can form hydrogen bonds.[1] This results in poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column, leading to inaccurate results.[1] Converting the fatty acid to its corresponding fatty acid methyl ester (FAME), this compound, increases its volatility and reduces polarity, making it ideal for GC analysis.[1][2]
Q2: What are the most effective methods for converting 11-eicosenoic acid to its methyl ester? A2: The most common and effective derivatization methods are acid-catalyzed and base-catalyzed reactions.[3]
-
Acid-Catalyzed Esterification: Reagents such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used.[1] This method is effective for both free fatty acids and for transesterification of fatty acids already present in lipids (e.g., triglycerides).
-
Base-Catalyzed Transesterification: Reagents like sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification.[1] However, this method is only suitable for esterified fatty acids and will not derivatize free fatty acids.[1]
Q3: Which GC column is best suited for analyzing this compound in a complex sample? A3: For resolving FAMEs in complex mixtures, highly polar stationary phases are recommended.[3][4]
-
Highly Polar Cyanopropyl Columns: Columns such as the SP-2560 and HP-88 are specifically designed for detailed FAME separation, including resolving cis/trans isomers.[4][5]
-
Polyethylene Glycol (PEG) "WAX" Columns: Columns like FAMEWAX or DB-WAX provide excellent resolution for polyunsaturated FAMEs and separate effectively based on carbon chain length and degree of unsaturation.[5][6] Using a non-polar column (like a DB-5MS) is generally not recommended as it separates primarily by boiling point and can lead to co-elution of this compound with other isomeric or similarly sized FAMEs.[5][7]
Q4: My mass spectrometry (MS) library search for this compound returns a low match score, even though the retention time is correct. What could be the issue? A4: Low match scores are a common issue. Do not rely solely on the library match for identification.[1] Potential causes include:
-
Co-elution: An interfering compound from the matrix may be co-eluting, resulting in a mixed mass spectrum.[1]
-
Library Quality: The library's entry for the compound may be of poor quality, or it may not contain the specific compound at all.[1]
-
Incomplete Derivatization: Side reactions or incomplete derivatization can produce unexpected mass spectra.[1]
-
Lack of Molecular Ion: Standard Electron Ionization (EI) can be too harsh for some FAMEs, leading to the absence of a clear molecular ion, which can confuse library algorithms.[8]
Section 2: Troubleshooting Guides
Chromatographic & Resolution Issues
Q: My peak for this compound is showing significant tailing. How can I fix this? A: Peak tailing is typically caused by active sites in the system or incomplete derivatization.
-
Potential Causes & Solutions:
-
Active Inlet Liner: The glass inlet liner may have active sites. Clean or replace the liner.[9]
-
Column Contamination: The first few meters of the column may be contaminated. Try "baking out" the column at a high temperature (within its limit) or trimming 5-10 cm from the front of the column.[9]
-
Incomplete Derivatization: The presence of the underivatized free fatty acid will cause severe tailing. Review your derivatization protocol to ensure the reaction goes to completion.[1]
-
Q: I am seeing one broad peak where I expect to see this compound and another FAME. How can I resolve them? A: This indicates co-elution, a common problem in complex matrices.
-
Potential Causes & Solutions:
-
Suboptimal Temperature Program: The oven ramp rate may be too fast. Decrease the ramp rate (e.g., from 5°C/min to 2°C/min) during the elution window of your analyte to improve separation.[5]
-
Inappropriate GC Column: The column may not have the right selectivity. If you are not already using one, switch to a highly polar cyanopropyl or PEG-based (wax) column.[5]
-
Column Overloading: Injecting too much sample can cause peak broadening and fronting.[9] Try reducing the injection volume or diluting the sample.[9]
-
Sensitivity and Quantification Issues
Q: The peak response for my analyte is inconsistent or lower than expected. What should I check? A: Poor or inconsistent response can stem from issues in the injector, the column, or the sample itself.
-
Potential Causes & Solutions:
-
Injector Problems: Check for leaks in the injector.[9] Ensure the syringe is functioning correctly and injecting the specified volume.[1]
-
Sample Degradation: The analyte may be degrading in the hot injector. Check the injector temperature to ensure it is not excessively high.
-
Matrix Effects (MS Detection): Components in the complex matrix can suppress the ionization of your target analyte in the MS source. Improve sample cleanup or use a matrix-matched internal standard for more accurate quantification.[10]
-
Q: My baseline is noisy or rising, making it difficult to integrate low-level peaks. What is the cause? A: A noisy or rising baseline is often due to column bleed or contamination in the system.
-
Potential Causes & Solutions:
-
Column Bleed: This appears as a rising baseline, especially at higher temperatures.[9] Condition the column according to the manufacturer's instructions and ensure the oven temperature does not exceed the column's maximum limit.[9]
-
Contaminated Carrier Gas: Use high-purity carrier gas and ensure that gas purification traps are installed and functional.[9]
-
System Contamination: Contamination can be in the injector, column, or detector.[9] A systematic cleaning is required. Running a solvent blank can help identify carryover from a previous injection.[1]
-
Section 3: Data & Methodologies
Table 1: GC Column Selection Guide for FAME Analysis
| Column Type | Stationary Phase Example | Separation Mechanism | Primary Use Case | Advantages | Disadvantages |
| High-Polarity | Biscyanopropyl Polysiloxane (e.g., SP-2560, HP-88)[5] | Polarity & Dipole Interactions | Detailed FAME profiles, cis/trans isomer separation.[4] | Excellent resolution of positional and geometric isomers. | Lower maximum temperature limits, susceptible to degradation from oxygen.[3] |
| High-Polarity | Polyethylene Glycol (PEG) (e.g., FAMEWAX, DB-FATWAX UI)[5][6] | Polarity & Hydrogen Bonding | General FAME analysis, separation by chain length and unsaturation.[11] | Robust, good peak shape for a wide range of FAMEs.[6] | Less effective for complex cis/trans isomer separations compared to cyanopropyl phases. |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., ZB-1, DB-1)[7][9] | Boiling Point | Not recommended for complex FAME mixtures. | High thermal stability.[3] | Poor selectivity for FAMEs; high risk of co-elution.[3][5] |
Table 2: Comparison of Common FAME Derivatization Reagents
| Reagent | Reaction Type | Advantages | Disadvantages |
| Boron Trifluoride (BF₃) in Methanol | Acid-Catalyzed Esterification & Transesterification[1] | Effective for both free fatty acids and esterified lipids. Widely used and reliable.[1] | Can be harsh; reagent must be handled with care. Side reactions are possible if not used correctly. |
| Methanolic HCl | Acid-Catalyzed Esterification & Transesterification[12] | A common and effective reagent. Can be prepared in the lab from acetyl chloride and methanol. | Slower reaction times compared to BF₃-Methanol. Water must be excluded to prevent poor yields.[12] |
| Methanolic NaOH or KOH | Base-Catalyzed Transesterification[1] | Very rapid reaction, often complete in minutes at room temperature.[1] | Does not derivatize free fatty acids. Can form soaps if water is present, complicating extraction.[1] |
General Protocol for FAME Analysis in Biological Samples
This protocol provides a general guideline for the extraction and derivatization of lipids from a biological matrix (e.g., plasma, tissue) for GC-MS analysis.
-
Sample Homogenization: Homogenize the tissue or plasma sample in a suitable solvent.
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer methods) to extract total lipids.
-
Add an appropriate internal standard (e.g., a non-naturally occurring fatty acid like C17:0) prior to extraction for quantification.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the lipid extract.
-
-
Saponification & Esterification (using BF₃-Methanol):
-
Add methanolic NaOH or KOH to the dried lipid extract and heat to saponify the glycerides into free fatty acid salts.[11]
-
Cool the sample and add BF₃-Methanol reagent (typically 12-14% w/v).[1]
-
Heat the mixture (e.g., at 60-100°C) for the recommended time (typically 5-15 minutes) to convert the fatty acid salts to FAMEs.
-
-
FAME Extraction:
-
Cool the reaction tube and add a nonpolar solvent (e.g., hexane (B92381) or heptane) and a saturated salt solution (e.g., NaCl) to extract the FAMEs and break any emulsions.[11]
-
Vortex thoroughly and centrifuge to separate the layers.
-
-
Sample Cleanup & Analysis:
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[5]
-
Evaporate the solvent and reconstitute in a small volume of hexane for injection.
-
Analyze using a GC-MS system equipped with a highly polar capillary column.
-
Section 4: Visual Guides
Caption: General workflow for FAME analysis from sample to result.
Caption: Logic diagram for troubleshooting common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sandia.gov [sandia.gov]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 8. jeol.com [jeol.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. aocs.org [aocs.org]
Validation & Comparative
A Comparative Guide to the Quantification of 11-Eicosenoic Acid, Methyl Ester: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of lipids like 11-eicosenoic acid, methyl ester is critical for metabolic research, biomarker discovery, and the development of therapeutics. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Method Comparison: Performance and Validation Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) also present viable alternatives.
The following table summarizes the key performance parameters for the validation of these analytical methods in the context of FAME quantification. While specific data for this compound is limited, the presented values are representative for the analysis of long-chain fatty acid methyl esters.
| Parameter | GC-MS | GC-FID | HPLC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 9.47 µg/L[1] | 0.21 - 0.54 µg/mL[2] | Analyte Dependent |
| Limit of Quantification (LOQ) | 1 - 30 µg/L[3] | 0.63 - 1.63 µg/mL[2] | Analyte Dependent |
| Precision (RSD%) | < 15%[4] | < 5% | < 15% |
| Accuracy (Recovery %) | 80 - 115%[4] | 98 - 102% | 85 - 115% |
| Selectivity | High (Mass Analyzer) | Moderate | High (Mass Analyzer) |
| Cost | Moderate-High | Low | High |
| Throughput | Moderate | High | Moderate |
GC-MS offers excellent sensitivity and selectivity, making it ideal for the analysis of complex biological samples where trace-level detection and unambiguous identification are required.[3][5] The use of selected ion monitoring (SIM) can further enhance sensitivity.[6]
GC-FID is a robust and cost-effective technique that provides excellent quantitative precision.[7][8] While less sensitive than GC-MS, it is a workhorse for routine analysis of less complex samples where high throughput is necessary.[5]
HPLC-MS is a powerful alternative, particularly for fatty acids that are thermally labile or not easily derivatized for GC analysis. While not as common for FAME analysis, its application is growing.
Experimental Protocols
A validated method for the quantification of this compound requires meticulous sample preparation and optimized instrumental parameters.
Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
For GC-based analysis, 11-eicosenoic acid must first be converted to its more volatile methyl ester derivative.
-
Lipid Extraction: Extract total lipids from the sample matrix (e.g., serum, tissue) using a suitable method, such as the Folch or Bligh-Dyer procedure.
-
Transesterification/Esterification:
-
Add 1 mL of a 10% acetyl chloride in methanol (B129727) solution to the dried lipid extract.
-
Incubate the mixture in a water bath at 80°C for 2 hours.[1]
-
After cooling, add 1 mL of n-hexane and 1 mL of a 6% sodium carbonate solution to the tube.
-
Vortex the mixture and centrifuge to separate the phases.
-
The upper n-hexane layer containing the FAMEs is collected for GC-MS analysis.[1]
-
GC-MS Instrumental Parameters
The following is a typical GC-MS protocol for the analysis of FAMEs:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL in splitless mode.[6]
-
Injector Temperature: 220°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 170°C at 11°C/min.
-
Ramp to 175°C at 0.8°C/min.
-
Ramp to 220°C at 20°C/min, hold for 2.5 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550 for full scan mode, or selected ion monitoring (SIM) for target ions of this compound.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
Visualizations
Experimental Workflow for GC-MS Quantification
Caption: Workflow for this compound quantification.
Metabolic Pathway of 11-Eicosenoic Acid
11-Eicosenoic acid is a monounsaturated omega-9 fatty acid. Its metabolism is integrated within the broader pathways of fatty acid synthesis and degradation.
Caption: Biosynthesis and catabolism of 11-eicosenoic acid.
References
- 1. gcms.cz [gcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijast.thebrpi.org [ijast.thebrpi.org]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Eicosenoic Acid, Methyl Ester and Other Fatty Acid Methyl Esters for Biodiesel Applications
An Objective Guide for Researchers and Scientists in Fuel and Drug Development
The quest for sustainable and efficient alternative fuels has led to extensive research into biodiesel, a renewable fuel source derived from vegetable oils and animal fats. Biodiesel is primarily composed of fatty acid methyl esters (FAMEs), and the specific composition of these esters significantly influences the fuel's properties and performance. This guide provides a detailed comparison of 11-eicosenoic acid, methyl ester, a less common FAME, with other more prevalent FAMEs, offering valuable insights for researchers and professionals in the field.
This compound (also known as gondoic acid, methyl ester) is a monounsaturated omega-9 fatty acid methyl ester with a 20-carbon chain. Due to the challenges in isolating pure this compound for large-scale fuel testing, this guide utilizes data from Jojoba oil methyl esters (JME) as a reliable proxy. Jojoba oil is unique in that its fatty acid profile is predominantly composed of 11-eicosenoic acid.[1][2] This analysis contrasts the properties of JME with those of more common FAMEs: methyl oleate (B1233923) (C18:1), methyl palmitate (C16:0), methyl stearate (B1226849) (C18:0), and methyl linoleate (B1235992) (C18:2).
The key fuel properties under consideration are cetane number, kinematic viscosity, oxidative stability, and cold flow properties (cloud point, pour point, and cold filter plugging point). These parameters are critical in determining a biodiesel's ignition quality, flow characteristics, storage life, and performance in cold climates.
Comparative Data of FAMEs for Biodiesel
The following table summarizes the key fuel properties of this compound (represented by Jojoba oil methyl ester) and other common FAMEs.
| Property | This compound (Jojoba Oil Methyl Ester) | Methyl Oleate (C18:1) | Methyl Palmitate (C16:0) | Methyl Stearate (C18:0) | Methyl Linoleate (C18:2) | ASTM D6751 / EN 14214 Limits |
| Cetane Number | > Diesel[3] | ~57[4] | 74.3 - 74.5 | 75.6 - 86.9 | Low[3] | Min. 47 (ASTM) / Min. 51 (EN) |
| Kinematic Viscosity @ 40°C (mm²/s) | 6.67[5] | ~4.5 | 4.4[6] | 5.8 | 3.7 | 1.9 - 6.0 (ASTM) / 3.5 - 5.0 (EN) |
| Oxidative Stability (Rancimat, hours) | High[1][7][8][9] | Moderate | High | High | Low[10] | Min. 3 (ASTM) / Min. 8 (EN) |
| Cloud Point (°C) | -13[5] | - | 32-35 (Melting Point) | 37-41 (Melting Point) | -35 (Melting Point) | Reported |
| Pour Point (°C) | -16[5] | - | - | - | - | Reported |
| Cold Filter Plugging Point (°C) | -14[5] | -11[11] | 29 | 33 | - | Reported |
Detailed Experimental Protocols
The data presented in this guide is based on standardized test methods to ensure accuracy and comparability. The following are detailed summaries of the key experimental protocols used to determine the biodiesel properties.
Cetane Number Determination (ASTM D613)
The cetane number (CN) is a critical measure of a fuel's ignition quality in a compression-ignition engine. A higher cetane number indicates a shorter ignition delay, leading to smoother combustion. The standard test method for determining the cetane number is ASTM D613.
This method employs a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine. The test fuel is burned in the engine, and its ignition delay is compared to that of reference fuels with known cetane numbers. The compression ratio is adjusted to produce a specific ignition delay for the sample fuel. This is then matched by bracketing it with two reference fuel blends (one with a higher and one with a lower cetane number). The cetane number of the sample is then interpolated from the compression ratios and the cetane numbers of the reference fuels.
Kinematic Viscosity Determination (ASTM D445)
Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is a crucial property for biodiesel as it affects the atomization of the fuel upon injection into the engine. The standard test method for kinematic viscosity is ASTM D445.
This test involves measuring the time it takes for a specific volume of the liquid fuel to flow under gravity through a calibrated glass capillary viscometer. The viscometer is submerged in a temperature-controlled bath, typically at 40°C for biodiesel. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Oxidative Stability Determination (EN 14112 - Rancimat Method)
Oxidative stability is a measure of a fuel's resistance to oxidation during storage. Poor oxidative stability can lead to the formation of gums and sediments that can clog fuel filters and injectors. The EN 14112 standard, commonly known as the Rancimat method, is a widely used accelerated oxidation test.
In this method, a stream of purified air is passed through a sample of the biodiesel, which is heated to a specified temperature (typically 110°C). The volatile organic compounds produced during oxidation are carried by the air stream into a vessel containing deionized water. The conductivity of this water is continuously monitored. The induction period, which is the time until the rapid formation of acidic oxidation products begins, is determined by the inflection point of the conductivity curve. A longer induction period indicates higher oxidative stability.
Cold Filter Plugging Point Determination (ASTM D6371)
The Cold Filter Plugging Point (CFPP) is the lowest temperature at which a given volume of fuel will still pass through a standardized filtration device in a specified time. It is a critical parameter for assessing the cold-weather performance of biodiesel, as the formation of wax crystals at low temperatures can block fuel lines and filters. The standard test method for CFPP is ASTM D6371.
In this test, a sample of the fuel is cooled under specified conditions. At intervals of 1°C, a vacuum is applied to draw the fuel through a standardized wire mesh filter. The time taken for the fuel to pass through the filter is measured. The CFPP is the highest temperature at which the fuel fails to pass through the filter in the specified time (usually 60 seconds) or fails to return completely to the test jar.
Visualizing the Biodiesel Production Process
The most common method for producing FAMEs for biodiesel is through a chemical process called transesterification. The following diagram illustrates the general workflow of this process.
Caption: A flowchart illustrating the key stages of the transesterification process for producing fatty acid methyl esters (FAMEs), the primary component of biodiesel.
Conclusion
The comparison of this compound (represented by Jojoba oil methyl ester) with other common FAMEs reveals a promising profile for its use in biodiesel. Its high cetane number suggests excellent ignition quality, while its superior cold flow properties make it particularly suitable for use in colder climates. Furthermore, its high oxidative stability indicates a longer and more reliable storage life.
While its kinematic viscosity is on the higher end of the acceptable range, it still falls within the specified limits of biodiesel standards. In contrast, common FAMEs like methyl palmitate and methyl stearate, while having high cetane numbers, exhibit poor cold flow properties. Methyl linoleate, on the other hand, has good cold flow properties but suffers from low oxidative stability.
This comparative analysis underscores the importance of the fatty acid composition in determining the overall performance of biodiesel. This compound, with its long carbon chain and single double bond, appears to offer a well-balanced set of properties that could be advantageous for producing high-quality biodiesel. Further research into feedstocks rich in this particular FAME is warranted to explore its full potential as a sustainable and efficient biofuel.
References
- 1. researchgate.net [researchgate.net]
- 2. legacy.sae.org [legacy.sae.org]
- 3. legacy.sae.org [legacy.sae.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. carlroth.com [carlroth.com]
- 7. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JD Jojoba Oil: Boosting Stability, For Safe and Reliable Beauty - jojoba [jojobadesert.com]
- 9. Jojoba Oil: Boosting Stability, Advancing the Beauty Business - jojoba [jojobadesert.com]
- 10. A versatile method to fingerprint and compare the oxidative behaviour of lipids beyond their oxidative stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Cis and Trans Isomers of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the cis and trans isomers of 11-eicosenoic acid, methyl ester. While direct comparative studies on these specific methyl esters are limited, this document synthesizes available data on the individual isomers and draws upon established principles of fatty acid biochemistry to offer a predictive comparison.
Introduction
11-Eicosenoic acid is a 20-carbon monounsaturated fatty acid. Its geometric isomers, cis (gondoic acid) and trans, exhibit distinct three-dimensional structures that significantly influence their biological functions. The methyl ester forms of these fatty acids are commonly used in research due to their increased stability and volatility, facilitating analysis and cell culture applications. Understanding the differential biological activities of these isomers is crucial for researchers in nutrition, pharmacology, and drug development.
Physicochemical and Structural Differences
The defining difference between the cis and trans isomers lies in the spatial arrangement of the hydrogen atoms at the double bond. In the cis isomer, the hydrogen atoms are on the same side, creating a kink in the fatty acid chain. In contrast, the trans isomer has hydrogen atoms on opposite sides, resulting in a more linear structure, similar to that of a saturated fatty acid. This structural variance impacts how these molecules are incorporated into cell membranes and interact with enzymes.
Comparative Biological Activities
While direct experimental data comparing the methyl esters of cis- and trans-11-eicosenoic acid is scarce, a comparative overview can be constructed based on existing knowledge of the cis isomer and the general biological effects of trans fatty acids.
Table 1: Summary of Known and Predicted Biological Activities
| Biological Activity | cis-11-Eicosenoic Acid, Methyl Ester (Gondoic Acid Methyl Ester) | trans-11-Eicosenoic Acid, Methyl Ester |
| Immunomodulation | Exhibits both pro-inflammatory and anti-inflammatory effects. Can stimulate the production of pro-inflammatory cytokines such as IL-1β and IL-6, while suppressing the anti-inflammatory cytokine IL-10 in human monocyte cell lines.[1] | Predicted to have pro-inflammatory effects, consistent with other trans fatty acids which are known to induce inflammatory responses. |
| Metabolic Effects | Can alter metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle in macrophages.[2] | May act as a glycerophosphate acyltransferase inhibitor.[3] Generally, trans fatty acids are associated with adverse metabolic outcomes. |
| Anti-proliferative/ Cytotoxic Effects | Limited data available. | Some trans fatty acids have shown cytotoxic effects on certain cancer cell lines. However, 11(E)-eicosenoic acid did not affect telomerase activity.[4] |
| Cardiovascular Health | As an omega-9 fatty acid, it may have neutral or potentially beneficial effects, though less pronounced than omega-3 fatty acids. | Generally associated with negative cardiovascular outcomes, including increased LDL and decreased HDL cholesterol levels. |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for assays commonly used to evaluate the biological activities of fatty acid methyl esters.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the fatty acid methyl esters on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare stock solutions of cis- and trans-11-eicosenoic acid, methyl ester in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of the fatty acid methyl esters. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cytokine Production Assay (ELISA)
This protocol measures the production of pro- and anti-inflammatory cytokines by immune cells, such as macrophages.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate multi-well plates.
-
Cell Treatment: Treat the cells with desired concentrations of cis- and trans-11-eicosenoic acid, methyl ester for a specified period. A vehicle control should be included.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and calculate the concentration in the samples.
Signaling Pathways and Experimental Workflows
Visual representations of cellular pathways and experimental designs can aid in understanding the complex biological effects of these isomers.
Caption: Predicted differential effects of cis and trans isomers on inflammatory signaling.
Caption: A generalized workflow for the comparative analysis of fatty acid isomer bioactivity.
Conclusion and Future Directions
The available evidence suggests that the cis and trans isomers of this compound likely possess distinct biological activities. The cis isomer, gondoic acid methyl ester, appears to have nuanced immunomodulatory and metabolic effects. In contrast, based on the broader understanding of trans fatty acids, the trans isomer is predicted to exhibit more pro-inflammatory and potentially detrimental metabolic properties.
Direct comparative studies are critically needed to elucidate the precise differences in their mechanisms of action and biological impacts. Such research would be invaluable for the fields of nutrition, toxicology, and the development of lipid-based therapeutics. Researchers are encouraged to utilize the outlined experimental protocols to contribute to a more comprehensive understanding of these isomeric fatty acid methyl esters.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Eicosenoic Acid, Methyl Ester and Oleic Acid Methyl Ester for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of two prominent fatty acid methyl esters (FAMEs): 11-eicosenoic acid, methyl ester and oleic acid methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, biological activities, and relevant experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their application in research and development. The following table summarizes their key characteristics.
| Property | This compound | Oleic Acid Methyl Ester |
| Synonyms | Methyl cis-11-eicosenoate, Gondoic acid methyl ester | Methyl oleate, Methyl cis-9-octadecenoate |
| Molecular Formula | C₂₁H₄₀O₂[1] | C₁₉H₃₆O₂ |
| Molecular Weight | 324.54 g/mol [1][2][3] | 296.49 g/mol [3][4] |
| Appearance | Liquid | Colorless to pale yellow liquid |
| Melting Point | Not precisely defined, parent fatty acid melts at 23-24 °C | -19.9 °C |
| Boiling Point | Not precisely defined | 218.5 °C at 20 mmHg |
| Density | Not precisely defined, parent fatty acid is 0.883 g/mL | 0.8739 g/cm³ at 20°C |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | Soluble in organic solvents like ethanol and ether; insoluble in water. |
| CAS Number | 2390-09-2[5] | 112-62-9[4] |
Biological Activities and Applications
Both this compound and oleic acid methyl ester exhibit distinct biological activities and have found diverse applications in various scientific and industrial fields.
This compound:
This compound, a derivative of the omega-9 fatty acid gondoic acid, is recognized for its emerging biological roles.[6] It is a natural constituent of various plant oils, notably jojoba oil. Research has highlighted its potential as an immune system modulator.[1][7][8] Specifically, it has been shown to enhance the production of the pro-inflammatory cytokine IL-1β while inhibiting the anti-inflammatory cytokine IL-10 in human monocyte cell lines.[1][7][8] This suggests a role in promoting inflammatory responses, which could be significant in the context of vaccine adjuvants or immunotherapy.[1][7] Furthermore, it serves as a standard for the identification of fatty acid peaks in gas chromatography and is used as a reagent in the synthesis of unsaturated acyl glycerols and the insect pheromone (Z)-9-tricosene.[5][9]
Oleic Acid Methyl Ester:
Oleic acid methyl ester is a widely utilized compound with a broad spectrum of applications. It is a key ingredient in cosmetics as a skin-conditioning agent and emollient. Its biodegradability makes it an environmentally friendly choice for industrial lubricants and solvents. In the food industry, it can be used as an emulsifier and stabilizer. Furthermore, oleic acid methyl ester is a significant component in the production of biodiesel.[4] The parent compound, oleic acid, is the most common monounsaturated fatty acid in the human diet and is associated with various health benefits, including potential positive effects on cholesterol levels and blood pressure. Oleic acid and its derivatives are also known to be involved in various cellular signaling pathways.[10][11][12]
Signaling Pathways
Understanding the signaling pathways influenced by these fatty acid esters is critical for drug development and mechanistic studies.
This compound:
The specific signaling pathways directly activated by this compound are not as extensively characterized as those for oleic acid. However, its demonstrated effects on cytokine production in immune cells suggest its interaction with pathways regulating inflammation.[1][7] It is known to be formed from the elongation of oleic acid.[1] Its immunostimulatory effects likely involve the modulation of signaling cascades that control the expression of pro- and anti-inflammatory genes in macrophages and other immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. toolbox.foodcomp.info [toolbox.foodcomp.info]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. CIS-11-EICOSENOIC ACID METHYL ESTER | 2390-09-2 [chemicalbook.com]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
- 9. CIS-11-Eicosenoic Acid Methyl Ester [arshinefoodadditives.com]
- 10. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating 11-Eicosenoic Acid, Methyl Ester as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and personalized therapies. In this context, 11-eicosenoic acid, methyl ester, a monounsaturated omega-9 fatty acid methyl ester, has emerged as a molecule of interest. This guide provides an objective comparison of its potential as a biomarker in two key areas: Autism Spectrum Disorder (ASD) and immune modulation, supported by available experimental data and detailed methodologies.
This compound in Autism Spectrum Disorder
Recent research has pointed towards alterations in fatty acid metabolism in individuals with Autism Spectrum Disorder (ASD), particularly in cases of regressive autism. One study has identified a significant increase in the levels of 11-eicosenoic acid (20:1n9) in the red blood cell membranes of children with this form of autism[1].
Comparative Analysis of Biomarkers for Autism Spectrum Disorder
While 11-eicosenoic acid presents a potential avenue for investigation, it is crucial to evaluate its performance against other established and emerging biomarkers for ASD.
| Biomarker Category | Biomarker Candidate(s) | Sample Matrix | Reported Performance/Association |
| Fatty Acids | 11-Eicosenoic Acid | Red Blood Cell Membranes | Increased levels in children with regressive autism[1]. Specific performance metrics (sensitivity, specificity) are not yet established. |
| Arachidonic Acid (AA) | Red Blood Cell Membranes, Plasma | Lower levels observed in some studies of individuals with ASD[2]. | |
| Docosahexaenoic Acid (DHA) | Red Blood Cell Membranes, Plasma | Lower levels reported in some individuals with ASD[2]. | |
| Inflammatory Cytokines | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β) | Plasma, Serum | Elevated levels have been reported in some individuals with ASD, suggesting an underlying inflammatory component[2][3][4]. |
| Other | Fatty Acid Binding Protein 4 (FABP4) | Serum | Lower levels have been observed in children with ASD, with one study reporting a sensitivity of 94.4% and specificity of 75.0% for discriminating ASD from typically developing children[5]. |
| Brain-Derived Neurotrophic Factor (BDNF) | Serum | Altered levels have been associated with ASD, though findings can be inconsistent. |
Experimental Protocol: Analysis of Fatty Acids in Red Blood Cell Membranes
The following protocol provides a general framework for the analysis of fatty acid methyl esters (FAMEs) from red blood cell (RBC) membranes, a common method used in biomarker discovery studies.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate RBCs by centrifugation.
-
Wash RBCs with saline solution to remove plasma and other interfering substances.
-
Lyse the RBCs to release the cell membranes.
-
-
Lipid Extraction:
-
Extract total lipids from the RBC membranes using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Convert the fatty acids within the extracted lipids to their corresponding methyl esters. This is a crucial step for gas chromatography (GC) analysis. A common method involves using boron trifluoride (BF3) in methanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate and identify the individual FAMEs using a GC system equipped with a suitable capillary column.
-
Detect and quantify the FAMEs using a mass spectrometer. Identification is based on the retention time and mass spectrum of each compound compared to known standards.
-
Workflow for Fatty Acid Biomarker Validation
Caption: Workflow for validating fatty acid biomarkers from red blood cells.
This compound in Immune Modulation
Beyond its potential role in neurodevelopmental disorders, 11-eicosenoic acid and its derivatives have been shown to possess immunomodulatory properties. In vitro studies have demonstrated that (Z)-11-eicosenol, methyl cis-11-eicosenoate, and cis-11-eicosenoic acid can act as immune system stimulators[6]. Specifically, they have been shown to enhance the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) while inhibiting the anti-inflammatory cytokine Interleukin-10 (IL-10) in cell line models[6]. This suggests a potential role as a biomarker in inflammatory and autoimmune diseases.
One study identified cis-11-eicosenoic acid as one of several fatty acid biomarkers in a predictive model for autoimmune diseases[7].
Comparative Analysis of Biomarkers for Immune Response
The monitoring of immune responses is critical in various clinical settings, including autoimmune diseases, infections, and cancer immunotherapy.
| Biomarker Category | Biomarker Candidate(s) | Sample Matrix | Application in Immune Monitoring |
| Fatty Acids | This compound | Serum, Plasma | Potential to indicate a pro-inflammatory state. Further clinical validation is required. |
| Omega-3 Fatty Acids (EPA, DHA) | Red Blood Cell Membranes, Plasma | Generally associated with anti-inflammatory effects and have been studied in the context of inflammatory arthritis[8]. | |
| Arachidonic Acid (AA) | Plasma, Serum | A precursor to pro-inflammatory eicosanoids. | |
| Cytokines | IL-6, TNF-α, IL-1β | Serum, Plasma | Well-established markers of systemic inflammation and are routinely measured to monitor disease activity and response to therapy. |
| IL-10, TGF-β | Serum, Plasma | Key anti-inflammatory cytokines, their levels can indicate the state of immune regulation. | |
| Immune Cell Populations | T-cell subsets (e.g., CD4+, CD8+), B-cells, Natural Killer (NK) cells | Whole Blood | Changes in the numbers and activation status of these cells are direct indicators of the immune response. |
Experimental Protocol: Cytokine Profiling from Plasma
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma from the blood cells.
-
Multiplex Immunoassay (e.g., Luminex):
-
Use a multiplex bead-based assay to simultaneously measure the concentrations of multiple cytokines in the plasma sample.
-
This technique utilizes beads coated with specific antibodies for each target cytokine.
-
The binding of cytokines is detected using a secondary antibody conjugated to a fluorescent reporter.
-
-
Data Analysis:
-
A specialized reader detects the fluorescent signals from each bead, allowing for the quantification of each cytokine.
-
Compare cytokine levels between different patient groups or treatment conditions.
-
Signaling Pathways of Eicosanoids
Eicosanoids, the class of signaling molecules to which 11-eicosenoic acid belongs, typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface[9][10]. The intracellular transport and availability of fatty acids are regulated by fatty acid-binding proteins (FABPs)[11][12][13][14][15]. While the specific receptors for 11-eicosenoic acid are not yet fully elucidated, the general pathway involves receptor activation leading to downstream signaling cascades that modulate gene expression and cellular responses, such as cytokine production.
Caption: General signaling pathway for eicosanoids like 11-eicosenoic acid.
Conclusion
This compound shows promise as a potential biomarker, particularly in the context of regressive autism and as an indicator of immune modulation. However, its clinical utility is still under investigation. For its application in ASD, further studies are needed to establish robust quantitative performance metrics, such as sensitivity and specificity, and to validate the findings in larger, independent cohorts. In the realm of immune-related disorders, more research is required to translate the in vitro findings of its immunomodulatory effects into a clinically validated biomarker for specific diseases. Researchers and drug development professionals should consider these factors when designing studies to further evaluate the potential of this compound as a clinically relevant biomarker.
References
- 1. Fatty acid compositions of red blood cell phospholipids in children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers in Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Biomarker Discovered for Autism Spectrum Disorder - Clinical Chemistry - Labmedica.com [labmedica.com]
- 4. Biomarkers in autism spectrum disorder – A review - Int J Oral Health Dent [ijohd.org]
- 5. Association between plasma odd-chain fatty acid levels and immune cell traits in psoriasis: insights from a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Metabolomic Analysis of Serum Fatty Acids for the Prediction of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid binding proteins are novel modulators of synaptic epoxyeicosatrienoic acid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Fatty acid binding proteins are novel modulators of synaptic epoxyeicosatrienoic acid signaling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of 11-eicosenoic acid, methyl ester, also known as gondoic acid methyl ester. In the absence of a formal inter-laboratory round-robin study for this specific compound, this document synthesizes data from various independent studies to offer an objective overview of common analytical practices and their performance. The information presented herein is intended to assist laboratories in selecting and validating appropriate methods for the quantification of this long-chain monounsaturated fatty acid methyl ester (FAME).
Executive Summary
The analysis of this compound is predominantly performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The choice of methodology significantly impacts the performance characteristics of the analysis, including sensitivity, selectivity, and reproducibility. This guide explores the critical aspects of the analytical workflow, from sample preparation to data analysis, providing a comparative look at the available techniques.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the quantitative data and methodological parameters compiled from various sources for the analysis of FAMEs, including those applicable to this compound.
Table 1: Comparison of Sample Preparation (Derivatization) Methods for FAME Analysis
| Derivatization Method | Reagents | Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Methylation | Methanolic HCl or H₂SO₄, Boron Trifluoride (BF₃) in Methanol | Heating (e.g., 80-100°C for 20-60 min) | Effective for a wide range of lipids, including free fatty acids. | Harsher conditions may degrade some polyunsaturated fatty acids. |
| Base-Catalyzed Transesterification | Methanolic NaOH or KOH | Room temperature or gentle heating (e.g., 5-10 min) | Rapid and occurs under mild conditions. | Not suitable for esterifying free fatty acids; primarily for glycerolipids. |
Table 2: Comparison of Gas Chromatography (GC) Columns for FAME Separation
| GC Column Type (Stationary Phase) | Common Commercial Names | Characteristics | Suitability for this compound Analysis |
| Highly Polar | SP™-2560, CP-Sil 88, HP-88 | High cyanopropyl content. Excellent separation of cis/trans isomers.[1] | Ideal for complex samples where separation from other C20 isomers is critical. |
| Mid-Polar | DB-23, Rtx-2330 | Cyanopropylphenyl polysiloxane. Good balance of selectivity for a wide range of FAMEs. | A versatile choice for general FAME profiling that includes C20:1. |
| Wax (Polyethylene Glycol - PEG) | Carbowax®, DB-WAX, Omegawax® | Good for general FAME separations based on carbon number and degree of unsaturation.[1] | Suitable for simpler mixtures where isomeric separation is not a primary concern. |
| Non-Polar | DB-1, HP-1, DB-5ms | Polydimethylsiloxane. Separates based on boiling point. | Not recommended for complex FAME mixtures as co-elution with other FAMEs is likely. |
Table 3: Comparison of Performance Characteristics of GC-FID and GC-MS for FAME Analysis
| Performance Parameter | GC-FID | GC-MS | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99[2] | Both techniques offer excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | µg/mL range (e.g., 0.21-0.54 µg/mL for various FAMEs)[3] | ng/mL to low µg/mL range[2] | GC-MS generally provides higher sensitivity, making it suitable for trace analysis. |
| Limit of Quantification (LOQ) | µg/mL range (e.g., 0.63-1.63 µg/mL for various FAMEs)[3] | ng/mL to low µg/mL range[2] | The lower LOQ of GC-MS is advantageous for quantifying low-abundance fatty acids. |
| Accuracy (Recovery %) | Typically 98-102% | Typically 85-115%[2] | Both methods can achieve high accuracy with proper calibration. |
| Precision (%RSD) | < 5% for individual FAMEs | < 10%[2] | Both methods demonstrate good precision. |
| Selectivity | Based on retention time. | Based on retention time and mass spectrum. | GC-MS offers superior selectivity due to the additional dimension of mass spectral data, which aids in peak identification and deconvolution. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key stages of this compound analysis.
Protocol 1: Acid-Catalyzed Methylation for FAME Preparation
This protocol is adapted from the AOAC Official Method 969.33 for the preparation of fatty acid methyl esters using a boron trifluoride (BF₃) catalyst.[4][5]
-
Saponification:
-
To a known quantity of the lipid sample (e.g., 100-250 mg) in a reaction flask, add 4 mL of 0.5 M methanolic NaOH.
-
Add a boiling chip and reflux for 5-10 minutes until the fat globules disappear.
-
-
Esterification:
-
Add 5 mL of BF₃-methanol reagent through the condenser.
-
Continue to boil for 2 minutes.
-
-
Extraction:
-
Add 2-5 mL of heptane (B126788) through the condenser and boil for another minute.
-
Cool the flask and add 15 mL of saturated NaCl solution.
-
Add a small amount of heptane, stopper the flask, and shake vigorously.
-
Transfer the contents to a separatory funnel and allow the layers to separate.
-
Collect the upper heptane layer containing the FAMEs.
-
-
Sample Cleanup:
-
Wash the heptane layer with water.
-
Dry the heptane extract over anhydrous sodium sulfate.
-
The resulting solution is ready for GC analysis.
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
The following are typical GC conditions for the analysis of FAMEs, including this compound. These parameters may need to be optimized based on the specific column and instrumentation used.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50 to 1:100
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3-5 °C/min.
-
Final Hold: Hold at 240 °C for 15-20 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Detector (FID):
-
Temperature: 260-280 °C
-
Hydrogen Flow: 30-40 mL/min
-
Air Flow: 300-400 mL/min
-
-
Detector (MS):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. “AOAC Fatty Acid in Oils and Fats Preparation of Methyl Ester Boron Trifluoride Method,” 15th Edition, AOAC Official Method 969.33, AOAC International, Washington DC, 1990. - References - Scientific Research Publishing [scirp.org]
A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for FAME Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Fatty Acid Methyl Esters (FAMEs) is a critical aspect of quality control and product development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been considered the gold standard, HPLC offers unique advantages, prompting the need for a thorough comparison and cross-validation of these methods. This guide provides an objective comparison of HPLC and GC for the analysis of FAMEs, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[1]
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10% | ≤ 5.88% (often slightly better than GC)[2] | Both methods demonstrate good precision.[1] |
| Accuracy (Recovery %) | 85 - 115% | ≥ 82.31%[2] | Comparable recovery rates are achievable with optimized extraction procedures.[1][2] |
| Linearity (r²) | > 0.99 | > 0.99[3][4] | Both techniques exhibit excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | High sensitivity achievable with fluorescent derivatization (picomole to femtomole range).[2] | GC-MS generally offers higher sensitivity.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | - | HPLC's sensitivity is greatly enhanced by the choice of derivatizing agent.[2] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of FAMEs using both GC and HPLC.
Gas Chromatography (GC) Protocol
GC is a well-established and highly sensitive method for the analysis of fatty acids, which are typically converted to their more volatile FAMEs prior to analysis.[1][5]
1. Sample Preparation (Transesterification):
-
Accurately weigh approximately 100 mg of the lipid sample into a vial.[6]
-
Add a known amount of an internal standard, such as methyl nonadecanoate (B1228766) (C19:0).[5][6]
-
The glycerides are saponified by refluxing with methanolic sodium hydroxide.[7]
-
Esterification is then carried out using a reagent like boron trifluoride (BF3) in methanol (B129727) (e.g., 14% BF3 in methanol) and heating at 100°C.[5]
-
After cooling, extract the FAMEs with a non-polar solvent like hexane (B92381).[5]
-
The hexane layer containing the FAMEs is then transferred to a GC vial for analysis.[5]
2. GC Conditions:
-
Column: A polar capillary column, such as a DB-23 or FAMEWAX, is commonly used.[1][7]
-
Carrier Gas: Helium or hydrogen is typically used.[8]
-
Oven Temperature Program: An initial temperature of around 100°C is held for a few minutes, then ramped up to approximately 240°C.[1][5]
-
Inlet Temperature: Typically set around 250-280°C.[1]
-
Detector: A Flame Ionization Detector (FID) is most common and is usually set at a high temperature (e.g., 250-285°C).[7][9]
-
Injection Volume: A small volume, typically 1 µL, is injected.[9]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be a powerful alternative for FAME analysis, especially for non-volatile or thermally labile compounds and for separating isomers.[9]
1. Sample Preparation:
-
Similar to GC, a transesterification step is often performed to convert fatty acids to FAMEs.[10]
-
Approximately 25 mg of the sample is accurately weighed and dissolved in a suitable solvent like acetonitrile (B52724).[3]
-
The sample is then injected without further treatment.[3]
2. HPLC Conditions:
-
Column: A reversed-phase column, such as a C18, is frequently used.[10]
-
Mobile Phase: A mixture of acetonitrile and acetone (B3395972) or an isocratic elution with acetonitrile is common.[3]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Column Temperature: Analyses are often carried out at around 40°C.[4]
-
Detector: A UV detector set at a low wavelength (e.g., 205 nm) is often used, as FAMEs have a chromophore that absorbs in this region.[4][10] A Refractive Index (RI) detector can also be employed.[11]
-
Injection Volume: A 10 µL injection volume is common.
Cross-Validation Workflow
The cross-validation of HPLC and GC methods is essential to ensure the reliability and interchangeability of the analytical data. A general workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantitative analysis of FAMEs, each with its own set of advantages and disadvantages.[10] GC-FID remains a powerhouse for FAME analysis due to its high resolution, sensitivity, and extensive validation history.[10] It is often the method of choice for routine, high-throughput analysis where a comprehensive profile of saturated and unsaturated fatty acids is required.[10] However, the necessity of derivatization can add a step to the sample preparation workflow.[10]
HPLC excels in the nuanced separation of thermally labile and isomeric fatty acids at ambient temperatures and offers the flexibility of analyzing them in their native form.[2] For the most comprehensive and unambiguous fatty acid profiling, a combination of both techniques can be a powerful strategy.[2] Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[10] The choice between HPLC and GC ultimately depends on the specific requirements of the analysis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jascoinc.com [jascoinc.com]
A Comparative Guide to Derivatization Techniques for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for applications ranging from nutritional science to clinical diagnostics. Gas chromatography (GC) is a powerful and widely used technique for this purpose. However, due to the low volatility and high polarity of free fatty acids, a derivatization step is essential to convert them into more volatile and nonpolar derivatives suitable for GC analysis.[1][2][3] This chemical modification improves chromatographic separation and reduces peak tailing.[2][4]
The choice of derivatization method can significantly impact the accuracy, precision, and efficiency of the analysis.[1] The most common methods fall into two main categories: esterification, which converts fatty acids into fatty acid methyl esters (FAMEs), and silylation, which forms trimethylsilyl (B98337) (TMS) esters.[1][2] This guide provides an objective comparison of the most prevalent derivatization techniques, supported by experimental data, to aid in selecting the optimal method for your specific application.
Comparison of Key Derivatization Methods
The selection of an appropriate derivatization method depends on several factors, including the sample matrix, the type of fatty acids being analyzed (e.g., free fatty acids vs. esterified lipids), and the desired analytical performance.[1][5] The following table summarizes the key performance parameters of popular derivatization techniques.
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 5-60 minutes[2] | 50-100[2][6] | High; effective for a broad range of lipids.[5] | Versatile for both free fatty acids (FFAs) and transesterification of acyl lipids; stable derivatives.[5] | BF3 reagent is highly toxic.[7][8] May cause degradation of polyunsaturated fatty acids (PUFAs) at high temperatures.[9] |
| Acid-Catalyzed Esterification | Methanolic HCl or H2SO4 | 30-120 minutes (or overnight at lower temps)[10][11] | 45-100[6] | High; derivatization rates can exceed 80% for various lipid classes.[5] | Can esterify FFAs and transesterify acyl lipids.[10] Reagents are readily available. | Longer reaction times compared to base-catalyzed methods.[5] Acetyl chloride method can be exothermic.[9] |
| Base-Catalyzed Transesterification | Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | 2-30 minutes[5][6] | 70-100[5][7] | High for glycerides. | Rapid and efficient for transesterification of triacylglycerols and phospholipids.[5][6] | Not effective for esterifying FFAs.[8] Requires a subsequent acid-catalyzed step for total fatty acid analysis if FFAs are present.[4] |
| Combined Base/Acid Method | Methanolic KOH followed by HCl | ~30-60 minutes[4][5] | 70[4][5] | High recovery and repeatability for most fatty acids.[4][5] | Comprehensive derivatization of both esterified and free fatty acids.[4][5] | More complex, multi-step procedure.[5] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | ~60 minutes[2] | 60-80[2][12] | Efficient for FFAs and other functional groups. | Can derivatize not only carboxyl groups but also hydroxyl and amino groups.[2][12] | Moisture sensitive.[2] TMS derivatives have limited stability.[2] Can lead to more complex mass spectra.[2] |
| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl Bromide (PFB-Br) | ~15-30 minutes[9] | Room Temperature[9] | High. | Produces halogenated derivatives ideal for highly sensitive detection by negative chemical ionization (NCI) GC-MS.[9][13] | Specifically used for free fatty acid analysis.[9] |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key derivatization techniques, accompanied by workflow diagrams generated using the DOT language.
Acid-Catalyzed Esterification with BF3-Methanol
This is one of the most widely used methods due to its effectiveness in esterifying both free fatty acids and transesterifying lipids like triacylglycerols and phospholipids.[5] The reaction involves heating the lipid sample with BF3-Methanol to produce FAMEs.
Caption: Workflow for FAME preparation using BF3-Methanol.
Detailed Protocol: This protocol is based on guidelines from Sigma-Aldrich and Restek.[2]
-
Weigh 1-25 mg of the lipid sample into a 5-10 mL micro reaction vessel.
-
Add 2 mL of 12-14% (w/w) Boron Trifluoride-Methanol solution.
-
Cap the vessel tightly and heat at 60°C for 5-10 minutes.
-
Cool the reaction vessel to room temperature.[2]
-
Add 1 mL of deionized water and 1 mL of hexane (as the extraction solvent).
-
Shake the vessel vigorously to ensure the FAMEs are extracted into the non-polar hexane layer.
-
Allow the layers to settle and separate.
-
Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean vial for GC analysis.
Combined Base- and Acid-Catalyzed Method (KOH/HCl)
This two-step method is comprehensive, ensuring the derivatization of both esterified lipids (via base-catalyzed transesterification) and any free fatty acids present in the sample (via acid-catalyzed esterification).[4][5]
Caption: Workflow for combined base/acid-catalyzed derivatization.
Detailed Protocol: This protocol is adapted from a comparative study on fatty acid methylation procedures.[4]
-
Dissolve the extracted lipid sample in 2 mL of n-hexane in a reaction tube.[4]
-
Base-Catalyzed Step: Add 1 mL of 2 M methanolic KOH solution to the sample.[4]
-
Cap the tube, shake vigorously for 30 seconds, and then heat in a water bath at 70°C for 2 minutes.[4]
-
Acid-Catalyzed Step: Add 1.2 mL of 1.0 M HCl and stir the solution gently. This neutralizes the base and catalyzes the esterification of any free fatty acids.[4]
-
After phase separation, add an additional 1 mL of n-hexane to ensure complete extraction.[4]
-
Transfer the upper n-hexane layer, which contains the FAMEs, to a vial for GC analysis.[4]
Silylation with BSTFA
Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as the carboxylic acid group in fatty acids.[2] Reagents like BSTFA convert the fatty acids into their corresponding trimethylsilyl (TMS) esters.[2][12]
Caption: Workflow for TMS-ester formation using BSTFA.
Detailed Protocol: This is a general protocol for silylation using BSTFA.[2][12]
-
Place the dried lipid extract or a solution of the fatty acids in a reaction vial.[12]
-
Add the silylating agent, such as 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.[12]
-
Cap the vial, vortex for 10 seconds, and place it in an oven or heating block at 60-80°C for 60 minutes.[2][12]
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[12] If needed, a solvent like dichloromethane (B109758) (DCM) can be added.[2]
Conclusion
Derivatization is a critical and often mandatory step for the robust and reliable analysis of fatty acids by gas chromatography.[3] The choice of method should be carefully considered based on the specific research question, the nature of the fatty acids (free or esterified), the sample matrix, and the required sensitivity.[1]
-
Acid-catalyzed esterification (e.g., with BF3-Methanol or methanolic HCl) offers broad applicability for various lipid types and is a well-established, versatile approach.[5]
-
Base-catalyzed transesterification is a rapid and efficient option when the primary goal is to analyze fatty acids from glycerides without the presence of significant amounts of free fatty acids.[6]
-
Silylation provides a fast, one-step approach for derivatizing free fatty acids and can be advantageous when analyzing other functional groups simultaneously, though the stability of the derivatives is a consideration.[2]
-
For applications requiring ultra-high sensitivity, pentafluorobenzyl (PFB) esterification coupled with NCI-MS detection is the method of choice.[9]
By understanding the principles, advantages, and limitations of each technique and by following standardized protocols, researchers can ensure the accurate and reliable quantification of fatty acids to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. jfda-online.com [jfda-online.com]
- 10. aocs.org [aocs.org]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 11-Eicosenoic Acid, Methyl Ester
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of lipid molecules such as 11-eicosenoic acid, methyl ester is critical for a wide range of applications, from metabolic studies to the quality control of pharmaceuticals and food products. The choice of analytical methodology can significantly impact the reliability of experimental results. This guide provides an objective comparison of the three most common analytical techniques for the quantification of fatty acid methyl esters (FAMEs), including this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Comparison
The selection of an appropriate analytical technique hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance metrics for the analysis of this compound and other fatty acid methyl esters using GC-MS, GC-FID, and HPLC-UV.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on volatility and polarity, followed by detection of ions formed in a hydrogen-air flame. | Separation based on polarity, followed by UV absorbance detection. |
| Selectivity | Very high, due to mass fragmentation patterns allowing for confident compound identification.[1] | Moderate, relies on retention time for identification. | Moderate, relies on retention time and UV absorbance for identification. |
| Sensitivity (LOD) | High, typically in the µg/L to ng/L range.[1][2] | Moderate, typically in the low µg/mL range (e.g., 0.21 to 0.54 µg/mL for FAMEs).[2] | Lower, dependent on the chromophore of the analyte. |
| Sensitivity (LOQ) | High, can range from 1–30 µg/L for fatty acids.[2] | Moderate, in the µg/mL range (e.g., 0.63 to 1.63 µg/mL for FAMEs).[2] | Generally higher than GC methods. |
| Linearity (r²) | Excellent, commonly exceeding 0.99.[2] | Excellent, typically >0.99.[3] | Excellent, typically >0.99.[3] |
| Precision (%RSD) | High, with RSD values typically below 15%. | High, with RSD for peak areas not greater than 1.5%. | High, with RSD for peak areas less than 3%.[3] |
| Derivatization | Required to convert fatty acids to volatile methyl esters. | Required to convert fatty acids to volatile methyl esters. | Not always required for the methyl ester, but derivatization to add a UV-absorbing chromophore can enhance sensitivity.[4] |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative methodologies for the analysis of this compound using GC-MS, GC-FID, and HPLC-UV.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Transesterification): Fatty acids in the sample are converted to their corresponding methyl esters. A common method involves heating the lipid extract with a reagent such as boron trifluoride in methanol.
-
Instrumentation: An Agilent 6890N gas chromatograph coupled with a 5975 mass selective detector can be used.[5]
-
Chromatographic Conditions:
-
Column: A medium polarity column such as a DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 80°C held for 1 minute, then ramped to 210°C, and finally to 230°C.[5]
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Temperatures: Ion source at 230°C and transfer line at 240°C.[5]
-
Detection Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes.
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation (Transesterification): Similar to GC-MS, fatty acids are derivatized to FAMEs.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Chromatographic Conditions:
-
Column: A capillary fused silica (B1680970) column such as SPTM 2380 (30 m × 0.25 mm × 0.2 mm film thickness).[6]
-
Carrier Gas: Nitrogen.[6]
-
Oven Temperature Program: Programmed from 140°C to 240°C at a rate of 5°C/min.[6]
-
Injector and Detector Temperatures: 260°C.[6]
-
-
Detection: The FID is operated with hydrogen and air. The signal generated is proportional to the amount of carbon atoms in the analyte.
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: The sample containing FAMEs is dissolved in the mobile phase, typically acetonitrile.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Detection:
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key analytical concepts, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between accuracy and precision in analytical measurements.
Conclusion
The choice between GC-MS, GC-FID, and HPLC-UV for the quantification of this compound depends on the specific analytical needs.
-
GC-MS is the gold standard for applications requiring the highest sensitivity and selectivity, providing confident identification through mass spectral data.[7] This makes it ideal for complex matrices and the detection of trace amounts.
-
GC-FID offers a robust, reliable, and cost-effective solution for routine quantitative analysis where the identity of the analytes is known and high sensitivity is not the primary concern.[2]
-
HPLC-UV presents a viable alternative, particularly for samples that may be thermally labile.[6] While generally less sensitive than GC-based methods for FAMEs, its performance is comparable to GC-FID for many applications and avoids the high temperatures of GC analysis.[6]
By carefully considering the performance characteristics and experimental requirements of each technique, researchers can select the most appropriate method to ensure the accuracy and precision of their quantitative results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characteristics of the Fatty Acid Composition in Elderly Patients with Occupational Pathology from Organophosphate Exposure [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Isomers of 11-Eicosenoic Acid, Methyl Ester by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of fatty acid methyl esters (FAMEs), including the determination of double bond position and geometry, is a critical challenge in lipidomics and various fields of biomedical research. Isomers of fatty acids can exhibit distinct biological activities, and their accurate identification is paramount for understanding their roles in health and disease. This guide provides a comparative overview of mass spectrometric techniques for the differentiation of 11-eicosenoic acid, methyl ester isomers, supported by experimental data and detailed protocols.
Introduction to the Challenge
Standard electron ionization mass spectrometry (EI-MS) of FAMEs is often insufficient for the unambiguous localization of double bonds within the alkyl chain. This is due to the facile migration of the double bond upon ionization, leading to mass spectra that are very similar for different positional isomers. To overcome this limitation, various specialized mass spectrometric techniques, often coupled with gas chromatography (GC) and specific derivatization strategies, have been developed. These methods aim to "fix" the double bond position, allowing for the generation of diagnostic fragment ions upon tandem mass spectrometry (MS/MS) that are indicative of the original double bond location.
This guide will focus on three powerful techniques for the differentiation of this compound isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (DMOX)
-
Acetonitrile (B52724) Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS)
-
Paternò-Büchi Reaction Coupled with Mass Spectrometry (PB-MS)
Comparison of Mass Spectrometric Methods
The following table summarizes the key characteristics and performance of the discussed techniques for the differentiation of this compound isomers.
| Feature | GC-MS with DMOX Derivatization | Acetonitrile CI-MS/MS | Paternò-Büchi Reaction MS (PB-MS) |
| Principle | Derivatization of the carboxyl group to a 4,4-dimethyloxazoline (DMOX) derivative, which directs fragmentation upon EI. | Chemical ionization with acetonitrile forms an adduct at the double bond. CID of this adduct yields diagnostic fragments. | Photochemical [2+2] cycloaddition of a carbonyl compound (e.g., acetone) to the double bond, followed by CID to induce specific fragmentation. |
| Sample Preparation | Two-step derivatization required. | No prior derivatization of the FAME is needed. | Photochemical reaction required prior to MS analysis. |
| Instrumentation | GC-MS or GC-MS/MS | GC-MS/MS or direct infusion MS/MS with a CI source. | Direct infusion or LC-MS/MS with a UV light source for the reaction. |
| Key Advantage | Well-established method with characteristic fragmentation patterns. | Rapid, on-line method for double bond localization. | High specificity for C=C bonds and applicable to complex mixtures. |
| Limitations | Derivatization can be time-consuming and may introduce artifacts. | Requires a CI source and careful optimization of reaction conditions. | Requires specialized photochemical setup; potential for side reactions. |
Experimental Data: Differentiating Positional Isomers
4,4-Dimethyloxazoline (DMOX) Derivatives
Upon electron ionization, DMOX derivatives of fatty acids produce a series of fragment ions separated by 14 amu (corresponding to CH₂ groups). The location of the double bond is indicated by a characteristic gap of 12 amu between two prominent fragment ions. For example, in the mass spectrum of the DMOX derivative of an 11-eicosenoic acid, a prominent gap would be expected between m/z 238 and m/z 250.
Table 1: Predicted Diagnostic Ions for DMOX Derivatives of C20:1 Isomers
| Isomer Position | Predicted Diagnostic Fragment Ions (m/z) |
| Δ9 | Gap between m/z 210 and 222 |
| Δ11 | Gap between m/z 238 and 250 |
| Δ13 | Gap between m/z 266 and 278 |
Note: This table is based on the established fragmentation patterns of DMOX derivatives.
Acetonitrile Chemical Ionization (CI-MS/MS)
In acetonitrile CI-MS/MS, the FAME forms an [M+54]⁺ adduct. Collision-induced dissociation (CID) of this adduct yields two primary diagnostic ions that pinpoint the double bond location. For a monoene FAME, cleavage occurs at the allylic positions to the double bond.
Table 2: Predicted Diagnostic Ions from Acetonitrile CI-MS/MS of C20:1 Isomers
| Isomer Position | Predicted Diagnostic Fragment Ions (m/z) |
| Δ9 | Fragments corresponding to cleavage at C8-C9 and C10-C11 |
| Δ11 | Fragments corresponding to cleavage at C10-C11 and C12-C13 |
| Δ13 | Fragments corresponding to cleavage at C12-C13 and C14-C15 |
Note: The exact m/z values depend on the fragmentation pathway and require experimental determination.
Experimental Protocols
Preparation of FAMEs from Fatty Acids
Fatty acids are typically converted to their methyl esters (FAMEs) prior to GC-MS analysis to increase their volatility.
Materials:
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To approximately 1 mg of the fatty acid sample in a screw-capped tube, add 1 mL of BF₃-methanol solution.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
DMOX Derivatization of Fatty Acids
Materials:
-
2-amino-2-methyl-1-propanol
-
Xylene
-
Argon or Nitrogen gas
Procedure:
-
Place 1 mg of the fatty acid in a reaction vial and add 0.5 mL of 2-amino-2-methyl-1-propanol.
-
Blanket the vial with argon or nitrogen and cap tightly.
-
Heat the vial at 180°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of xylene and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 mL of water, 1 mL of 1 M HCl, and 1 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting DMOX derivative is ready for GC-MS analysis.
Acetonitrile Chemical Ionization (CI-MS/MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with a chemical ionization source.
-
Ion trap or triple quadrupole mass analyzer capable of MS/MS.
GC Conditions (Typical):
-
Column: Polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Program: 120°C hold for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min, hold for 10 min.
MS Conditions:
-
Ionization Mode: Chemical Ionization (CI)
-
Reagent Gas: Acetonitrile
-
MS/MS: Isolate the [M+54]⁺ adduct ion and perform collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
Visualization of Experimental Workflow
Caption: Workflow for the differentiation of this compound isomers.
Signaling Pathway and Logical Relationships
The differentiation of FAME isomers by mass spectrometry relies on generating unique fragment ions based on the double bond's position. The following diagram illustrates the logical relationship for the acetonitrile CI-MS/MS method.
Caption: Logical flow for double bond localization using Acetonitrile CI-MS/MS.
Conclusion
The differentiation of this compound isomers is achievable with high confidence using advanced mass spectrometric techniques. While standard EI-MS is often inconclusive, methods such as GC-MS of DMOX derivatives, acetonitrile CI-MS/MS, and Paternò-Büchi reaction MS provide the necessary specificity for unambiguous double bond localization. The choice of method will depend on the available instrumentation, the complexity of the sample matrix, and the specific research question. For routine analysis, GC-MS of DMOX derivatives is a robust and well-documented approach. For more rapid and direct analysis without extensive derivatization, acetonitrile CI-MS/MS offers a powerful alternative. The Paternò-Büchi reaction provides a highly specific method for double bond tagging, particularly useful in complex lipid mixtures. By employing these techniques, researchers can accurately identify and characterize fatty acid isomers, paving the way for a deeper understanding of their biological significance.
A Comparative Guide to Extraction Methods of 11-Eicosenoic Acid, Methyl Ester from Seeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for the extraction of 11-eicosenoic acid, methyl ester, a monounsaturated omega-9 fatty acid, from plant seeds. The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing environmental impact and operational costs. This document details and contrasts conventional and modern extraction methodologies, supported by experimental data from scientific literature.
Comparison of Extraction Method Performance
The efficiency of extracting fatty acid methyl esters (FAMEs), including this compound, is highly dependent on the chosen method and the operational parameters. Below is a summary of quantitative data from various studies, comparing Soxhlet extraction, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Pressure | Duration | Typical Oil Yield (%) | Key Findings on Fatty Acid Composition |
| Soxhlet Extraction | n-Hexane, Petroleum Ether | Boiling point of solvent | Atmospheric | 4 - 8 hours | 20 - 47% | Considered a benchmark for oil yield, but long extraction times and use of large solvent volumes are drawbacks.[1][2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a modifier like ethanol) | 40 - 80°C | 200 - 450 bar | 1 - 2 hours | 12 - 39% | Offers the advantage of a solvent-free product and can be selective. Yield is highly dependent on pressure and temperature.[3] |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane, Ethanol | 25 - 70°C | Atmospheric | 15 - 60 minutes | 17 - 22% | Significantly reduces extraction time and solvent consumption compared to Soxhlet.[3][4] Yields are comparable to SFE.[4] |
| Microwave-Assisted Extraction (MAE) | n-Hexane, Ethanol-Water mixtures | 45 - 100°C | Atmospheric | 5 - 30 minutes | 21 - 72% | Offers the fastest extraction times and high yields.[5] Can be performed as a one-step extraction and derivatization process.[6] |
Note: The yields presented are for total seed oil and are influenced by the type of seed and the specific experimental conditions. While direct comparative data for this compound across all methods is limited, the total oil yield serves as a primary indicator of extraction efficiency. The fatty acid profiles, including the proportion of 11-eicosenoic acid, are generally reported to be comparable across these methods, with some minor variations.[2]
Experimental Workflows and Logical Relationships
The general workflow for the extraction and analysis of this compound from seeds involves several key stages, from sample preparation to final analysis. The following diagram illustrates this process.
Caption: Workflow for the extraction and analysis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key extraction techniques discussed.
Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a traditional and widely used method for solid-liquid extraction.[7] It is often used as a benchmark for comparison with other methods due to its exhaustive extraction capabilities.
Materials and Equipment:
-
Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)[8]
-
Heating mantle[8]
-
Cellulose (B213188) extraction thimble[8]
-
Rotary evaporator[8]
-
Analytical balance
-
Ground seed sample
-
n-Hexane or petroleum ether (extraction solvent)[7]
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Weigh approximately 10-20 g of finely ground seed material and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Fill a round-bottom flask with the extraction solvent (e.g., n-hexane) to about two-thirds of its volume and add a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extraction chamber and the condenser.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it liquefies and drips back into the extraction chamber, immersing the sample. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted lipids are siphoned back into the round-bottom flask. This cycle is repeated for 4-8 hours.[8]
-
Solvent Removal: After the extraction is complete, cool the apparatus and dismantle it. The extract in the round-bottom flask is then concentrated using a rotary evaporator to remove the solvent.
-
Drying: The remaining crude oil is dried further in a vacuum oven to remove any residual solvent.
-
Transesterification: The extracted oil is then transesterified to fatty acid methyl esters (FAMEs) for GC-MS analysis. This typically involves reacting the oil with a methanolic solution of a catalyst (e.g., KOH or H₂SO₄).
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. It is considered a "green" technology due to the non-toxic and non-flammable nature of CO₂.
Materials and Equipment:
-
Supercritical Fluid Extractor system
-
High-pressure pump
-
Extraction vessel
-
Back-pressure regulator
-
CO₂ source
-
Co-solvent pump and solvent (e.g., ethanol)
-
Ground seed sample
Procedure:
-
Sample Loading: Load a known amount of ground seed material into the extraction vessel.
-
System Setup: Set the desired extraction temperature (e.g., 60°C) and pressure (e.g., 350 bar). If a co-solvent is used, set the desired percentage (e.g., 5% ethanol).
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The supercritical fluid dissolves the lipids from the seed matrix. The process can be divided into a static phase (where the vessel is pressurized and allowed to equilibrate) and a dynamic phase (where fresh supercritical fluid continuously flows through the vessel).
-
Collection: The lipid-laden supercritical fluid passes through a back-pressure regulator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection vial.
-
Transesterification: The collected oil is then transesterified to FAMEs for GC-MS analysis.
Ultrasound-Assisted Extraction (UAE)
UAE uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the sample, enhancing mass transfer and accelerating the extraction process.
Materials and Equipment:
-
Ultrasonic bath or probe sonicator[9]
-
Extraction vessel (e.g., beaker or flask)
-
Solvent (e.g., n-hexane or ethanol)
-
Filtration system (e.g., vacuum filtration)
-
Rotary evaporator
-
Ground seed sample
Procedure:
-
Sample and Solvent: Place a known amount of ground seed material into an extraction vessel. Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction can be controlled using a water bath.
-
Separation: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude oil.
-
Transesterification: The extracted oil is then transesterified to FAMEs for subsequent GC-MS analysis.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and the sample, which increases the kinetic energy of the molecules and disrupts the plant cell structure, leading to a more efficient extraction.
Materials and Equipment:
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel (microwave-transparent)
-
Solvent (e.g., n-hexane or an ethanol/water mixture)
-
Filtration system
-
Rotary evaporator
-
Ground seed sample
Procedure:
-
Sample and Solvent: Place a known amount of ground seed material into a microwave-safe extraction vessel. Add the extraction solvent.
-
Microwave Irradiation: Place the vessel in the microwave extractor and apply microwave power for a specific time (e.g., 5-15 minutes) and at a controlled temperature.
-
Cooling and Separation: After the extraction, allow the vessel to cool. Separate the extract from the solid residue by filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
One-Step Extraction and Derivatization (Optional): MAE can be adapted to perform extraction and transesterification in a single step by using a reaction mixture containing the solvent and the transesterification catalyst.[6] This significantly reduces the overall processing time.
Conclusion
The choice of extraction method for this compound from seeds depends on the specific requirements of the research or application.
-
Soxhlet extraction , while providing high yields, is time-consuming and solvent-intensive.
-
Supercritical Fluid Extraction (SFE) offers a green alternative with high selectivity, producing a solvent-free extract, but requires specialized equipment.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient techniques that significantly reduce extraction time and solvent consumption, making them suitable for high-throughput applications. MAE, in particular, shows promise for its rapidity and the potential for one-step extraction and derivatization.
For researchers and professionals in drug development, the trade-offs between yield, purity, cost, and environmental impact should be carefully considered when selecting an extraction method. Further optimization of the parameters for each method for specific seed matrices is recommended to achieve the desired outcomes.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Ultrasound-Assisted Extraction (UAE) and Solvent Extraction of Papaya Seed Oil: Yield, Fatty Acid Composition and Triacylglycerol Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hawachfilterpaper.com [hawachfilterpaper.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Ultrasound-assisted extraction | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to Evaluating the Purity of Synthetic 11-Eicosenoic Acid, Methyl Ester
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds like 11-eicosenoic acid, methyl ester (Gondoic acid methyl ester) is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used to assess the purity of this long-chain monounsaturated fatty acid methyl ester, complete with experimental data and detailed protocols.
The primary methods for evaluating the purity of this compound and other fatty acid methyl esters (FAMEs) include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), often in combination (GC-MS).[1][2][3] High-performance liquid chromatography (HPLC) can also be employed, particularly for complex mixtures.[4]
Comparison of Analytical Techniques
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely used and robust technique for quantifying the purity of FAMEs.[1][5] It offers high resolution and sensitivity, allowing for the separation of individual fatty acid methyl esters within a mixture.[5] For identification of the separated components, GC is often coupled with a mass spectrometer (GC-MS).[1][3]
NMR spectroscopy, especially ¹H NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each component, as the signal intensity is directly proportional to the number of protons.[2][6] This makes it a powerful tool for both confirming the identity of the main component and identifying impurities.
The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the level of detail required for impurity profiling, and the availability of instrumentation.
Data Presentation
The following table summarizes the performance of the key analytical techniques for the purity evaluation of this compound.
| Analytical Technique | Principle | Information Provided | Purity Range (Typical) | Key Advantages | Key Limitations |
| GC-FID | Separation by boiling point and polarity; detection by flame ionization.[7] | Retention time, peak area (quantitative).[8] | >99% achievable. | High precision, robustness, and quantitative accuracy.[1] | Co-elution of isomers can be challenging; requires reference standards for identification. |
| GC-MS | Separation by GC; identification by mass-to-charge ratio.[3][9] | Retention time, mass spectrum (structural information), quantitative data.[1][10] | >99% achievable.[11] | High sensitivity and specificity for impurity identification.[1] | Ionization methods can affect fragmentation and molecular ion visibility.[12] |
| ¹H NMR | Nuclear spin resonance in a magnetic field.[2] | Chemical shifts, coupling constants (structural confirmation), signal integration (quantitative).[6][13] | Quantitative.[2] | Non-destructive, provides unambiguous structural information, can quantify without matching standards.[6] | Lower sensitivity compared to GC-MS, complex spectra for mixtures.[13] |
| HPLC | Separation by differential partitioning between a mobile and stationary phase.[4] | Retention time, peak area (quantitative).[4] | Quantitative.[4] | Suitable for non-volatile or thermally labile compounds.[4] | Lower resolution for FAME isomers compared to capillary GC. |
Experimental Protocols
This protocol is a general guideline for the analysis of this compound purity.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as hexane (B92381) or isooctane.
-
If an internal standard is used for quantification, add a known amount of a suitable FAME that is not present in the sample (e.g., methyl tricosanoate).
GC-FID Parameters:
-
Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560), is recommended for resolving cis/trans isomers.[7]
-
Injector Temperature: 220-250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2-4 minutes, then ramp at 3-5 °C/min to 240 °C, and hold for 5-15 minutes.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Detector Temperature: 250-260 °C.
-
Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1 or 100:1).
Data Analysis: The purity is calculated based on the relative peak area of the this compound peak to the total area of all peaks in the chromatogram (area percent method).
Sample Preparation: The sample preparation is the same as for GC-FID analysis.
GC-MS Parameters:
-
GC conditions: Similar to the GC-FID method.
-
MS Transfer Line Temperature: 240-250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Scan Range: m/z 40-550.
Data Analysis: The mass spectrum of the main peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound.[14] The mass spectra of minor peaks are analyzed to identify potential impurities.
Sample Preparation:
-
Dissolve 5-25 mg of the this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[6]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Pulse Angle: 30-90 degrees.
Data Analysis:
-
Structural Confirmation: The chemical shifts and coupling patterns of the protons are analyzed to confirm the structure of this compound. Key signals include the methyl ester singlet (~3.67 ppm), the olefinic protons (~5.34 ppm), the α-methylene protons (~2.30 ppm), and the terminal methyl group (~0.88 ppm).[6]
-
Purity Quantification: The purity can be determined by comparing the integral of the analyte's signals to the integrals of signals from known impurities or a certified internal standard.
Mandatory Visualization
Caption: Workflow for the purity evaluation of this compound.
This guide provides a foundational understanding of the methods available for assessing the purity of synthetic this compound. The selection of the most appropriate technique will depend on the specific analytical goals, required accuracy, and available resources. For comprehensive characterization, a combination of chromatographic and spectroscopic methods is often recommended.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Fatty Acid Methyl Esters (FAME) and Tri-glycerides in Biodiesel Fuel : Shimadzu Brasil [shimadzu.com.br]
- 5. FAME Analysis by GC - GOED Recommended Equipment [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. s4science.at [s4science.at]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. larodan.com [larodan.com]
- 12. jeol.com [jeol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound [webbook.nist.gov]
Comparative Lipidomic Analysis of Cells Treated with 11-Eicosenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of 11-eicosenoic acid, methyl ester on human cells, with a focus on its impact on the cellular lipidome. The information presented here is synthesized from a metabolomic study on PMA-differentiated THP-1 human monocytic cells. While a comprehensive lipidomic dataset is not available in the current literature, this guide summarizes the existing quantitative data on fatty acid alterations and provides relevant experimental protocols and pathway diagrams to support further research.
Data Presentation: Alterations in Fatty Acid Profile
Treatment of PMA-differentiated THP-1 cells with methyl cis-11-eicosenoate has been shown to induce changes in the cellular fatty acid profile, suggesting a potential role in modulating lipid metabolism and inflammatory signaling. The following table summarizes the notable changes in fatty acid levels as reported in a metabolomic analysis.
| Lipid Class | Lipid Molecule | Fold Change (Treatment vs. Control) |
| Fatty Acyls | Eicosenoic acid | Increased |
| Fatty Acyls | Arachidonic acid (Eicosatetraenoic acid) | Increased |
| Fatty Acyls | Icosatrienoic acid | Increased |
| Fatty Acyls | Docosenoic acid | Increased |
| Fatty Acyls | Tetracosenoic acid | Increased |
| Dicarboxylic Fatty Acids | Decanedioic acid | Increased |
| Dicarboxylic Fatty Acids | Dodecanedioic acid | Increased |
| Dicarboxylic Fatty Acids | Tetradecanedioic acid | Increased |
This data is based on the metabolomic profiling of PMA-differentiated THP-1 cells treated with methyl cis-11-eicosenoate. The study suggests that the observed increase in several fatty acids is correlated with inflammation and immune activation. The elevated levels of dioic acids may indicate that this compound or its metabolites act as peroxisome proliferator ligands.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the referenced study.[1]
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line THP-1.
-
Differentiation: THP-1 cells were differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated THP-1 cells were treated with methyl cis-11-eicosenoate. A non-toxic concentration should be determined via cytotoxicity assays (e.g., MTT assay). In the cited study, the methyl ester form was found to be non-toxic up to 150 µg/mL.[1]
Metabolite Extraction
-
Following treatment, cells are harvested and washed.
-
Metabolites are extracted using a solvent-based method. A common procedure involves the use of a methanol-based solution to quench metabolic activity and extract a broad range of metabolites.
Metabolomic Analysis
-
Technique: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of fatty acid methyl esters and other small molecule metabolites.
-
Sample Preparation: The extracted metabolites are derivatized to increase their volatility for GC-MS analysis.
-
Data Acquisition: The derivatized samples are injected into the GC-MS system for separation and detection.
-
Data Analysis: The resulting data is processed to identify and quantify the metabolites by comparing the obtained mass spectra and retention times with a reference library.
Mandatory Visualization
Proposed Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the immunostimulatory effects of this compound in macrophage-like cells, based on the observed increase in pro-inflammatory cytokines.
Caption: Proposed mechanism for the pro-inflammatory effects of this compound.
Experimental Workflow
The diagram below outlines the general workflow for a comparative metabolomic analysis of cells treated with this compound.
Caption: General experimental workflow for metabolomic analysis.
References
assessing the stability of 11-eicosenoic acid, methyl ester in different food matrices
A Comprehensive Guide to the Stability of 11-Eicosenoic Acid, Methyl Ester in Various Food Matrices
For researchers, scientists, and drug development professionals, understanding the stability of lipid compounds within different formulations is critical for ensuring product efficacy and shelf-life. This guide provides a detailed comparison of the stability of this compound in various food matrices, supported by experimental data and detailed methodologies.
Comparative Stability of Fatty Acid Methyl Esters
The stability of a fatty acid methyl ester (FAME) is intrinsically linked to its chemical structure, particularly the degree of unsaturation. In general, saturated FAMEs are the most stable, followed by monounsaturated and then polyunsaturated FAMEs, which are highly susceptible to degradation.[1][2] The primary degradation pathways are oxidation and hydrolysis, which are influenced by factors such as the presence of oxygen, light, heat, and metal contaminants.[2][3]
While specific quantitative data for the stability of this compound across a range of food matrices is not extensively documented in publicly available literature, its stability profile can be inferred from its structure as a monounsaturated fatty acid methyl ester. It is expected to be more stable than polyunsaturated FAMEs like linoleic acid methyl ester and linolenic acid methyl ester, but less stable than saturated FAMEs such as palmitic acid methyl ester and stearic acid methyl ester. The autoxidation rate of oleic, linoleic, and linolenic methyl esters is approximately 1:40:100, respectively.[4]
Below is a table summarizing the expected relative stability of this compound compared to other common FAMEs.
| Fatty Acid Methyl Ester | Chemical Formula | Degree of Unsaturation | Expected Relative Stability | Common Food Matrices |
| Palmitic Acid, Methyl Ester | C17H34O2 | Saturated | Very High | Palm oil, Dairy products, Meats |
| Stearic Acid, Methyl Ester | C19H38O2 | Saturated | Very High | Animal fats, Cocoa butter |
| This compound | C21H40O2 | Monounsaturated | Moderate | Fish oils, Nuts, Vegetable oils |
| Oleic Acid, Methyl Ester | C19H36O2 | Monounsaturated | Moderate | Olive oil, Canola oil, Peanut oil |
| Linoleic Acid, Methyl Ester | C19H34O2 | Polyunsaturated | Low | Soybean oil, Corn oil, Sunflower oil |
| Linolenic Acid, Methyl Ester | C19H32O2 | Polyunsaturated | Very Low | Flaxseed oil, Canola oil, Soybean oil |
Experimental Protocols
To assess the stability of this compound in a food matrix, a structured experimental approach is required. This typically involves lipid extraction, conversion to FAMEs (if not already in that form), and analysis using gas chromatography.
Lipid Extraction from Food Matrix
The initial step is to extract the lipid fraction, including this compound, from the food matrix. The choice of method depends on the nature of the food sample.
-
Solid or Semi-Solid Samples (e.g., dairy products, processed foods):
-
Homogenize the sample.
-
Perform a solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or hexane (B92381) and isopropanol (B130326) (Soxhlet method).
-
The lipid-containing solvent layer is then separated and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
-
Liquid Samples (e.g., edible oils, milk):
-
For oils, the sample can often be used directly.
-
For emulsions like milk, a separation step (e.g., centrifugation) may be necessary to isolate the fat layer.[5]
-
Transesterification to Fatty Acid Methyl Esters
If the extracted lipid is not already in the form of methyl esters (e.g., it is in the form of triglycerides), a transesterification step is necessary.
-
Acid-Catalyzed Transesterification: This method is suitable for samples with high free fatty acid content.
-
Dissolve the lipid extract in a known volume of a solvent like hexane or toluene.
-
Add a solution of methanolic hydrogen chloride or sulfuric acid in methanol.[6]
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours).
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
The upper organic layer containing the FAMEs is collected for analysis.
-
-
Base-Catalyzed Transesterification: This is a faster method suitable for samples with low free fatty acid content.
-
Dissolve the lipid extract in a solvent.
-
Add a solution of sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol.[6]
-
The reaction is often rapid and can occur at room temperature.
-
Similar extraction steps as in the acid-catalyzed method are followed to isolate the FAMEs.
-
Stability Study Design
To assess stability, the food matrix containing this compound is subjected to controlled storage conditions.
-
Sample Preparation: Divide the food matrix into multiple aliquots. Some aliquots can be treated with potential stabilizers (e.g., antioxidants) for comparison.
-
Storage Conditions: Store the aliquots under different conditions to accelerate degradation, such as:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) are often used to accelerate oxidation.[7]
-
Light Exposure: Samples can be exposed to UV light to assess photosensitivity.
-
Oxygen Availability: Samples can be stored in open or closed containers to evaluate the impact of oxygen.
-
-
Time Points: Samples are collected at regular intervals (e.g., 0, 1, 2, 4, 8 weeks) for analysis.
Analytical Method: Gas Chromatography (GC)
The concentration of this compound is quantified at each time point using Gas Chromatography.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is used.[5]
-
Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is typically used for the separation of FAMEs.
-
Operating Conditions:
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Detector Temperature: Typically around 260-300°C.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., methyl heptadecanoate) and a calibration curve prepared from a certified reference standard of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in a food matrix.
Factors Influencing Stability
The stability of this compound in food is a complex interplay of various factors, as depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Impact of Heavy Metal Contamination on the Fatty Acid Profile on Milk and on the Oxidative Stability of Dairy Products: Nutritional and Food Safety Implications [mdpi.com]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Eicosenoic Acid, Methyl Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedural information for the proper disposal of 11-Eicosenoic acid, methyl ester, a common fatty acid methyl ester used in various research and development applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is mandatory.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any potential vapors. In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, is governed by a hierarchy of regulations, from federal to local. The following step-by-step process will guide you in determining the appropriate disposal method for your specific circumstances.
Step 1: Waste Characterization
The initial and most crucial step is to determine if the waste is considered hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide information on its hazards. Typically, it is not classified as hazardous under OSHA's Hazard Communication Standard.
-
Assess for Contamination: The primary consideration is whether the this compound has been mixed with or contaminated by other hazardous chemicals during your experimental process. If it is mixed with a substance that is listed as a hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), the entire mixture must be treated as hazardous waste.
Step 2: Determine Your Generator Status
The U.S. Environmental Protection Agency (EPA) categorizes generators of hazardous waste based on the quantity of waste produced per month. This status dictates your specific regulatory responsibilities. While pure this compound is unlikely to be hazardous, this step is vital if it's part of a hazardous waste stream.
Step 3: Consult Local and Institutional Policies
This is a non-negotiable step. Always consult with your institution's Environmental Health and Safety (EHS) department. They will have specific protocols that align with local and state regulations. Local regulations can be more stringent than federal guidelines. Your EHS office will provide guidance on:
-
Waste container compatibility and labeling requirements.
-
Segregation of waste streams.
-
Internal procedures for waste pickup and disposal.
Step 4: Select the Appropriate Disposal Method
Based on the characterization in Step 1 and consultation in Step 3, one of the following disposal routes will be recommended:
-
Non-Hazardous Waste Stream: If the this compound is pure, uncontaminated, and confirmed to be non-hazardous by your EHS department, it may be permissible to dispose of it through a designated non-hazardous chemical waste stream. This often involves collection by a licensed waste management contractor.
-
Hazardous Waste Stream: If the material is contaminated with hazardous substances, it must be disposed of as hazardous waste. This will involve:
-
Collecting the waste in a clearly labeled, compatible container.
-
Following all institutional and regulatory requirements for hazardous waste accumulation and storage.
-
Arranging for pickup and disposal by a certified hazardous waste vendor.
-
-
Incineration: For non-hazardous fatty acid methyl esters, incineration at an approved facility is a common and environmentally preferred disposal method.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Regulatory Considerations
The following table summarizes key regulatory frameworks and their relevance to the disposal of this compound.
| Regulatory Framework | Key Considerations | Relevance to this compound Disposal |
| Resource Conservation and Recovery Act (RCRA) | Governs the management of solid and hazardous waste in the United States. | While pure this compound is not typically a listed hazardous waste, RCRA regulations apply if it becomes contaminated with a hazardous substance. |
| Occupational Safety and Health Administration (OSHA) | Sets standards for safe handling of chemicals in the workplace. | The Hazard Communication Standard requires that laboratories have access to the SDS and that personnel are trained on the potential hazards and safe handling procedures. |
| State and Local Regulations | Can be more stringent than federal regulations and vary by location. | These are the primary regulations that will dictate the specific disposal procedures for your laboratory. Consultation with local authorities or your EHS department is essential. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 11-Eicosenoic acid, methyl ester
Essential Safety and Handling Guide for 11-Eicosenoic Acid, Methyl Ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 2390-09-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Methyl cis-11-eicosenoate, Gondolic Acid Methyl Ester, Methyl (Z)-icos-11-enoate |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.5 g/mol |
| Appearance | Viscous colorless liquid |
| Solubility | Insoluble in water. Soluble in ethanol, DMSO, and DMF (100 mg/ml for the latter two).[1] |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE. The following table outlines the recommended equipment for various scenarios.
| Scenario | Required PPE |
| Weighing and Aliquoting | Respirator: Not generally required, but if aerosolization is possible, use a NIOSH-approved respirator. Gloves: Nitrile gloves. Body Protection: Chemical-resistant lab coat. Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| Preparation of Solutions | Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended. Gloves: Nitrile gloves. Body Protection: Chemical-resistant lab coat. Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | Gloves: Nitrile gloves. Body Protection: Lab coat. Eye Protection: Safety glasses. |
Operational Plan: Handling Procedures
Strict adherence to this operational plan is critical to prevent exposure and ensure a safe working environment.
1. Engineering Controls:
-
Ventilation: All manipulations should be conducted in a well-ventilated area. For procedures with a risk of aerosolization, a certified chemical fume hood is mandatory.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in case of a spill.
2. Standard Operating Procedure:
-
Don all required PPE as specified in the table above.
-
Ensure eyewash stations and safety showers are readily accessible.[2]
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.
-
After handling, wash hands thoroughly with soap and water.
Emergency Protocols
Accidental Exposure Plan:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5] |
Spill Response Plan:
-
Evacuate and Alert: Immediately alert others in the vicinity.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill:
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[3]
-
Prevent the spill from entering drains or waterways.
-
-
Clean Up:
-
Collect the absorbed material using a scoop or dustpan and place it into a suitable, labeled container for disposal.[3]
-
Ventilate the affected area.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Storage and Disposal
Storage:
-
Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Avoid sources of ignition.[3]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Residue may be buried or incinerated at an approved site.[3]
-
Containers should be recycled or disposed of in an authorized landfill if possible.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
